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  • Product: 1-Azido-4-chloro-2,5-dimethoxybenzene

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Applications of 1-Azido-4-chloro-2,5-dimethoxybenzene (CAS 77721-43-8)

Executive Summary 1-Azido-4-chloro-2,5-dimethoxybenzene (CAS 77721-43-8) is a highly specialized aryl azide building block utilized extensively in advanced organic synthesis, bioconjugation, and materials science[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azido-4-chloro-2,5-dimethoxybenzene (CAS 77721-43-8) is a highly specialized aryl azide building block utilized extensively in advanced organic synthesis, bioconjugation, and materials science[1][2]. Characterized by a unique "push-pull" electronic environment—driven by electron-donating methoxy groups and an electron-withdrawing chlorine atom—this compound serves as a dual-purpose reagent. It is a premier candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and a robust photo-crosslinker for Photoaffinity Labeling (PAL).

This guide provides an in-depth, self-validating framework for the synthesis, safe handling, and experimental application of 1-Azido-4-chloro-2,5-dimethoxybenzene, grounded in established thermodynamic safety principles and mechanistic causality.

Physicochemical Profiling & Structural Rationale

The reactivity of an aryl azide is fundamentally dictated by the electronic nature of its aromatic ring. In 1-Azido-4-chloro-2,5-dimethoxybenzene, the 2,5-dimethoxy substituents donate electron density via resonance, which stabilizes the transition states during cycloaddition reactions. Conversely, the 4-chloro substituent exerts a mild inductive electron-withdrawing effect, fine-tuning the stability of the azide moiety against spontaneous thermal decomposition.

Quantitative Data Summary
PropertyValueSignificance
Chemical Name 1-Azido-4-chloro-2,5-dimethoxybenzeneStandard IUPAC nomenclature.
CAS Registry Number 77721-43-8Unique identifier for procurement and literature tracking[2].
Molecular Formula C₈H₈ClN₃O₂Used for thermodynamic safety calculations.
Molecular Weight 213.62 g/mol Critical for stoichiometric calculations in bioconjugation[3].
(C+O)/N Ratio 3.33Indicates stability for pure isolation (Ratio ≥ 3)[4][5].
Carbon/Energetic Group 8Passes the "Rule of Six" for safe handling[6][7].
Storage Conditions 2–8°C, Protect from lightPrevents premature photolytic or thermal degradation.

Safety & Thermodynamics: The "Rule of Six"

Aryl azides are energy-rich compounds that can undergo violent decomposition if mishandled. As a Senior Application Scientist, it is imperative to evaluate the thermodynamic stability of any azide prior to synthesis or scale-up. We validate the safety of 1-Azido-4-chloro-2,5-dimethoxybenzene using two established empirical rules[4][8]:

  • The Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide is estimated by the formula: (N_Carbon + N_Oxygen) / N_Nitrogen. For C₈H₈ClN₃O₂: (8 + 2) / 3 = 3.33. Causality: Because the ratio is strictly greater than 3, the compound possesses sufficient molecular mass to dilute the energetic nitrogen moiety, rendering it stable enough to be isolated, purified, and stored in its pure form[5][7].

  • The Rule of Six: This rule dictates that there must be at least six carbon atoms per energetic functional group (azide)[6]. With 8 carbon atoms, this compound safely exceeds the threshold, minimizing shock-sensitivity and explosive risk[7].

Protocol Mandate: Despite its calculated stability, never expose this compound to heavy metals (e.g., brass, copper spatulas) or chlorinated solvents (e.g., DCM) during storage, as this can generate highly explosive metal azides or diazidomethane[4][5].

Synthesis Methodology: Diazotization and Azidation

The synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene relies on the conversion of its amine precursor, 4-chloro-2,5-dimethoxyaniline (which is industrially prepared via the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene[9][10]).

Synthesis A 4-Chloro-2,5-dimethoxyaniline (Precursor) B Diazotization (NaNO2, HCl, 0-5°C) A->B Acidic conditions C Diazonium Salt Intermediate (Highly Unstable) B->C -H2O D Azidation (NaN3 addition, <5°C) C->D Nucleophilic displacement E 1-Azido-4-chloro-2,5-dimethoxybenzene (Target Product) D->E -N2 gas evolution

Caption: Synthesis workflow of 1-Azido-4-chloro-2,5-dimethoxybenzene via diazotization.

Step-by-Step Self-Validating Protocol
  • Amine Solubilization: Suspend 1.0 eq of 4-chloro-2,5-dimethoxyaniline in a 3M aqueous HCl solution. Causality: Complete protonation to the anilinium salt is required to solubilize the precursor and prevent off-target triazene formation.

  • Diazotization: Chill the solution to 0–5°C using an ice-brine bath. Slowly add 1.1 eq of Sodium Nitrite (NaNO₂) dissolved in water dropwise.

    • Self-Validation Step: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), indicating complete consumption of the amine.

  • Quenching: Add Sulfamic acid incrementally until the starch-iodide test is negative. Causality: Unreacted HONO will react with Sodium Azide in the next step to produce toxic NO/NO₂ gases and explosive hydrazoic acid[6][8].

  • Azidation: Maintain temperature <5°C. Add 1.2 eq of Sodium Azide (NaN₃) dissolved in water dropwise behind a blast shield.

    • Self-Validation Step: Observe vigorous bubbling (N₂ gas evolution). The cessation of bubbling indicates the completion of the nucleophilic aromatic substitution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (avoid chlorinated solvents[4]). Wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with a water bath strictly below 30°C to prevent thermal degradation.

Application 1: Photoaffinity Labeling (PAL)

Aryl azides are classic photo-crosslinkers. Upon UV irradiation, 1-Azido-4-chloro-2,5-dimethoxybenzene extrudes nitrogen gas to form a highly reactive singlet nitrene, which can insert into adjacent C-H or N-H bonds of a target protein or polymer matrix.

PAL A Aryl Azide (Ground State) B Excited State (UV Irradiation, ~254-365 nm) A->B C Singlet Nitrene (Highly Reactive) B->C -N2 gas D Triplet Nitrene (Intersystem Crossing) C->D ISC (Slow) E C-H / X-H Insertion (Covalent Crosslinking) C->E Direct Insertion (Fast) F Radical Abstraction (Side Reactions) D->F H-abstraction

Caption: Photochemical activation of aryl azides into reactive nitrenes for covalent crosslinking.

Step-by-Step PAL Protocol
  • Incubation: Introduce the azide probe (10–50 µM) to the target biological system or polymer matrix in a UV-transparent quartz vessel.

  • Equilibration: Incubate in complete darkness for 30 minutes at 4°C to allow non-covalent binding/distribution to reach equilibrium.

  • Irradiation: Irradiate the sample using a UV lamp (typically 300–365 nm). Causality: The dimethoxy groups shift the absorption maximum to longer wavelengths compared to unsubstituted phenyl azides, allowing the use of 365 nm light. This is a critical advantage, as it minimizes phototoxic damage to background proteins or materials that occurs at 254 nm.

  • Validation: Analyze the crosslinked adducts via SDS-PAGE (for proteins) or LC-MS/MS to map the exact site of nitrene insertion.

Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide moiety is the quintessential dipole for the Huisgen cycloaddition. When catalyzed by Copper(I), 1-Azido-4-chloro-2,5-dimethoxybenzene reacts with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole linkage at room temperature.

CuAAC A Cu(I) Catalyst (Active Species) B Copper Acetylide Complex A->B Terminal Alkyne + Base C Azide Coordination (1-Azido-4-chloro-2,5-dimethoxybenzene) B->C Azide Addition D Metallacycle Intermediate C->D Cyclization E 1,4-Disubstituted 1,2,3-Triazole (Stable Linkage) D->E Protonation E->A Catalyst Regeneration

Caption: Catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step CuAAC Protocol
  • Solvent Preparation: Dissolve 1-Azido-4-chloro-2,5-dimethoxybenzene (1.0 eq) and the target terminal alkyne (1.1 eq) in a degassed 1:1 mixture of tert-Butanol and Water. Causality: The biphasic tBuOH/H₂O system maximizes the solubility of both organic substrates and inorganic catalysts while stabilizing the Cu(I) intermediate.

  • Catalyst Assembly: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.05 eq).

  • In Situ Reduction: Add Sodium Ascorbate (0.1 eq) to the reaction mixture.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is vastly superior to adding direct Cu(I) salts (like CuI), which rapidly oxidize in air and promote unwanted oxidative homocoupling of alkynes (Glaser coupling).

  • Reaction Monitoring: Stir at room temperature for 2–12 hours.

    • Self-Validation Step: Monitor via TLC or LC-MS. The reaction is complete when the distinct mass of the azide (m/z ~213.6) disappears, replaced entirely by the mass of the triazole adduct.

  • Purification: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with an EDTA solution to chelate and remove residual copper, which can cause long-term toxicity or material degradation.

References

  • University of Pittsburgh. "Safe Handling of Azides." Environmental Health & Safety. Available at:[Link]

  • Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford EHS. Available at:[Link]

  • Google Patents. "Process for the preparation 4-chloro-2,5-dimethoxy-aniline." US Patent US5041671A.

Sources

Exploratory

4-Chloro-2,5-dimethoxyphenyl Azide: Chemical Structure, Stability, and Applications

Executive Summary 4-Chloro-2,5-dimethoxyphenyl azide (4-CDPA) is a highly functionalized aryl azide utilized in advanced chemical biology, materials science, and drug development. Serving as a dual-purpose reagent, it fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2,5-dimethoxyphenyl azide (4-CDPA) is a highly functionalized aryl azide utilized in advanced chemical biology, materials science, and drug development. Serving as a dual-purpose reagent, it functions both as a critical building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and as a robust photoaffinity labeling (PAL) probe. This whitepaper provides an in-depth analysis of its stereoelectronic profile, thermodynamic stability, and validated synthetic workflows, grounded in established physical organic chemistry principles.

Stereoelectronic Profile and Chemical Structure

The unique reactivity and stability of 4-CDPA are dictated by its specific substitution pattern on the aromatic ring. The parent molecule, [1], provides the structural foundation for the azide derivative.

  • The Azide Moiety (-N₃): The azide group is a linear, resonance-stabilized pseudohalide. It is characterized by a strong dipole and serves as a highly energetic functional group. In the ground state, it is relatively stable, but upon activation, it acts as a nitrogen-releasing precursor to highly reactive nitrenes.

  • 2,5-Dimethoxy Substituents (+M Effect): The methoxy groups at the ortho and meta positions (relative to the azide) act as strong π-electron donors via the mesomeric effect. This electron density enriches the aromatic ring and significantly red-shifts the ultraviolet (UV) absorption maximum of the molecule [2].

  • 4-Chloro Substituent (-I Effect): The chlorine atom exerts an inductive electron-withdrawing effect, slightly lowering the lowest unoccupied molecular orbital (LUMO) of the system. More importantly for drug development, the halogen introduces a predictable increase in lipophilicity, enhancing the probe's ability to embed into hydrophobic protein binding pockets during target identification.

Thermodynamic and Photochemical Stability

Understanding the stability boundaries of 4-CDPA is critical for preventing premature decomposition and ensuring experimental reproducibility.

Thermal Stability

Aryl azides are generally stable at room temperature if protected from ambient light. However, they are sensitive to thermal degradation. The onset temperature of decomposition (


) for most aromatic azides falls within the range of 150–200 °C, where they extrude nitrogen gas to form nitrenes [3]. While the electron-donating methoxy groups provide moderate ground-state stabilization, heating 4-CDPA above 140 °C will induce rapid thermal decomposition [4]. Consequently, all synthetic and purification steps must be conducted well below this threshold.
Photochemical Stability and Nitrene Generation

Unsubstituted phenyl azides exhibit an absorption maximum (


) near 260 nm. Utilizing 260 nm light for photoaffinity labeling is highly detrimental in biological systems, as it directly overlaps with the absorption spectra of aromatic amino acids and nucleic acids, causing severe off-target photodamage [2].

The auxochromic effect of the 2,5-dimethoxy and 4-chloro substituents in 4-CDPA red-shifts the absorption profile into the 300–365 nm range. Irradiation at these longer wavelengths safely and efficiently cleaves the N-N bond, releasing


 and generating a highly reactive singlet nitrene . This singlet species can rapidly insert into adjacent C-H or N-H bonds to form covalent cross-links, or undergo intersystem crossing (ISC) to a diradical triplet nitrene [5].

G A 4-CDPA (Ground State) Stable in Dark B Singlet Nitrene (Highly Reactive) A->B UV Light (300-365 nm) or Heat (>150 °C) - N2 C Triplet Nitrene (Diradical) B->C Intersystem Crossing (ISC) D C-H / N-H Insertion (Cross-linking) B->D Rapid Trapping E Dehydroazepine (Ring Expansion) B->E Rearrangement C->D Radical Recombination

Fig 2: Photochemical and thermal decomposition pathways of 4-CDPA yielding reactive nitrenes.

Data Presentation: Stability Metrics

Table 1: Comparative Stability and Activation Metrics

ParameterUnsubstituted Phenyl Azide4-Chloro-2,5-dimethoxyphenyl azidePractical Implication in Workflows
Thermal

~140–160 °C~150 °CRequires low-temperature handling (<40 °C) during concentration/drying.
Optimal Photoactivation ~260 nm300–365 nmPrevents UV-induced damage to biological macromolecules during PAL [6].
Nitrene Ground State TripletTriplet (Singlet initially formed)Rapid C-H insertion efficiently outcompetes solvent quenching.

Synthesis and Validation Protocol

The synthesis of 4-CDPA relies on the diazotization of 4-chloro-2,5-dimethoxyaniline followed by nucleophilic displacement using sodium azide. This protocol is designed as a self-validating system , where physical observations directly correlate with mechanistic milestones.

Step-by-Step Methodology
  • Diazotization:

    • Suspend 4-chloro-2,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Causality: The acidic environment protonates the amine, preparing it for electrophilic attack by the nitrosonium ion.

    • Chill the suspension to 0–5 °C using an ice-brine bath. Slowly add an aqueous solution of

      
       (1.1 eq) dropwise.
      
    • Causality: Temperature control is critical. Above 5 °C, the unstable diazonium intermediate will spontaneously hydrolyze into 4-chloro-2,5-dimethoxyphenol, ruining the yield.

  • Azide Displacement:

    • While maintaining the temperature at 0–5 °C, add an aqueous solution of

      
       (1.5 eq) dropwise behind a blast shield.
      
    • Self-Validation: The immediate, vigorous evolution of nitrogen gas (

      
      ) serves as visual confirmation that the azide anion is successfully displacing the diazonium group.
      
  • Workup and Isolation:

    • Extract the aqueous mixture with cold diethyl ether or ethyl acetate. Wash the organic layer with saturated

      
       and brine, then dry over anhydrous 
      
      
      
      .
    • Evaporate the solvent under reduced pressure (Water bath < 30 °C) to yield 4-CDPA.

  • Analytical Validation:

    • IR Spectroscopy: Confirm the presence of the azide group by identifying the strong, characteristic asymmetric stretching band at ~2110–2130 cm⁻¹ .

G A 4-Chloro-2,5-dimethoxyaniline (Precursor) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 4-CDPA (Target Azide) B->C NaN3, 0-5 °C (- N2 gas) D 1,4-Disubstituted 1,2,3-Triazole C->D Cu(I), Ascorbate Terminal Alkyne

Fig 1: Synthetic workflow for 4-CDPA and its subsequent application in CuAAC click chemistry.

Applications in Drug Development

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-CDPA is an excellent substrate for "Click Chemistry." In the presence of a terminal alkyne, a Cu(I) catalyst (typically generated in situ from


 and sodium ascorbate), and a stabilizing ligand (e.g., TBTA), 4-CDPA forms a stable 1,4-disubstituted 1,2,3-triazole.
  • Mechanistic Insight: The Cu(I) catalyst is strictly required to lower the activation energy of the cycloaddition. Without it, the reaction requires extreme heat (Huisgen cycloaddition), which would cause the thermal decomposition of 4-CDPA before the triazole could form [4].

Photoaffinity Labeling (PAL)

In target deconvolution workflows, 4-CDPA is conjugated to a pharmacophore. Once the drug-probe complex binds to its target protein, the system is irradiated with 365 nm UV light. The resulting nitrene covalently cross-links with the nearest amino acid residue within the binding pocket. The 4-chloro and 2,5-dimethoxy groups ensure that the probe is lipophilic enough to enter hydrophobic active sites while remaining activatable at non-destructive wavelengths [5].

References

1. - Sigma-Aldrich 2. - ACS Publications 3. - Thieme Connect 4. - Benchchem 5. - NIH 6. - RSC Publishing

Foundational

Technical Guide: Applications of 2,5-Dimethoxy Aryl Azides in Medicinal Chemistry

This is an in-depth technical guide on the applications of 2,5-dimethoxy aryl azides in medicinal chemistry, specifically focusing on their utility as red-shifted, pharmacophore-retentive photoaffinity labeling (PAL) age...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the applications of 2,5-dimethoxy aryl azides in medicinal chemistry, specifically focusing on their utility as red-shifted, pharmacophore-retentive photoaffinity labeling (PAL) agents.

Executive Summary

In the landscape of photoaffinity labeling (PAL), 2,5-dimethoxy aryl azides represent a specialized class of photocrosslinkers that bridge the gap between simple phenyl azides and highly perturbed fluorinated systems. While tetrafluorophenyl azides (TFPAs) are often preferred for their high C-H insertion efficiency, 2,5-dimethoxy aryl azides offer two distinct advantages:

  • Bathochromic Shift (Red-Shift): The electron-donating methoxy groups shift the absorption maximum (

    
    ) significantly, allowing photoactivation at longer wavelengths (
    
    
    
    nm) compared to unsubstituted phenyl azides (
    
    
    nm). This minimizes UV-induced damage to biological samples.
  • Pharmacophore Retention: For a significant class of CNS-active drugs (phenethylamines and amphetamines targeting 5-HT receptors), the 2,5-dimethoxy motif is an intrinsic part of the pharmacophore. Converting these ligands into probes using this specific azide scaffold preserves binding affinity where other tags would destroy it.

Photochemical Principles & Mechanism[1]

The "Red-Shift" Advantage

Unsubstituted phenyl azides require high-energy UV light (254 nm) for efficient activation, which causes protein denaturation and DNA crosslinking. The introduction of electron-donating groups (EDGs) like methoxy (-OMe) at the 2- and 5-positions raises the energy of the HOMO, narrowing the HOMO-LUMO gap.

  • Phenyl Azide:

    
     nm (Activation requires UV-C/B).
    
  • 2,5-Dimethoxy Phenyl Azide:

    
     nm (Activation possible with UV-A).
    
Activation Pathway

Upon irradiation, the aryl azide extrudes molecular nitrogen (


) to form a singlet nitrene. This species has two fates:
  • C-H Insertion (Desired): The nitrene inserts directly into a nearby protein bond.

  • Ring Expansion (Undesired): The singlet nitrene rearranges into a benzazirine and subsequently a ketenimine (1,2-didehydroazepine). This electrophile reacts slowly with nucleophiles (Lys, Cys), leading to non-specific labeling and high background.

Note: While 2,5-dimethoxy substitution allows for safer activation wavelengths, the electron-rich ring can still undergo ring expansion. Therefore, scavenger-free protocols are critical.

PhotolysisMechanism Azide 2,5-Dimethoxy Aryl Azide (Ground State) Excited Excited Singlet State (S1) Azide->Excited hν (>350 nm) Nitrene Singlet Nitrene (¹N) Excited->Nitrene -N₂ Insertion C-H Insertion (Target Labeling) Nitrene->Insertion Fast Ketenimine Ketenimine/Azepine (Electrophile) Nitrene->Ketenimine Ring Expansion Nonspecific Nucleophilic Trapping (Off-Target) Ketenimine->Nonspecific + Nucleophiles

Figure 1: Photolysis pathway of 2,5-dimethoxy aryl azides. The red-shifted absorption allows activation at >350 nm, reducing biological damage, though ring expansion remains a competing pathway.

Synthesis of 2,5-Dimethoxy Aryl Azide Probes

The synthesis typically proceeds via the diazotization of the corresponding aniline precursor. Because the 2,5-dimethoxy ring is electron-rich, it is prone to oxidative side reactions; therefore, mild conditions using Arenediazonium Tosylates (ADTs) or standard nitrite protocols at strictly controlled temperatures are recommended.

Standard Protocol: Diazotization

Reagents: 4-amino-2,5-dimethoxyphenethylamine (or derivative),


, 

,

or

.
  • Dissolution: Dissolve the aniline derivative (1.0 equiv) in 10% aqueous

    
     or acetic acid/water mixture. Cool to 0–5 °C in an ice bath.
    
  • Diazotization: Add aqueous

    
     (1.1 equiv) dropwise. The solution may turn dark; maintain temperature < 5 °C to prevent phenol formation. Stir for 30 min.
    
  • Azidation: Add aqueous

    
     (1.2 equiv) dropwise. Caution: Evolution of hydrazoic acid (
    
    
    
    ) is possible; ensure ventilation.
  • Workup: Stir for 1–2 hours at 0 °C, then warm to room temperature. Extract with Ethyl Acetate or DCM. Wash with bicarbonate and brine.

  • Purification: Silica gel chromatography (protect from light).

Comparison of Aryl Azide Scaffolds
FeaturePhenyl Azide (Simple)2,5-Dimethoxy Aryl Azide Tetrafluorophenyl Azide (TFPA)
Size Small (~4 Å)Medium (Methoxy steric bulk)Medium

~250 nm~300–360 nm ~260 nm
Reactivity Nitrene

Ketenimine
Nitrene

Ketenimine
Nitrene (Stabilized)
Primary Use General linkerLive cell / 5-HT Pharmacophore C-H Insertion efficiency

Medicinal Chemistry Case Studies

Pharmacophore-Directed Probes (The "2C" & "DOx" Series)

The most potent application of this moiety is in the study of Serotonin 5-HT2A and 5-HT2C receptors. The 2,5-dimethoxyphenethylamine scaffold (known as the "2C" series in medicinal chemistry) is a privileged structure for these receptors.

  • Challenge: Attaching a bulky photoreactive group (like benzophenone) to a small ligand often destroys binding affinity.

  • Solution: By converting the 4-position substituent of the 2,5-dimethoxy scaffold into an azide (e.g., 2,5-dimethoxy-4-azidophenethylamine ), the photoreactive group is the ligand.

  • Impact: This strategy has been used to map the agonist binding site of the 5-HT2A receptor, identifying specific residues in Transmembrane Helix 5 involved in activation.

Live-Cell Proteomics

Due to the ability to irradiate at 365 nm (UV-A), 2,5-dimethoxy probes are superior for live-cell experiments where UV-C (254 nm) would cause cell death or crosslink endogenous DNA, creating false positives.

Experimental Protocol: Photoaffinity Labeling

Objective: Label a target protein using a 2,5-dimethoxy aryl azide probe in a complex lysate.

Materials
  • Probe: 2,5-dimethoxy-4-azido-ligand (1–10 µM final).

  • Lysate: 1 mg/mL protein in PBS.

  • UV Source: UV-A Lamp (365 nm, approx. 4–8 Watt). Do not use a Stratalinker 254 nm.

Workflow
  • Incubation:

    • Sample A: Lysate + Probe (10 µM).

    • Sample B (Competition Control): Lysate + Probe (10 µM) + Excess Competitor (100 µM).

    • Incubate for 30 min at 4 °C (or 37 °C if metabolic activation is required).

  • Irradiation:

    • Place samples in an open 96-well plate or clear microcentrifuge tube (caps open).

    • Irradiate at 365 nm for 5–10 minutes on ice.

    • Note: Distance from lamp should be ~2-5 cm.

  • Click Chemistry (if probe has alkyne handle):

    • Add Reporter Mix: Biotin-Azide (50 µM), TCEP (1 mM), TBTA (100 µM),

      
       (1 mM).
      
    • Incubate 1 hour at RT.

  • Analysis:

    • Precipitate proteins (MeOH/Chloroform).

    • Resuspend in SDS loading buffer.

    • Western Blot (Streptavidin-HRP) or LC-MS/MS.

Workflow Step1 Equilibration (Probe + Lysate) Step2 UV Irradiation (365 nm, 10 min, 4°C) Step1->Step2 Covalent Capture Step3 Click Chemistry (CuAAC with Biotin) Step2->Step3 Tagging Step4 Enrichment & Analysis (Streptavidin / MS) Step3->Step4 Identification

Figure 2: Optimized workflow for photoaffinity labeling using red-shifted aryl azides.

References

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity labelling of antibodies with aryl nitrene as reactive group. Nature, 224, 511–512. Link

  • Kutonova, K. V., et al. (2013). A simple and effective synthesis of aryl azides via arenediazonium tosylates. Synthesis, 45(19), 2706-2710. Link

  • Herner, A., et al. (2016). 2-Aryl-5-carboxytetrazole as a new photoaffinity label for drug target identification. Journal of the American Chemical Society, 138(44), 14609–14615. Link

  • Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579. (Context for 2,5-dimethoxy pharmacophore).

  • Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Link

Sources

Exploratory

Synthesis Precursors and Methodologies for 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) and Analogs

Executive Summary & Pharmacological Context 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) is a synthetic phenethylamine belonging to the "2C" family, first described in the scientific literature in 1984 by Alice Cheng and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Chloro-2,5-dimethoxyphenethylamine (2C-C) is a synthetic phenethylamine belonging to the "2C" family, first described in the scientific literature in 1984 by Alice Cheng and Neal Castagnoli, and later popularized by Alexander Shulgin[1]. Compounds in the 2C-X series function as 5-HT2A receptor agonists, making them critical scaffolds in neuropharmacological research, particularly in the development of agonist PET tracers for mapping serotonin receptors in the living brain[1][2].

The synthesis of 2C-C and its structural analogs (such as 2C-B and 2C-I) relies on a highly conserved, divergent precursor pathway[3]. By establishing a universal branching precursor—2,5-dimethoxyphenethylamine (2C-H)—researchers can systematically introduce various lipophilic halogens at the 4-position to modulate receptor binding affinity and efficacy[4][5].

Retrosynthetic Analysis and Precursor Selection

The universally recognized commercial starting point for the synthesis of the 2C-X and NBOMe classes is 2,5-dimethoxybenzaldehyde [6].

Retrosynthetically, the target phenethylamine is disconnected at the alkyl chain, pointing to a Henry (nitroaldol) condensation with nitromethane to form a β-nitrostyrene intermediate[6][7]. This intermediate is subsequently reduced to 2,5-dimethoxyphenethylamine (2C-H)[3]. 2C-H acts as the direct precursor for regioselective electrophilic aromatic substitution (EAS), where the final halogen (chlorine, bromine, or iodine) is introduced[4].

Divergent Synthesis Workflow

SynthesisPathway DMB 2,5-Dimethoxybenzaldehyde (Primary Precursor) NS 2,5-Dimethoxynitrostyrene (Intermediate) DMB->NS Henry Condensation (NH4OAc, Heat) NM Nitromethane (Reagent) NM->NS Henry Condensation (NH4OAc, Heat) PEA 2,5-Dimethoxyphenethylamine (2C-H Branching Precursor) NS->PEA Reduction (LiAlH4 / THF) TwoCC 2C-C (4-Chloro) Target PEA->TwoCC Chlorination (Cl2 or SO2Cl2) TwoCB 2C-B (4-Bromo) Analog PEA->TwoCB Bromination (Br2 / AcOH) TwoCI 2C-I (4-Iodo) Analog PEA->TwoCI Iodination (ICl / AcOH)

Divergent synthesis pathway of 2C-C and analogs from 2,5-dimethoxybenzaldehyde.

Step-by-Step Experimental Methodologies

The following protocols represent self-validating systems designed for the laboratory synthesis of analytical reference standards.

Henry Condensation: Synthesis of 2,5-Dimethoxynitrostyrene
  • Causality: The reaction utilizes ammonium acetate as a bifunctional catalyst. The acetate ion acts as a weak base to deprotonate nitromethane, forming the nucleophilic nitronate ion. Simultaneously, the ammonium ion provides mild acidic conditions to facilitate the subsequent dehydration of the intermediate β-nitro alcohol into the thermodynamically stable trans-alkene[3][7].

  • Procedure:

    • Combine 1.0 eq of 2,5-dimethoxybenzaldehyde and 1.2 eq of nitromethane in a reaction vessel containing glacial acetic acid.

    • Add 0.5 eq of anhydrous ammonium acetate.

    • Heat the mixture to reflux (approx. 100–110 °C) under continuous magnetic stirring for 2–4 hours.

    • Allow the reaction to cool to room temperature, then chill in an ice bath to induce crystallization.

    • Vacuum filter the precipitate and wash thoroughly with cold methanol.

  • Self-Validation Checkpoint: The product must precipitate as bright canary-yellow crystals. A sharp melting point at ~120 °C confirms the complete dehydration of the nitro alcohol intermediate. A depressed melting point indicates incomplete dehydration.

Aliphatic Reduction: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)
  • Causality: Lithium aluminum hydride (LiAlH4) is selected over milder reducing agents (like NaBH4) because it possesses the necessary hydride transfer potential to simultaneously reduce both the conjugated alkene and the aliphatic nitro group to a primary amine[3][7]. Anhydrous THF is mandatory to prevent the exothermic destruction of LiAlH4 by water.

  • Procedure:

    • Suspend 3.0 eq of LiAlH4 in anhydrous THF under an inert argon atmosphere.

    • Dissolve the 2,5-dimethoxynitrostyrene in anhydrous THF and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle, spontaneous reflux.

    • Reflux the mixture for 4–6 hours to ensure complete reduction.

    • Quench the reaction using the Fieser method (For every

      
       grams of LiAlH4, add 
      
      
      
      mL H2O,
      
      
      mL 15% NaOH, and
      
      
      mL H2O sequentially). Causality for Quench: The Fieser method prevents the formation of unfilterable aluminum hydroxide emulsions, yielding granular, easily filterable lithium aluminate salts.
    • Filter the salts, concentrate the filtrate in vacuo, and precipitate the amine as a hydrochloride salt using ethereal HCl.

  • Self-Validation Checkpoint: The disappearance of the bright yellow color of the nitrostyrene indicates successful reduction. The final product should precipitate as a white, crystalline powder (2C-H HCl).

Regioselective Halogenation: Synthesis of 2C-C and Analogs
  • Causality: The 2,5-dimethoxy groups strongly activate the aromatic ring via resonance electron donation. Because the 3- and 6-positions are sterically hindered and less electronically favored, electrophilic aromatic substitution (EAS) occurs exclusively and cleanly at the 4-position[4].

  • Procedure:

    • Dissolve 2C-H freebase in glacial acetic acid.

    • For 2C-C: Add 1.1 eq of elemental chlorine (dissolved in acetic acid) or sulfuryl chloride (SO2Cl2) dropwise at room temperature. (Note: For 2C-B, elemental bromine is used; for 2C-I, iodine monochloride is used[3][4]).

    • Stir the mixture for 2 hours. The reaction is mildly exothermic.

    • Pour the mixture into cold water, basify with aqueous NaOH to isolate the freebase, and extract with dichloromethane.

    • Convert to the hydrochloride salt via the addition of ethereal HCl.

  • Self-Validation Checkpoint:

    
    H-NMR spectroscopy of the product will show two distinct singlets in the aromatic region (approx. 6.8–7.0 ppm), confirming para-substitution and the loss of the 4-position proton.
    

Quantitative Data: Yields and Pharmacodynamics

Table 1: Precursor Yields and Reaction Metrics

Reaction Step Starting Material Reagent Typical Yield (%) Validation Marker (Self-Check)
Henry Condensation 2,5-Dimethoxybenzaldehyde Nitromethane 75-85% Bright yellow crystals (mp ~120 °C)
Aliphatic Reduction 2,5-Dimethoxynitrostyrene LiAlH4 / THF 60-75% Colorless oil turning to white HCl salt

| EAS Chlorination | 2,5-Dimethoxyphenethylamine | SO2Cl2 / AcOH | 55-70% | Singlet integration in


H-NMR (para-H) |

Table 2: Pharmacological Profile of Synthesized 2C-X Analogs

Compound 4-Position Substituent Target Receptor Relative Affinity / Potency
2C-H (Precursor) Hydrogen 5-HT2A / 5-HT2C Very weak / Negligible
2C-C Chlorine 5-HT2A Moderate (Agonist)
2C-B Bromine 5-HT2A High (Agonist)

| 2C-I | Iodine | 5-HT2A | Very High (Agonist) |

Note: The introduction of a lipophilic halogen at the 4-position significantly increases binding affinity compared to the unsubstituted 2C-H precursor, heavily influencing the compound's efficacy as a 5-HT2A receptor agonist[4][5].

References

1.[6] Dark Classics in Chemical Neuroscience: NBOMes - PMC. National Institutes of Health (NIH). 6 2.[2] 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT 2A Receptor Agonists. ResearchGate.2 3.[1] 2C-C - Wikipedia. Wikipedia. 1 4.[4] Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. 4 5.[3] Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - MDPI. MDPI. 3 6.[7] 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. MDMA.ch. 7 7.[5] Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC. National Institutes of Health (NIH). 5

Sources

Foundational

Advanced Photoaffinity Labeling Strategies for 5-HT2A Receptor Deconvolution and Mapping

Topic: Photoaffinity Labeling Probes for 5-HT2A Serotonin Receptors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 5-HT2A receptor, a G-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Photoaffinity Labeling Probes for 5-HT2A Serotonin Receptors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 5-HT2A receptor, a G-protein-coupled receptor (GPCR) central to cognitive processing and neuropsychiatric pharmacology, presents significant challenges for structural characterization due to its conformational plasticity. While Cryo-EM has revolutionized static structural biology, it often fails to capture transient ligand-receptor interactions in native lipid environments.

This guide details the design, synthesis, and application of Photoaffinity Labeling (PAL) probes for the 5-HT2A receptor. Moving beyond historical radioligand methods, we focus on modern Chemoproteomic approaches—specifically Photoaffinity Labeling Mass Spectrometry (PAL-MS) . This methodology allows for the precise mapping of binding pockets and the deconvolution of off-target interactions in live cells, providing a "self-validating" system for drug discovery.

The Challenge: Mapping the 5-HT2A Binding Landscape

The 5-HT2A receptor contains a deep, hydrophobic orthosteric binding pocket defined by transmembrane helices (TM) 3, 5, and 6. Key residues such as Asp155 (3.32) and Ser159 (3.36) are critical for ligand anchoring. However, the receptor exists in multiple conformational states (Gq-coupled active,


-arrestin-biased, inactive), making static imaging insufficient for understanding dynamic ligand binding.

Why Photoaffinity Labeling?

  • Covalent Capture: Converts transient, non-covalent interactions (equilibrium binding) into permanent covalent bonds upon UV irradiation.

  • Native Environment: Allows labeling in live cells, preserving the lipid bilayer and accessory protein interactions (e.g., G-proteins) that allosterically modulate the binding pocket.

  • Peptide-Level Resolution: When coupled with MS, PAL can identify the exact amino acid residues modified by the probe, validating docking models.

Chemical Probe Design Architecture

A robust PAL probe for 5-HT2A requires a modular "Trifunctional" design. The probe must retain high affinity for the receptor while incorporating a photoreactive group and an enrichment handle.

The Pharmacophore (The Anchor)

The targeting moiety is derived from high-affinity ligands.

  • Antagonist Scaffolds: Ketanserin is the gold standard. Its high affinity (

    
     ~1-2 nM) and established structure-activity relationship (SAR) allow for modification at the ethyl-piperidine ring without abolishing binding.
    
  • Agonist Scaffolds: DOI (2,5-dimethoxy-4-iodoamphetamine) or 5-HT analogs.[1] These are smaller and harder to modify without disrupting the critical salt bridge with Asp155.

The Photoreactive Group (The Warhead)
  • Aryl Azides (

    
    ):  Used in "Classic" probes like 7-azidoketanserin . Upon UV irradiation (254-300 nm), they form a nitrene. Limitation: Nitrenes are electrophilic and prefer nucleophiles, potentially leading to biased labeling.
    
  • Diazirines (The Modern Standard): Upon irradiation (~365 nm), diazirines yield a highly reactive carbene . Carbenes are capable of inserting into unactivated C-H bonds, allowing for "unbiased" labeling of hydrophobic residues in the 5-HT2A pocket (e.g., Val, Leu, Phe).

    • Recommendation: Use Aliphatic Diazirines for minimal steric bulk.[2]

The Enrichment Handle (The Tag)
  • Alkyne (

    
    ):  Small and bioorthogonal. It does not interfere with membrane permeability. After lysis, it is coupled to a Biotin-Azide via Click Chemistry (CuAAC) .
    
Diagram 1: Modular Probe Architecture

ProbeDesign cluster_0 Trifunctional Probe Architecture cluster_1 Mechanism of Action Ligand Pharmacophore (e.g., Ketanserin) Linker Linker (PEG/Alkyl) Ligand->Linker Photo Photoreactive Group (Diazirine) Linker->Photo Tag Click Handle (Alkyne) Linker->Tag UV UV Light (365 nm) Photo->UV Carbene Reactive Carbene (::C) UV->Carbene Insert C-H Insertion (Covalent Bond) Carbene->Insert

Caption: Modular design of a trifunctional photoaffinity probe. The pharmacophore directs binding, the diazirine enables covalent capture upon UV activation, and the alkyne handle facilitates downstream enrichment.

The "Self-Validating" Protocol: Modern PAL-MS

This protocol outlines the Ligand-Based Receptor Capture (LRC) workflow adapted for 5-HT2A. It incorporates a critical "Competition Control" to distinguish specific binding from non-specific background.

Phase 1: Live Cell Labeling

Objective: Covalently attach the probe to the 5-HT2A receptor in its native membrane.

  • Cell Culture: Use HEK293 cells stably expressing human 5-HT2A (or native tissue like rat frontal cortex membranes).

  • Incubation (The Competition Step):

    • Sample A (Probe): Incubate cells with 10-100 nM of the Trifunctional Probe (e.g., Ketanserin-Diazirine-Alkyne).

    • Sample B (Control): Incubate cells with 100 nM Probe + 10 µM Free Ketanserin (100-fold excess).

    • Rationale: High concentrations of free ligand occupy the specific binding sites. If a signal disappears in Sample B, it confirms the probe was binding specifically to 5-HT2A.

  • Equilibrium: Incubate for 30-60 mins at 37°C (or 4°C to stop internalization).

  • Irradiation: Wash cells to remove unbound probe. Irradiate with UV light (365 nm) for 10 minutes on ice. Note: Glass absorbs UV; use plastic or quartz vessels.

Phase 2: Enrichment & Processing

Objective: Isolate the labeled receptor from the proteome.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Click Chemistry: React the lysate with Biotin-Azide , CuSO4, TCEP (reducing agent), and TBTA (ligand) for 1 hour. This attaches a biotin tag only to the probe-labeled proteins.

  • Streptavidin Pull-Down: Incubate with Streptavidin-coated magnetic beads. Wash stringently (SDS, Urea) to remove non-covalent binders.

  • On-Bead Digestion: Digest the bound proteins with Trypsin to release peptides.

Phase 3: Mass Spectrometry (LC-MS/MS)

Objective: Identify the protein and the specific modification site.[3]

  • Acquisition: Analyze peptides via LC-MS/MS (e.g., Orbitrap).

  • Data Analysis:

    • Search against the human proteome.[4]

    • Differential Analysis: Look for peptides present in Sample A but absent/reduced in Sample B.

    • Mass Shift: Look for the specific mass addition of the "Probe + Biotin" adduct on specific amino acids.

Diagram 2: The PAL-MS Workflow

Workflow cluster_exp Experimental Setup cluster_process Processing cluster_data Analysis Cells HEK293 (5-HT2A) Probe Add Probe (100 nM) Cells->Probe Comp Add Probe + Excess Competitor Cells->Comp UV UV Crosslinking (365 nm) Probe->UV Comp->UV Lysis Lysis & Click Chem (+ Biotin-Azide) UV->Lysis Enrich Streptavidin Enrichment (Remove Background) Lysis->Enrich MS LC-MS/MS Enrich->MS Result Identify Specific Peptide Hits MS->Result

Caption: Step-by-step workflow for Ligand-Based Receptor Capture (LRC) of 5-HT2A.

Case Studies & Benchmarks

Historical Benchmark: 7-Azidoketanserin

In the 1980s, 7-azidoketanserin was the primary tool for identifying the 5-HT2A receptor protein.

  • Method: Radioligand PAL (

    
    I-labeled).
    
  • Result: Labeled a single polypeptide band at ~67 kDa on SDS-PAGE.[5]

  • Validation: Labeling was blocked by Ketanserin, Methysergide, and LSD, but not by Dopamine or Histamine antagonists, confirming pharmacological specificity.

  • Limitation: Could not identify the exact binding site residues due to lack of high-res MS.

Modern Application: Mapping the Orthosteric Pocket

Recent studies utilizing diazirine-based probes and mutagenesis have refined our understanding.

  • Key Residues: PAL studies combined with site-directed mutagenesis have confirmed that the protonated amine of 5-HT ligands interacts with Asp155 (TM3) .

  • Hydrophobic Cleft: Diazirine labeling often captures the hydrophobic residues in TM6 (Phe339, Phe340) , which form the "lid" of the binding pocket, stabilizing the ligand.

Table 1: Comparison of Probe Technologies

FeatureClassic (Aryl Azide)Modern (Aliphatic Diazirine)
Activation Wavelength < 300 nm (Damaging to cells)~365 nm (Cell-compatible)
Reactive Species Nitrene (Electrophile)Carbene (Universal inserter)
Labeling Bias Prefers Nucleophiles (Cys, Lys)Unbiased (Inserts into C-H)
Size/Sterics BulkyCompact (mimics methyl group)
Primary Output Autoradiography (Band size)Mass Spec (Sequence ID)

Troubleshooting & Data Interpretation

Distinguishing Specific vs. Non-Specific Binding

In your MS data, you will see hundreds of proteins.

  • True Hit: High intensity in Sample A, near-zero intensity in Sample B (Competed).

  • Background: High intensity in both samples (e.g., Albumin, Tubulin). These are "sticky" proteins that bind the probe non-specifically.

The "Hook Effect"

If probe concentration is too high (>1 µM), you may see reduced specific labeling due to the formation of probe aggregates or micelles. Always perform a dose-response curve (10 nM - 1 µM) to find the optimal labeling concentration.

References

  • Wouters, W., et al. (1985). Photoaffinity probes for serotonin and histamine receptors. Synthesis and characterization of two azide analogues of ketanserin. Journal of Biological Chemistry. Link

  • Wouters, W., et al. (1987). Identification of the serotonin-S2 receptor ligand binding site by photoaffinity labelling with 7-azido-8-[125I]ketanserin.[5] FEBS Letters. Link

  • Almaula, N., et al. (1996). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Journal of Biological Chemistry. Link

  • Frei, A. P., et al. (2012). Direct identification of ligand–receptor interactions on living cells and tissues. Nature Biotechnology. Link

  • Morstein, J., et al. (2021). Photoswitchable Serotonins for Optical Control of the 5-HT2A Receptor.[6] ChemRxiv. Link

  • Li, Z., et al. (2013). Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers. Angewandte Chemie. Link

Sources

Exploratory

Literature review on halogenated dimethoxybenzene azides

An In-Depth Technical Guide to Halogenated Dimethoxybenzene Azides Executive Summary This technical guide provides a rigorous analysis of halogenated dimethoxybenzene azides , a specialized class of photoaffinity labelin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Halogenated Dimethoxybenzene Azides

Executive Summary

This technical guide provides a rigorous analysis of halogenated dimethoxybenzene azides , a specialized class of photoaffinity labeling (PAL) reagents. These compounds are structurally derived from the 2,5-dimethoxyphenethylamine backbone—a scaffold shared by potent serotonin 5-HT2A receptor agonists (e.g., 2C-B, DOI). By incorporating an azide (-N₃) moiety as a photochemical warhead and often a halogen (I, Br, Cl) for affinity tuning or radiolabeling, these probes allow researchers to map ligand-binding pockets with covalent precision.

This guide details the chemical architecture, synthesis protocols, photochemical mechanisms, and experimental workflows required to deploy these probes in drug discovery and structural proteomics.

Part 1: Chemical Architecture & Electronic Properties

The efficacy of halogenated dimethoxybenzene azides rests on the synergistic interaction between three structural domains:

  • The Core Scaffold (2,5-Dimethoxybenzene):

    • Pharmacophore Mimicry: The 2,5-dimethoxy substitution pattern is critical for high-affinity binding to 5-HT2A/2C receptors. The oxygen lone pairs participate in hydrogen bonding and electrostatic interactions within the receptor's orthosteric site.

    • Electronic Effect: The electron-donating methoxy groups (

      
       effect) bathochromically shift the absorption maximum (
      
      
      
      ) of the aryl azide. While simple phenyl azides absorb near 250 nm (damaging to proteins), dimethoxy-substituted azides often absorb in the 300–350 nm range, allowing for photoactivation at wavelengths that minimize UV damage to biological samples.
  • The Warhead (Aryl Azide):

    • Upon UV irradiation, the azide eliminates nitrogen (

      
      ) to generate a highly reactive nitrene  species. This nitrene can insert into nearby C-H or N-H bonds of the target protein, forming a covalent crosslink.
      
  • The Halogen Substituent (I, Br, Cl):

    • Affinity Tuning: Halogens at the 4-position (e.g., in DOI) or 3-position enhance lipophilicity and fill hydrophobic pockets in the receptor.

    • Radiolabeling: Iodine-125 (

      
      ) is frequently incorporated to create high-specific-activity radioligands for autoradiography and tracking.
      
    • Heavy Atom Effect: Presence of heavy halogens (especially Iodine) can facilitate intersystem crossing (ISC) from the singlet nitrene to the triplet nitrene state, altering the crosslinking chemistry (favoring H-abstraction over direct insertion).

Part 2: Synthesis & Characterization

The synthesis of these probes requires strict adherence to safety protocols due to the energetic nature of organic azides.[1]

Safety Directive: The C/N Ratio Rule

Before synthesis, validate the stability of your target azide using the Carbon/Nitrogen ratio rule:


[2]
  • Requirement: Ensure the molecule has sufficient carbon/oxygen mass to dilute the explosive potential of the azide.

  • Precaution: Never use halogenated solvents (DCM, CHCl₃) with sodium azide, as this forms explosive di-/tri-azidomethane.[2]

Protocol: Synthesis of 4-Azido-2,5-Dimethoxyamphetamine (Azido-DOI)

A representative workflow for converting a halogenated precursor into a photoaffinity probe.

Reagents:

  • Precursor: 1-(4-amino-2,5-dimethoxyphenyl)-2-aminopropane (protected if necessary)

  • Sodium Nitrite (

    
    )
    
  • Sodium Azide (

    
    )
    
  • Sulfuric Acid (

    
    , 2M)
    
  • Urea (to quench excess nitrous acid)

Step-by-Step Methodology:

  • Amine Activation (Diazotization):

    • Dissolve the aniline precursor (4-amino-2,5-dimethoxy derivative) in 2M

      
       at 0°C .
      
    • Add aqueous

      
       dropwise while maintaining temperature <5°C. The electron-rich dimethoxy ring accelerates diazotization; control rate to prevent side reactions.
      
    • Checkpoint: The solution turns clear/yellow. Stir for 20 mins.

    • Add a small amount of urea to destroy excess nitrous acid (starch-iodide paper test should be negative).

  • Azidation (

    
    -like Displacement): 
    
    • Add an aqueous solution of

      
       dropwise to the diazonium salt solution at 0°C.
      
    • Observation: Evolution of

      
       gas and precipitation of the aryl azide.
      
    • Stir for 1 hour at 0°C, then allow to warm to room temperature in the dark.

  • Isolation & Purification:

    • Extract with Ethyl Acetate (Do NOT use DCM).

    • Wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo at <30°C  (Heat sensitive!).
      
    • Purification: Flash chromatography (Silica gel) in the dark.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 2,5-Dimethoxy-4-nitro- amphetamine Red Reduction (H2, Pd/C) Start->Red Amine 4-Amino Intermediate Red->Amine Diazo Diazotization (NaNO2, H2SO4, 0°C) Amine->Diazo Salt Diazonium Salt Diazo->Salt Electrophilic Attack AzideStep Azidation (NaN3, 0°C) Salt->AzideStep -N2 Gas Final 4-Azido-2,5-dimethoxy- amphetamine AzideStep->Final Precipitation

Caption: Step-by-step conversion of nitro-precursor to the final aryl azide photoaffinity probe.

Part 3: Photochemistry & Mechanism of Action

Understanding the photolysis mechanism is vital for interpreting crosslinking data.

  • Excitation: Irradiation (300–350 nm) promotes the aryl azide to an excited singlet state.

  • Nitrogen Extrusion:

    
     is lost, generating a Singlet Nitrene (
    
    
    
    )
    .
  • Bifurcation of Pathway:

    • Path A (Desired): The singlet nitrene inserts directly into a neighboring C-H or N-H bond (Concerted mechanism). This retains the geometry of the ligand-receptor complex.

    • Path B (Rearrangement): The nitrene rearranges to a benzazirine and then a ketenimine (dehydroazepine) . This species is a long-lived electrophile that reacts with nucleophiles (e.g., Lysine residues) rather than inserting.

    • Path C (ISC): In the presence of heavy halogens (Iodine), Intersystem Crossing to the Triplet Nitrene (

      
      )  is enhanced. Triplet nitrenes behave as diradicals, abstracting hydrogen atoms rather than inserting.
      

DOT Diagram: Photochemical Pathways

Photochemistry Azide Aryl Azide (Ar-N3) Excited Excited State (Ar-N3*) Azide->Excited hv (300-350nm) Singlet Singlet Nitrene (1Ar-N) Excited->Singlet -N2 Triplet Triplet Nitrene (3Ar-N) Singlet->Triplet ISC (Heavy Atom Effect) Expansion Dehydroazepine (Electrophile) Singlet->Expansion Ring Expansion Insertion C-H Insertion (Covalent Bond) Singlet->Insertion Direct Hit Abstraction H-Abstraction (Radical Chem) Triplet->Abstraction NuAttack Nucleophilic Addition Expansion->NuAttack + R-NH2

Caption: Mechanistic divergence of aryl nitrenes upon UV irradiation. Path selection depends on substituents.

Part 4: Experimental Protocol for Photoaffinity Labeling

Objective: Covalently label the 5-HT2A receptor in a membrane preparation.

Materials:

  • Membrane prep containing 5-HT2A (e.g., HEK293-5HT2A).

  • Probe:

    
    -4-azido-2,5-dimethoxy-ligand (Radiolabeled for detection).
    
  • UV Lamp: 365 nm (Handheld or Stratalinker).

  • Competitor: Ketanserin (10 µM) for defining non-specific binding.

Workflow:

  • Incubation (Dark):

    • Incubate membranes with the radioligand (e.g., 2 nM) in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C.

    • Control: Parallel tubes with 10 µM Ketanserin to block the specific site.

  • Equilibrium Check: Ensure binding equilibrium is reached before irradiation.

  • Photoactivation:

    • Place samples on ice (to reduce thermal diffusion).

    • Irradiate at 365 nm for 1–5 minutes at a distance of 5 cm.

    • Note: Avoid short-wave UV (<254 nm) to prevent protein denaturation.

  • Quenching & Washing:

    • Add excess DTT or wash membranes by centrifugation to remove non-covalently bound ligand.

  • Analysis:

    • Solubilize membranes in SDS buffer.

    • Perform SDS-PAGE.[3]

    • Detect via Autoradiography.[3] A band at ~55-60 kDa (glycosylated 5-HT2A) should appear in the "Total" lane but disappear in the "Non-specific" (Ketanserin) lane.

Part 5: Data Summary & Comparison

PropertyPhenyl AzideDimethoxybenzene Azide Perfluorophenyl Azide
Abs Max (

)
~250 nm300–350 nm ~260 nm
Reactivity High (Insertion + Expansion)Moderate (Tuned) High (C-H Insertion)
Ring Expansion Major PathwayReduced by ortho-subs Suppressed
Biological Safety Low (UV damage risk)High (Longer

)
Moderate
Primary Use General Crosslinking5-HT / Dopamine Receptors Lipid/Hydrophobic mapping

References

  • Synthesis and Pharmacological Characterization of Halogen

    • Source: Journal of Medicinal Chemistry
    • Relevance: Foundational synthesis of the dimethoxy-halogen
    • URL:[Link] (General Journal Link for verification)

  • Photoaffinity Labeling of Serotonin 5-HT2A Receptors

    • Source: Johnson, M. P., et al. (1990). Pharmacology Biochemistry and Behavior.
    • Relevance: Describes the use of [125I]-labeled dimethoxy-iodo-aniline deriv
    • URL:[Link]

  • Aryl Azide Photochemistry and Ring Expansion

    • Source: Gritsan, N. P.
    • Relevance: Definitive review on the mechanism of nitrene formation, ring expansion, and the effect of substituents.
    • URL:[Link]

  • Safety of Organic Azides

    • Source: University of California, Santa Barbara (UCSB) Safety Guidelines.
    • Relevance: Protocols for C/N r
    • URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide &amp; Safety Data Protocol: 1-Azido-4-chloro-2,5-dimethoxybenzene

Executive Summary 1-Azido-4-chloro-2,5-dimethoxybenzene (CAS: 77721-43-8), also known as 4-chloro-2,5-dimethoxyphenyl azide, is an aromatic organic azide widely utilized in advanced synthetic workflows, including Copper-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azido-4-chloro-2,5-dimethoxybenzene (CAS: 77721-43-8), also known as 4-chloro-2,5-dimethoxyphenyl azide, is an aromatic organic azide widely utilized in advanced synthetic workflows, including Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), photoaffinity labeling, and Staudinger ligations[1]. While highly valuable for molecular conjugation, organic azides inherently possess high thermodynamic energy and require rigorous safety profiling before handling[2]. This whitepaper serves as an advanced Safety Data Sheet (SDS) and technical protocol guide, synthesizing physicochemical data with field-proven experimental causality to ensure safe and effective laboratory integration.

Physicochemical Profiling & Thermodynamic Stability

The stability of an organic azide is directly dependent upon its chemical structure and the dilution of its energetic functional group (-N₃) by the rest of the molecule[3]. As a Senior Application Scientist, it is critical to evaluate the thermodynamic stability of 1-Azido-4-chloro-2,5-dimethoxybenzene using established heuristic models before scaling any reaction[4].

  • Carbon-to-Nitrogen (C/N) Ratio: The total number of nitrogen atoms should not exceed the carbon atoms. For this compound (C₈H₈ClN₃O₂), the C/N ratio is 2.67. A C/N ratio between 1 and 3 dictates that the material should be stored below room temperature, protected from light, and kept at concentrations below 1 M if in solution[2],[3].

  • The (N_c + N_o) / N_n Equation: A more refined metric for oxygen-containing azides is ensuring the ratio of (Carbons + Oxygens) to Nitrogens is ≥ 3[5]. For this molecule, (8 + 2) / 3 = 3.33. Because this value is ≥ 3, the compound is considered stable enough for isolation and careful storage in pure form[6].

  • Rule of Six: This rule states that there must be at least six carbon atoms (or atoms of similar size) per energetic functional group to provide sufficient dilution of the explosive potential[2],[7]. With 8 carbons, 2 oxygens, and 1 chlorine atom per azide group (11 atoms total), this molecule comfortably satisfies the Rule of Six, rendering it relatively safe to handle under standard laboratory controls[3].

Table 1: Physicochemical & Stability Summary
PropertyValueSafety Implication
CAS Number 77721-43-8[1]Unique identifier for tracking and inventory.
Molecular Formula C₈H₈ClN₃O₂Contains one energetic azide (-N₃) group.
Molecular Weight 213.62 g/mol Higher mass reduces volatility, lowering inhalation risk[7].
C/N Ratio 2.67Borderline stability (1 < C/N < 3); requires low-temp storage[2].
(N_c + N_o) / N_n 3.33≥ 3 indicates stability for isolation and pure storage[5],[6].
Rule of Six 11 atoms / azide> 6 atoms per energetic group; safe for standard handling[3].

Hazard Identification & Chemical Incompatibilities

Organic azides are sensitive to heat, shock, and friction[4]. To maintain a safe operating environment, the following chemical incompatibilities must be strictly observed:

  • Heavy Metals: Never use metal spatulas or expose the compound to brass/copper fittings during storage. Azides react with heavy metals to form highly shock-sensitive metal azides[5],[7].

  • Halogenated Solvents: Do not use dichloromethane (DCM) or chloroform as reaction media. Azides can react with these solvents to form potentially explosive diazidomethane or triazidomethane[2],[3].

  • Acids: Avoid contact with strong acids. Acidic environments promote the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive[4],[5].

  • Ground Glass Joints: Never store organic azides in containers with ground glass joints. The friction generated from opening and closing the vessel can initiate explosive decomposition[2],[4].

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "Click" reaction is the premier application for 1-Azido-4-chloro-2,5-dimethoxybenzene. However, combining azides with transition metals requires strict mechanistic control to prevent the formation of highly explosive copper azides[5].

Self-Validating Protocol

Step 1: Reagent Handling. Weigh the azide using a plastic or ceramic spatula[4]. Causality: Metal spatulas can scratch the surface and react with the azide to form shock-sensitive metal azides[3],[7].

Step 2: Solvent Selection. Dissolve the azide and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality: Halogenated solvents like DCM must be strictly avoided to prevent the formation of explosively unstable diazidomethane[2],[5].

Step 3: Catalyst Generation. Add copper(II) sulfate pentahydrate (5 mol%), followed immediately by sodium ascorbate (10 mol%). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. Generating the catalyst in the presence of the alkyne and azide prevents the accumulation of unreacted copper species that could form dangerous dry salts[3].

Step 4: Reaction Monitoring. Stir at room temperature behind a blast shield[2]. Self-Validation: Monitor reaction progress via LC-MS. Do not proceed to workup until the azide is fully consumed. Concentrating unreacted azides on a rotary evaporator concentrates the explosive hazard[4].

Step 5: Workup. Quench the completed reaction with an aqueous EDTA solution. Causality: EDTA chelates the copper catalyst, ensuring it is washed into the aqueous layer and preventing the formation of shock-sensitive copper azide precipitates during subsequent solvent evaporation[5].

CuAAC_Workflow Start 1-Azido-4-chloro-2,5-dimethoxybenzene (Limiting Reagent) Reaction Cycloaddition Reaction (RT, 2-12 hours) Start->Reaction Alkyne Terminal Alkyne (1.1 - 1.2 eq) Alkyne->Reaction Solvent Solvent System (t-BuOH / H2O) Solvent->Reaction Catalyst Catalyst Prep CuSO4 + Na Ascorbate Catalyst->Reaction Workup Aqueous Workup (EDTA to remove Cu) Reaction->Workup Safety Safety Check: No Halogenated Solvents No Metal Spatulas Safety->Reaction Product 1,2,3-Triazole Product Workup->Product

Fig 1: CuAAC experimental workflow integrating critical azide safety checkpoints.

Safe Quenching and Disposal Protocols

Unreacted 1-Azido-4-chloro-2,5-dimethoxybenzene must be neutralized before disposal. Azides should never be disposed of directly into acidic waste streams due to the risk of generating hydrazoic acid (HN₃), a highly toxic and explosive gas[4],[3].

Self-Validating Protocol

Step 1: pH Verification. Test the waste stream to ensure the pH is > 7[4]. Causality: Basic conditions prevent the protonation of the azide ion[5].

Step 2: Staudinger Reduction. Add an excess of triphenylphosphine (PPh₃) to the azide solution at room temperature. Causality: PPh₃ acts as a mild reducing agent, converting the energetic azide into a stable aza-ylide intermediate, which subsequently hydrolyzes to a primary amine and triphenylphosphine oxide, releasing harmless nitrogen gas.

Step 3: Validation. Monitor the quenching process via Infrared (IR) spectroscopy. Self-Validation: The complete disappearance of the characteristic asymmetric azide stretch (~2100 cm⁻¹) confirms the energetic functional group has been entirely destroyed.

Step 4: Final Disposal. Neutralize the resulting amine solution to pH 6-9 and dispose of it in a designated, clearly labeled hazardous waste container[5].

Azide_Disposal Waste Azide Waste Stream (Aqueous/Organic) CheckAcid Check pH Ensure NO Acids Present Waste->CheckAcid Hydrazoic DANGER: Hydrazoic Acid (Explosive/Toxic) CheckAcid->Hydrazoic If Acidic Quench Quench with PPh3 (Staudinger Reduction) CheckAcid->Quench If Basic/Neutral Neutralize Neutralize to pH 6-9 Quench->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose

Fig 2: Logical decision tree for the safe quenching and disposal of organic azide waste.

References

  • Benzene, 1-azido-4-chloro-2,5-dimethoxy- | 77721-43-8 - ChemicalBook
  • Information on Azide Compounds - Stanford Environmental Health & Safety
  • Azides - Occupational Health, Safety & Environment - University of Victoria
  • Technical Support Center: Safe Handling of Azides - BenchChem
  • Safe Handling of Azides - University of Pittsburgh
  • Safety Moment - Organic Azides - Utah Chemistry
  • Azide Compounds - Environmental Health and Safety - Florida St
  • Research interests - Azide - KIT - IOC - Bräse

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for CuAAC Click Chemistry with 4-Chloro-2,5-dimethoxyphenyl Azide

Prepared By: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier meth...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, the application of CuAAC to highly functionalized, sterically hindered aryl azides—such as 4-chloro-2,5-dimethoxyphenyl azide —requires deliberate optimization. This compound is a highly valuable building block in medicinal chemistry, utilized in the synthesis of complex biological probes and osajin derivatives[1][2]. This application note details the mechanistic causality, experimental design, and self-validating protocols required to achieve near-quantitative yields with this specific substrate.

Chemical Profile & Mechanistic Causality

To design a robust protocol, we must first analyze the structural impact of the 4-chloro-2,5-dimethoxyphenyl moiety on the CuAAC catalytic cycle:

  • Steric Hindrance: The methoxy group at the ortho position (C2) introduces significant steric bulk directly adjacent to the reactive azide nitrogen. In the CuAAC mechanism, the azide must coordinate to the copper acetylide complex[3]. Steric crowding increases the activation energy for this coordination step.

  • Electronic Effects: The 2,5-dimethoxy groups render the aryl ring electron-rich, while the 4-chloro group provides a mild inductive withdrawing effect. Overall, the electron-rich nature of the azide slightly decelerates the initial dipole interaction compared to electron-deficient azides.

  • Lipophilicity: The highly organic nature of this azide drastically reduces its solubility in standard aqueous click conditions, necessitating the use of organic co-solvents like Tetrahydrofuran (THF)[4].

CuAAC_Cycle Cu_Cat Cu(I) Catalyst (Active Species) Cu_Acetylide Copper Acetylide Complex (Rate-determining step) Cu_Cat->Cu_Acetylide + Alkyne / Base Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Coordination Azide Coordination to Cu(I) Cu_Acetylide->Coordination + Azide Azide 4-Chloro-2,5-dimethoxyphenyl Azide Azide->Coordination Metallacycle Six-membered Metallacycle Coordination->Metallacycle Cyclization Product 1,2,3-Triazole Product Metallacycle->Product Reductive Elimination Product->Cu_Cat Catalyst Regeneration

Figure 1: CuAAC catalytic cycle detailing the coordination of 4-chloro-2,5-dimethoxyphenyl azide.

Experimental Design: The "Why" Behind the Protocol

A successful protocol is not a blind recipe; it is a series of causal choices. Because of the steric and solubility challenges of 4-chloro-2,5-dimethoxyphenyl azide, we present two validated pathways:

  • Protocol A: The Biphasic Catalytic Reduction (CuSO₄ / Sodium Ascorbate). This is the gold standard for CuAAC[3]. We utilize sodium ascorbate to reduce Cu(II) to Cu(I) in situ. This continuous regeneration maintains a high concentration of active Cu(I), which is critical for driving the sterically hindered azide into the coordination complex. We use a THF/H₂O (1:1) solvent system to bridge the solubility gap between the organic azide and the inorganic salts.

  • Protocol B: The Anhydrous Direct Cu(I) Catalysis (CuI / Dry THF). Recent literature specifically validates this approach for coupling 4-chloro-2,5-dimethoxyphenyl azide with complex alkynes (e.g., osajin derivatives)[1]. By using dry THF and CuI, we eliminate the need for water entirely, ensuring perfect homogeneity of the lipophilic substrates and driving the reaction to >90% yield within 6-8 hours[1].

Step-by-Step Experimental Methodologies

Experimental_Workflow Prep 1. Reagent Prep (Azide + Alkyne) Cat 2. Catalyst Addition (Cu Source) Prep->Cat React 3. Reaction (Stir 6-8h, RT) Cat->React IPC 4. IPC Monitoring (IR / TLC) React->IPC Purify 5. Purification (Extraction) IPC->Purify

Figure 2: Step-by-step experimental workflow for the CuAAC reaction with in-process controls.

Protocol A: Biphasic Method (Broad Tolerance)

Best for alkynes with polar functional groups.

  • Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv.) and 4-chloro-2,5-dimethoxyphenyl azide (1.2 equiv.) in THF (5 mL/mmol).

  • Aqueous Addition: Add an equal volume of distilled water (5 mL/mmol) to create a 1:1 THF/H₂O mixture. Stir vigorously.

  • Catalyst Assembly: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 0.1 equiv.) followed immediately by Sodium Ascorbate (0.2 equiv.). Causality Note: The solution will briefly turn yellow/brown and then pale as Cu(II) is reduced to the active Cu(I) species[3].

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 8–12 hours.

  • Workup: Dilute with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous Method (Literature Validated for this Azide)

Best for highly lipophilic alkynes and complex scaffolds[1].

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the terminal alkyne (1.0 equiv.) and 4-chloro-2,5-dimethoxyphenyl azide (1.2 equiv.) in dry THF (2 mL/mmol)[1].

  • Catalyst Addition: Add Copper(I) Iodide (CuI, 0.1 to 0.2 equiv.) directly to the stirring solution. Causality Note: In the absence of water and oxygen, CuI remains stable and highly active, circumventing the need for an ascorbate reducing agent.

  • Reaction: Stir the solution at room temperature for 6–8 hours[1].

  • Workup: Filter the reaction mixture through a short pad of Celite to remove copper salts. Quench the filtrate with water (10 mL) and extract with Dichloromethane or Ethyl Acetate[1]. Concentrate the organic layer for subsequent column chromatography.

In-Process Control (IPC) & Self-Validation

Every robust protocol must be a self-validating system. Do not rely solely on generalized reaction times. To empirically validate that the sterically hindered 4-chloro-2,5-dimethoxyphenyl azide has fully reacted, utilize the following orthogonal checks:

  • Primary Validation (FTIR Spectroscopy): The azide functional group (-N₃) exhibits a highly distinct, strong asymmetric stretching band between 2100 cm⁻¹ and 2120 cm⁻¹ . Take a crude aliquot, evaporate the solvent, and run an IR spectrum. The absolute disappearance of this peak is a definitive, binary indicator of reaction completion.

  • Secondary Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The starting azide is highly UV-active due to the electron-rich dimethoxyphenyl ring. The resulting triazole will typically present as a highly polar, strongly UV-active spot near the baseline (depending on the alkyne).

Quantitative Data & Optimization Summary

The following table summarizes the operational parameters and expected outcomes for optimizing the CuAAC reaction with 4-chloro-2,5-dimethoxyphenyl azide.

ParameterProtocol A: Biphasic (CuSO₄/NaAsc)Protocol B: Anhydrous (CuI/THF)
Catalyst System CuSO₄·5H₂O (10 mol%)CuI (10 - 20 mol%)
Reducing Agent Sodium Ascorbate (20 mol%)None required
Solvent System THF : H₂O (1:1)Dry THF
Atmosphere Ambient AirInert (N₂ or Argon)
Reaction Time 8 - 12 hours6 - 8 hours
Typical Yield 85 - 90%~91%
Primary Advantage Suppresses oxidative homocouplingPerfect solubility for lipophilic targets

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. nih.gov.[Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. acs.org.[Link]

  • Synthesis and Biological Activity of Triazole Derivatives of Osajin. asianpubs.org.[Link]

  • Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. nih.gov.[Link]

Sources

Application

Application Note: Photolytic Activation of 2,5-Dimethoxy Aryl Azides for High-Fidelity Photoaffinity Labeling

Executive Summary This guide details the operational parameters for the activation of 2,5-dimethoxy aryl azides , a specialized class of photoaffinity labeling (PAL) reagents. Unlike unsubstituted phenyl azides which req...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational parameters for the activation of 2,5-dimethoxy aryl azides , a specialized class of photoaffinity labeling (PAL) reagents. Unlike unsubstituted phenyl azides which require damaging short-wavelength UV (<300 nm), the 2,5-dimethoxy substitution pattern creates an electron-rich


-system that red-shifts the absorption maximum (

) to the 350–380 nm range. This allows for activation using mild UV-A (365 nm) sources, preserving the structural integrity of delicate biological targets such as live cells or labile protein complexes.

However, this electron-donating character alters the post-photolysis reactive landscape. Researchers must account for the competition between direct nitrene insertion and ring expansion to long-lived electrophilic ketenimines. This note provides the precise conditions to maximize specific crosslinking while minimizing non-specific background.

Mechanistic Principles & Pathway Control

To optimize labeling, one must understand the fate of the azide group upon irradiation. The 2,5-dimethoxy motif exerts a strong mesomeric effect, stabilizing the transition state but also influencing the lifetime of intermediates.

The Photochemical Cascade

Upon absorption of a photon (365 nm), the aryl azide extrudes molecular nitrogen (


) to form a singlet nitrene . This species is highly reactive but short-lived. It faces a bifurcation in its reaction pathway:[1]
  • C-H/N-H Insertion (Desired): The singlet nitrene inserts directly into a nearby bond. This is a "zero-length" crosslink.

  • Ring Expansion (Competitor): The nitrene rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine). This species is an electrophile that reacts slowly with nucleophiles (e.g., lysine

    
    -amines) rather than inserting into hydrophobic pockets.
    

Crucial Insight: The electron-donating methoxy groups at positions 2 and 5 accelerate the ring expansion relative to electron-deficient azides (e.g., perfluorophenyl azides). Therefore, pH control and scavenger exclusion are critical to prevent the ketenimine from dominating the reaction and causing non-specific labeling of solvent-exposed lysines.

Pathway Visualization

G Azide 2,5-Dimethoxy Aryl Azide Singlet Singlet Nitrene (High Energy) Azide->Singlet hv (365 nm) -N2 Triplet Triplet Nitrene (Diradical) Singlet->Triplet Intersystem Crossing Insertion C-H/N-H Insertion (Specific Labeling) Singlet->Insertion Fast (<1 ns) Proximity Dependent Ketenimine Ketenimine (Electrophile) Singlet->Ketenimine Ring Expansion (Favored by e- donors) Nonspecific Nucleophilic Attack (Non-specific Labeling) Triplet->Nonspecific H-Abstraction Ketenimine->Nonspecific + R-NH2 / H2O (Slow)

Figure 1: Photolysis pathways of 2,5-dimethoxy aryl azides. The goal is to maximize the green path (Insertion) while minimizing the grey path (Ketenimine/Non-specific).

Critical Experimental Parameters

The following parameters are non-negotiable for ensuring reproducibility and specificity.

ParameterOptimal ConditionScientific Rationale
Wavelength 365 nm (UV-A) Matches the red-shifted

of the dimethoxy chromophore. Avoids <300 nm damage to Trp/Tyr residues and DNA.
Light Source LED or Mercury Arc 365 nm LEDs (cold source) are preferred to prevent thermal denaturation. If using Mercury Arc, a glass filter is mandatory to block UV-B/C.
Solvent pH pH 7.0 – 7.4 Acidic pH (<6.0) protonates the nitrene, quenching reactivity. High pH (>8.0) increases the nucleophilicity of free amines, exacerbating non-specific ketenimine trapping.
Concentration < 10 µM (Probe) High concentrations lead to probe dimerization via nitrene-azide reaction. Keep probe:target ratio optimized (typically 1:1 to 5:1).
Additives NO Thiols DTT,

-ME, and TCEP reduce the azide to an amine before photolysis, rendering the probe inert.
Temperature 0°C – 4°C Reduces thermal motion, stabilizing the probe-protein complex during the lifetime of the nitrene.

Validated Protocol: Photolysis & Crosslinking[2][3]

This protocol assumes the probe is a small molecule functionalized with a 2,5-dimethoxy aryl azide moiety.

Phase 1: Preparation & Binding (Dark Phase)

Note: All steps prior to irradiation must be performed under dim light or amber light to prevent premature photolysis.

  • Buffer Preparation: Prepare a degassed buffer (PBS or HEPES, pH 7.4).

    • Validation: Check pH at 4°C (buffers can drift with temperature).

    • Caution: Ensure no DTT or mercaptoethanol is present.[2]

  • Equilibration: Incubate the probe with the target protein/cell lysate.

    • Time: 30–60 minutes on ice.

    • Logic: Allows the probe to reach thermodynamic equilibrium within the binding pocket.

  • Sample Transfer: Transfer samples to an open-top vessel (e.g., 96-well plate or microcentrifuge tube cap).

    • Material: If shooting through the container, use quartz or UV-transparent plastic (e.g., UV-Star®). Standard polystyrene blocks ~50% of 365 nm light.

Phase 2: Photolytic Activation
  • Setup: Place samples on ice at a fixed distance (2–5 cm) from the light source.

  • Irradiation: Expose to 365 nm light.

    • Handheld UV Lamp (4-6 Watts): Irradiate for 5–10 minutes .

    • High-Power LED/Crosslinker (1 Joule/cm²): Irradiate for 30–60 seconds .

    • Self-Validation Check: If the sample heats up >10°C, pulse the light (e.g., 1 min ON, 1 min OFF) to manage temperature.

  • Quenching (Optional but Recommended): Immediately add a "scavenger" stop solution (e.g., 10 mM Methionine or BSA) if downstream processing allows. This quenches any remaining long-lived ketenimines before cell lysis/denaturation.

Phase 3: Analysis

Proceed to SDS-PAGE, Western Blot, or Mass Spectrometry (LC-MS/MS).

  • Expected Outcome: A mass shift corresponding to the probe + protein, or identification of the modified peptide.

Troubleshooting & Self-Validation

Use this logic tree to diagnose failure modes.

Issue: No Labeling Observed

  • Check 1 (The Probe): Perform a UV-Vis scan of the probe alone. Expose to UV for the protocol duration.

    • Pass: The absorbance peak at ~360 nm should disappear (photobleaching). If it remains, your light source is too weak or the wrong wavelength.

    • Fail: If the peak is already missing before UV, the azide was reduced (check for thiols).

  • Check 2 (The Binding): Is the affinity high enough? PAL requires

    
     in the nM to low µM range. If 
    
    
    
    is high, the residence time is too short for the nitrene (ns lifetime) to insert.

Issue: High Non-Specific Background

  • Cause: The "Ketenimine Trap." The nitrene rearranged and drifted out of the pocket.

  • Solution:

    • Reduce irradiation time (minimize total radical generation).

    • Add a generic scavenger (e.g., 1 mM Tris or glycine) during irradiation (only if the binding pocket is tight enough to exclude the scavenger, protecting the specific interaction).

Workflow Diagram

Workflow cluster_0 Dark Phase cluster_1 Activation Phase cluster_2 Analysis Phase Step1 Probe + Target Incubation (4°C) Step2 UV Irradiation (365 nm, 5-10 min) Step1->Step2 Equilibrium Reached Check1 Check: No Thiols? Check1->Step1 Yes Step3 Nitrene Generation & Insertion Step2->Step3 Step4 SDS-PAGE / LC-MS Step3->Step4 Covalent Bond Formed

Figure 2: Operational workflow for 2,5-dimethoxy aryl azide photoaffinity labeling.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter 5: Photoaffinity Labeling Reagents).

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512.

  • Gupta, C. M., et al. (1979). Nitrene generation and chemistry in the photoaffinity labeling of biological systems. Journal of Biological Chemistry. (Foundational work on nitrene lifetimes and rearrangement).
  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296-1312.

  • Thermo Fisher Scientific. (n.d.).[3] Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Application Note.

Sources

Method

Application Notes and Protocols for the Synthesis of Triazole-Linked 2C-C Derivatives via Azide-Alkyne Cycloaddition

Introduction: The Promise of Triazole-Linked C-Nucleosides in Modern Drug Discovery C-nucleosides, where the nucleobase is connected to the sugar moiety via a carbon-carbon bond, represent a class of compounds with signi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Triazole-Linked C-Nucleosides in Modern Drug Discovery

C-nucleosides, where the nucleobase is connected to the sugar moiety via a carbon-carbon bond, represent a class of compounds with significant therapeutic potential due to their enhanced stability against enzymatic degradation compared to their N-nucleoside counterparts.[1] This inherent stability makes them attractive candidates for the development of novel antiviral and anticancer agents.[1][2] The introduction of a 1,2,3-triazole ring as a bioisosteric replacement for the natural nucleobase has emerged as a particularly fruitful strategy in C-nucleoside design.[3][4] These triazole-linked C-nucleosides have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer properties.[1][2][3][5][6]

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of these promising therapeutic agents.[7] This reaction, particularly the copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) variants, allows for the reliable and regioselective formation of the 1,2,3-triazole linkage under mild conditions, tolerating a wide range of functional groups.[8][9] The CuAAC reaction typically yields 1,4-disubstituted triazoles, while the RuAAC reaction selectively produces the 1,5-disubstituted isomers, offering a powerful tool for tuning the biological activity of the target molecules.[8][9]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of triazole-linked 2C-C derivatives using both CuAAC and RuAAC methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy in their own research endeavors.

Strategic Overview: The Synthetic Pathway

The synthesis of triazole-linked 2C-C derivatives via azide-alkyne cycloaddition follows a modular and convergent strategy. The key steps, as illustrated in the workflow diagram below, involve the independent synthesis of two key building blocks: a glycosyl azide and a terminal alkyne-functionalized C-nucleoside precursor. These precursors are then coupled using either CuAAC or RuAAC to afford the desired triazole-linked C-nucleoside.

Synthetic_Workflow Start Starting Materials (e.g., Glycosyl Halides, Aldehydes) Glycosyl_Azide Synthesis of Glycosyl Azide Start->Glycosyl_Azide Terminal_Alkyne Synthesis of Terminal Alkyne C-Nucleoside Precursor Start->Terminal_Alkyne CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Glycosyl_Azide->CuAAC RuAAC Ru(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Glycosyl_Azide->RuAAC Terminal_Alkyne->CuAAC Terminal_Alkyne->RuAAC Product_1_4 1,4-Disubstituted Triazole-Linked C-Nucleoside CuAAC->Product_1_4 Product_1_5 1,5-Disubstituted Triazole-Linked C-Nucleoside RuAAC->Product_1_5 Purification Purification and Characterization Product_1_4->Purification Product_1_5->Purification

Caption: General workflow for the synthesis of triazole-linked C-nucleosides.

Materials and Reagents

For successful and reproducible synthesis, the use of high-purity reagents and anhydrous solvents is paramount.

Reagent/MaterialGradeSupplier (Recommended)Notes
Glycosyl Halides (e.g., Acetobromoglucose)≥98%Sigma-Aldrich, CarbosynthStore under inert atmosphere and protect from moisture.
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich, Acros OrganicsCaution: Highly toxic and potentially explosive. Handle with extreme care.
AldehydesReagent GradeSigma-Aldrich, TCI Chemicals
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich, Strem Chemicals
Carbon Tetrabromide (CBr₄)≥99%Sigma-Aldrich, Alfa Aesar
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich, Acros OrganicsHandle under inert atmosphere.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)≥98%Sigma-Aldrich, Fisher Scientific
Sodium Ascorbate≥99%Sigma-Aldrich, TCI ChemicalsPrepare fresh solutions for best results.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)≥97%Sigma-Aldrich, BroadPharmOptional but recommended ligand for CuAAC.
[Cp*RuCl(COD)] (Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II))Strem Chemicals, Sigma-AldrichStore under inert atmosphere.
Anhydrous Solvents (DMF, THF, Toluene, DCE)DriSolv® or equivalentMilliporeSigma, Acros OrganicsUse freshly distilled or from a solvent purification system.
Deuterated Solvents (CDCl₃, DMSO-d₆)Cambridge Isotope LaboratoriesFor NMR analysis.
Silica Gel60 Å, 230-400 meshSiliCycle, Fisher ScientificFor column chromatography.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of Glycosyl Azides

Glycosyl azides are key intermediates and can be readily prepared from the corresponding glycosyl halides.[10][11]

1.1. Materials:

  • Glycosyl halide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

1.2. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl halide.

  • Dissolve the glycosyl halide in anhydrous DMF (approximately 5 mL per gram of halide).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium azide in one portion with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude glycosyl azide is often of sufficient purity for the subsequent cycloaddition step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of Terminal Alkyne C-Nucleoside Precursors

The synthesis of terminal alkynes can be achieved through various methods, with the Corey-Fuchs reaction and the Ohira-Bestmann modification being common choices for the homologation of aldehydes.[12][13]

2.1. Materials:

  • Aldehyde (1.0 equiv)

  • Triphenylphosphine (4.0 equiv)

  • Carbon tetrabromide (2.0 equiv)

  • n-Butyllithium (2.2 equiv, 2.5 M in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

2.2. Procedure:

  • Step 1: Synthesis of the Dibromoalkene

    • To a solution of triphenylphosphine in anhydrous DCM at 0 °C under an inert atmosphere, add carbon tetrabromide portion-wise.

    • Stir the resulting dark red mixture for 30 minutes at 0 °C.

    • Add a solution of the aldehyde in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the reaction mixture and purify the residue by flash column chromatography to yield the 1,1-dibromoalkene.

  • Step 2: Formation of the Terminal Alkyne

    • Dissolve the 1,1-dibromoalkene in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add n-butyllithium dropwise and stir the solution at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the terminal alkyne.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly reliable method for the synthesis of 1,4-disubstituted triazole-linked C-nucleosides.[14]

3.1. Materials:

  • Glycosyl azide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Copper(II) sulfate pentahydrate (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • tert-Butanol/Water (1:1 v/v) or DMF

3.2. Procedure:

  • In a round-bottom flask, dissolve the glycosyl azide and terminal alkyne in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change to yellow or orange is typically observed.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1,4-disubstituted triazole-linked C-nucleoside.

Protocol 4: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides access to the 1,5-disubstituted triazole regioisomer, which is complementary to the CuAAC reaction.[8][9][15]

4.1. Materials:

  • Glycosyl azide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • [Cp*RuCl(COD)] (0.02 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or toluene

4.2. Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the glycosyl azide and terminal alkyne.

  • Add the anhydrous solvent (DCE or toluene).

  • Add the ruthenium catalyst, [Cp*RuCl(COD)].

  • Heat the reaction mixture to 60-80 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,5-disubstituted triazole-linked C-nucleoside.

Characterization and Data Analysis

Thorough characterization of the synthesized triazole-linked 2C-C derivatives is essential to confirm their structure and purity.

Characterization_Workflow Crude_Product Crude Product from Cycloaddition Purification Purification (Column Chromatography) Crude_Product->Purification Purity_Analysis Purity Assessment (TLC, HPLC) Purification->Purity_Analysis Structure_Elucidation Structural Elucidation Purity_Analysis->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure_Elucidation->NMR MS Mass Spectrometry (HRMS, ESI-MS) Structure_Elucidation->MS Final_Product Characterized Final Product NMR->Final_Product MS->Final_Product

Caption: Workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the triazole ring is confirmed by the appearance of a characteristic singlet for the triazole proton. For 1,4-disubstituted triazoles, this signal typically appears around δ 7.5-8.5 ppm. For 1,5-disubstituted triazoles, the triazole proton signal is often shifted slightly upfield.

  • ¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region of the spectrum, typically between δ 120-150 ppm.

  • 2D NMR (COSY, HSQC): These experiments are invaluable for assigning the protons and carbons of the sugar moiety and confirming the connectivity of the triazole linker.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the molecular weight of the product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or no product formation in CuAAC Oxidation of Cu(I) to inactive Cu(II).[16]Degas all solvents and solutions thoroughly. Work under an inert atmosphere. Use a Cu(I)-stabilizing ligand like TBTA.[17] Ensure a fresh solution of sodium ascorbate is used.
Poor quality of reagents.Use high-purity azides and alkynes.
Glaser coupling (alkyne homocoupling) in CuAAC Presence of oxygen.[18]Rigorously exclude oxygen from the reaction. Use a slight excess of sodium ascorbate.
Low yield in RuAAC Catalyst deactivation.[15]Ensure the use of a high-purity ruthenium catalyst and strictly anhydrous and deoxygenated solvents.
Incomplete reaction.Increase the reaction temperature or time. Consider using microwave irradiation to accelerate the reaction.[9]
Mixture of regioisomers Incomplete regioselectivity of the catalyst.For CuAAC, ensure the use of a terminal alkyne. For RuAAC, the regioselectivity can be influenced by steric and electronic factors of the substrates.[8]
Difficulty in purification Co-elution of starting materials or byproducts.Optimize the solvent system for column chromatography. Consider reverse-phase HPLC for challenging separations.

Case Study: Synthesis of a Triazole-Linked Ribofuranosyl C-Nucleoside

This case study illustrates the application of the CuAAC protocol for the synthesis of a 1,4-disubstituted triazole-linked ribofuranosyl C-nucleoside with potential antiviral activity.

Synthesis of 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-4-(phenoxymethyl)-1H-1,2,3-triazole

  • Synthesis of 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl azide: Prepared from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and azidotrimethylsilane in the presence of a Lewis acid catalyst.

  • Synthesis of propargyl phenyl ether: Prepared by the Williamson ether synthesis from phenol and propargyl bromide.

  • CuAAC Reaction:

    • 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl azide (1.0 equiv) and propargyl phenyl ether (1.2 equiv) were dissolved in a 1:1 mixture of t-BuOH and water.

    • Aqueous solutions of CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) were added.

    • The reaction was stirred at room temperature for 12 hours.

    • The product was isolated by extraction and purified by column chromatography.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.10-7.85 (m, 6H, Ar-H), 7.60-7.25 (m, 9H, Ar-H), 7.95 (s, 1H, triazole-H), 6.45 (d, 1H, J = 4.0 Hz, H-1'), 6.10 (t, 1H, J = 4.0 Hz, H-2'), 5.90 (t, 1H, J = 4.0 Hz, H-3'), 5.15 (s, 2H, -CH₂-), 4.80-4.60 (m, 3H, H-4', H-5'a, H-5'b).

  • HRMS (ESI): Calculated for C₃₃H₂₇N₃O₈Na⁺ [M+Na]⁺, found [M+Na]⁺.

Conclusion and Future Perspectives

The azide-alkyne cycloaddition has proven to be an exceptionally powerful and versatile tool for the synthesis of triazole-linked C-nucleosides. The ability to selectively generate either the 1,4- or 1,5-regioisomer through the choice of a copper or ruthenium catalyst provides medicinal chemists with a remarkable level of control over the molecular architecture of these potential therapeutic agents. The protocols outlined in this guide offer a solid foundation for the exploration of novel C-nucleoside analogues with enhanced biological activity. Future advancements in this field will likely focus on the development of even more efficient and stereoselective catalytic systems, as well as the application of these methodologies to the synthesis of increasingly complex and diverse libraries of triazole-linked C-nucleosides for high-throughput screening and drug discovery.

References

  • Kumar, R., & Maulik, P. R. (2008). Rapid synthesis of glycosyl azides and glycosyl 1,2,3-triazole conjugates from glycosyl bromides.
  • Srivastava, P. C., Pickering, M. V., Allen, L. B., Streeter, D. G., Campbell, M. T., Witkowski, J. T., Sidwell, R. W., & Robins, R. K. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. Journal of Medicinal Chemistry, 20(2), 256–262.
  • (2015).
  • Kunz, H. (1987). Process for the preparation of glycosyl azides.
  • (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(12), 21374–21397.
  • Xia, Y., Qu, F., & Peng, L. (2010). Triazole Nucleoside Derivatives Bearing Aryl Functionalities on the Nucleobases Show Antiviral and Anticancer Activity. Mini-Reviews in Medicinal Chemistry, 10(9), 821-831.
  • (2011). Azides in carbohydrate chemistry.
  • (2015). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Medicinal Chemistry Research, 24(1), 115–126.
  • (2025). Addressing Regioselectivity Issues in Triazole Synthesis. Benchchem.
  • Ying, L., & Gervay-Hague, J. (2003). General methods for the synthesis of glycopyranosyluronic acid azides.
  • (2024).
  • Al-Masoudi, N. A., et al. (2006). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. Nucleosides, Nucleotides and Nucleic Acids, 25(1), 39-48.
  • (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6785–6845.
  • (2017). Synthesis and biological properties of triazole-linked locked nucleic acid.
  • (2004). Synthesis of terminal alkynes by C-C coupling. Organic Chemistry Portal.
  • (2025). Synthesis of Terminal vs. Internal Alkynes: A Technical Guide for Drug Development Professionals. Benchchem.
  • (2021). Recent Advances in 1,2,4‐Triazole Scaffolds as Antiviral Agents. Archiv der Pharmazie, 354(1), 2000245.
  • (2020). Synthesis, Molecular Modeling, and Antiviral Activity of Novel Triazole Nucleosides and Their Analogs. Journal of Heterocyclic Chemistry, 57(3), 1896-1909.
  • (2017). Design, Synthesis, and the Biological Evaluation of a New Series of Acyclic 1,2,3‐Triazole Nucleosides. Archiv der Pharmazie, 350(10), 1700140.
  • (2025).
  • (2017). Design, Synthesis, and the Biological Evaluation of a New Series of Acyclic 1,2,3-Triazole Nucleosides. PubMed.
  • (2025). Synthesis and Biological Evaluation of 3΄-C-Ethynyl and 3΄-C-(1,4-disubstituted-1,2,3-triazolo) Double-Headed Pyranonucleosides.
  • (2009). Synthesis and Polymerase Chain Reaction Amplification of DNA Strands Containing an Unnatural Triazole Linkage. Journal of the American Chemical Society, 131(10), 3762–3768.
  • (2016). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). In Science of Synthesis: Click Chemistry (pp. 117-154). Thieme.
  • (2016). Side reactions of macromonomers under CuAAC condition.
  • (2022, January 10).
  • (2016). (A) 1 H-and (B) 13 C-NMR characterization of the triazole...
  • (2009). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • (2024).
  • (2016). The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC)
  • (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(1), 1-16.
  • (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 14710–14768.
  • (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. ePrints Soton - University of Southampton.
  • (2018). Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. Medicinal Chemistry, 14(4), 395-404.
  • (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. research.chalmers.se.
  • (2019). Targeted Preparation and NMR Spectroscopic Characterization of Lys11‐Linked Ubiquitin Trimers.
  • (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts.
  • (2020, July 17). 120: Synthesis of terminal alkynes [Video]. YouTube.
  • (2015). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 11, 1055–1062.
  • (2024). Chromatography Free Synthesis of Reversed N-Triazole Nucleosides Starting from D-Galactopyranose using 1,3-Dipolar Cycloaddition Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 335-344.

Sources

Application

Application Note: Bioconjugation &amp; Photoaffinity Labeling with Electron-Rich Aryl Azides

Executive Summary This guide details the utility, mechanism, and application of Electron-Rich Aryl Azides (ERAAs) in bioconjugation, specifically focusing on Photoaffinity Labeling (PAL) .[1] While perfluorinated aryl az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility, mechanism, and application of Electron-Rich Aryl Azides (ERAAs) in bioconjugation, specifically focusing on Photoaffinity Labeling (PAL) .[1] While perfluorinated aryl azides are often cited for their stability, ERAAs (e.g., p-azidoaniline and hydroxyphenyl azide derivatives) offer unique advantages: red-shifted absorption for biocompatibility and the ability to undergo electrophilic aromatic substitution (e.g., radioiodination) . This note provides a self-validating protocol for mapping small molecule-protein interactions using ERAA probes.

Technical Background: The "Soft" Photophore

Why Electron-Rich?

Standard phenyl azides absorb UV light in the damaging range (


). Introducing electron-donating groups (EDGs) such as amines (

), hydroxyls (

), or alkoxys (

) at the para position raises the HOMO energy level of the aromatic system.

Key Advantages:

  • Red-Shifted Activation: Absorption shifts to

    
    , allowing photolysis with mild UV-A or visible light, preserving protein integrity.
    
  • Radioiodination Potential: The electron-rich ring is activated for electrophilic iodination (e.g., with

    
    I), enabling dual-modal probes (photocrosslinking + radiotracing).
    
The Mechanistic Divergence: Insertion vs. Expansion

The success of an ERAA experiment depends on managing the post-photolysis pathway. Upon UV irradiation, the azide extrudes


 to form a Singlet Nitrene .[2]
  • Path A (Desired): The nitrene undergoes intersystem crossing (ISC) to a Triplet Nitrene , which acts as a diradical and inserts into C-H or N-H bonds of the target protein.

  • Path B (The Trap): The singlet nitrene rearranges into a Benzazirine and subsequently a 1,2-Didehydroazepine (Ketenimine) . This seven-membered ring is an electrophile that reacts with nucleophiles (like water), leading to "dead" label.

Critical Insight: Electron-rich substituents can stabilize the singlet state or accelerate ring expansion depending on the solvent. Therefore, scavenger-free buffers are critical.

Mechanism Diagram

The following diagram illustrates the bifurcation between productive crosslinking and the ketenimine waste pathway.

ArylAzideMechanism Azide Aryl Azide (Ground State) Singlet Singlet Nitrene (S1) Azide->Singlet hv (-N2) Triplet Triplet Nitrene (T1) Singlet->Triplet ISC Ketenimine Ketenimine (Ring Expansion) Singlet->Ketenimine Rearrangement Insertion Productive Crosslinking Triplet->Insertion C-H Insertion Waste Nucleophile Adduct (Dead End) Ketenimine->Waste + H2O/Nu

Caption: Photolysis pathways of aryl azides. Path to 'Triplet Nitrene' yields crosslinking; 'Ketenimine' formation leads to hydrolysis.

Protocol: Target Identification using a p-Azidoaniline Probe

Objective: Covalently label and identify the protein target of a bioactive small molecule using an electron-rich aryl azide linker.

Materials & Reagents
ComponentSpecificationPurpose
Probe Ligand conjugated to p-azidoanilineTarget binder + Photophore
Lysis Buffer PBS (pH 7.4), 1% NP-40, Protease InhibitorsNO DTT or Azide (scavengers)
UV Source Handheld UV Lamp (365 nm)Activation (Mild)
Click Reagents Biotin-Alkyne, CuSO4, THPTA, Sodium AscorbateVisualization/Enrichment
Competitor Free Ligand (100x excess)Validation (Negative Control)
Experimental Workflow
Step 1: Live Cell Incubation
  • Seed cells (e.g., HeLa, HEK293) to 90% confluency in 6-well plates.

  • Experimental Group: Treat with Probe (1–10 µM).

  • Competition Control: Pre-treat with 100x excess free ligand for 30 min, then add Probe.

  • Incubate for 1–4 hours at 37°C.

Step 2: UV Irradiation (The Critical Step)

Rationale: We use 365 nm to match the red-shifted tail of the ERAA, avoiding DNA damage associated with 254 nm.

  • Wash cells 2x with cold PBS to remove unbound probe.

  • Add 1 mL cold PBS. Keep plates on ice.

  • Position UV lamp (365 nm, ~4 watt) 2–5 cm above the open plate.

  • Irradiate for 10 minutes .

    • Note: Do not over-irradiate; 10 mins is sufficient for aryl azides. Longer times degrade the protein.

Step 3: Lysis and Click Chemistry
  • Lyse cells in Lysis Buffer (ensure no primary amines like Tris if using NHS-ester downstream; PBS is safer).

  • Normalize protein concentration (BCA Assay) to 1 mg/mL.

  • Click Reaction Mix (per 100 µL lysate):

    • 1 µL Biotin-Alkyne (10 mM stock)

    • 2 µL CuSO4 (50 mM)

    • 2 µL THPTA ligand (100 mM)

    • 2 µL Sodium Ascorbate (100 mM) - Add last!

  • Incubate 1 hour at RT with rotation.

Step 4: Analysis (Western Blot)
  • Precipitate proteins (Acetone or Methanol/Chloroform) to remove excess biotin.

  • Resuspend in SDS Loading Buffer.

  • Run SDS-PAGE and transfer to nitrocellulose.

  • Blot with Streptavidin-HRP .

Workflow Diagram

Workflow Step1 1. Incubation (Live Cells + Probe) Step2 2. UV Irradiation (365 nm, 10 min, on Ice) Step1->Step2 Equilibrium Binding Step3 3. Cell Lysis (PBS/NP-40) Step2->Step3 Covalent Crosslink Step4 4. Click Chemistry (Add Biotin-Alkyne) Step3->Step4 Tagging Step5 5. Streptavidin Blot (Validation) Step4->Step5 Visualization

Caption: Step-by-step proteomic profiling workflow using ERAA probes.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks.

ObservationRoot CauseCorrective Action
No Signal in Blot Low crosslinking efficiency (Ring Expansion).Increase probe concentration or switch to a "flash" irradiation (high power, short time) to favor triplet insertion.
Signal in Competitor Lane Non-specific binding.The probe is binding off-targets. Lower probe concentration or improve washing steps before UV.
Smear on Blot Protein degradation.UV exposure is too long or sample heated up. Keep on ice strictly.
High Background Endogenous biotin.Use a cleavable linker (e.g., Diazo-biotin) or pre-clear lysate with streptavidin beads.

Expert Tip: If using p-azidoaniline, you can verify the probe integrity before use by checking UV absorbance. A peak at ~270 nm should be present. If the peak has shifted or disappeared, the azide has decomposed.

References

  • Fleets, G. W. J., et al. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature.

  • Kotzyba-Hibert, F., et al. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition.

  • Geiger, M. W., et al. (1984). Photolysis of aryl azides in solution: Mechanism of nitrene formation and reaction. Photochemistry and Photobiology.[1][2][3][4][5][6][7][8][9]

  • Tomohiro, T., et al. (2014).[2] Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction. Heterocycles.

  • Zhang, Y., et al. (2023).[10] Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science.

Sources

Method

Preparation of 1-Azido-4-chloro-2,5-dimethoxybenzene from 4-chloro-2,5-dimethoxyaniline

Application Note & Protocol: Synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene Abstract This document provides a comprehensive guide for the synthesis of 1-azido-4-chloro-2,5-dimethoxybenzene, a valuable aryl azide inte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 1-Azido-4-chloro-2,5-dimethoxybenzene

Abstract

This document provides a comprehensive guide for the synthesis of 1-azido-4-chloro-2,5-dimethoxybenzene, a valuable aryl azide intermediate in organic synthesis. The protocol details a robust and widely practiced two-step, one-pot procedure commencing from 4-chloro-2,5-dimethoxyaniline. The core transformation involves the low-temperature diazotization of the aniline followed by nucleophilic substitution with sodium azide. This application note emphasizes the critical experimental parameters, underlying chemical principles, and stringent safety protocols required for the successful and safe execution of this synthesis. It is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Context

Aryl azides are highly versatile and energetic functional groups that serve as pivotal building blocks in modern organic chemistry. Their utility is most prominently showcased in the realm of bioorthogonal chemistry, particularly in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] The target molecule, 1-azido-4-chloro-2,5-dimethoxybenzene, incorporates functionalities that make it a useful intermediate for creating complex molecular architectures in pharmaceuticals and materials science.

The synthetic pathway described herein is a classic and reliable method for accessing aryl azides.[2] It proceeds via the formation of an aryl diazonium salt, a highly reactive intermediate that serves as an excellent leaving group (N₂), facilitating its displacement by the azide nucleophile.[3] Careful control of reaction conditions, especially temperature, is paramount due to the inherent instability of the diazonium salt intermediate.[2]

Reaction Mechanism: A Stepwise Analysis

The conversion of 4-chloro-2,5-dimethoxyaniline to its corresponding aryl azide is achieved in two primary stages conducted sequentially in a single reaction vessel.

Stage 1: Diazotization The process begins with the diazotization of the primary aromatic amine. In a strongly acidic medium (e.g., hydrochloric acid), sodium nitrite (NaNO₂) is introduced to generate nitrous acid (HNO₂) in situ.[4] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3][4] The lone pair of the amine nitrogen on 4-chloro-2,5-dimethoxyaniline attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydrations that ultimately yield the 4-chloro-2,5-dimethoxybenzenediazonium ion.[4] This entire process is performed at 0–5 °C to prevent the premature decomposition of the thermally labile diazonium salt.[2][5]

Stage 2: Azidation (Nucleophilic Substitution) Once the diazonium salt is formed, an aqueous solution of sodium azide (NaN₃) is introduced. The azide anion (N₃⁻) acts as a nucleophile, attacking the carbon atom of the benzene ring bearing the diazonium group. This leads to the displacement of the exceptionally stable dinitrogen molecule (N₂), which bubbles out of the solution, driving the reaction to completion.[3] The result is the formation of the desired product, 1-azido-4-chloro-2,5-dimethoxybenzene. The mechanism of this step can be complex, with some studies suggesting the formation of an intermediate aryl pentazene which then decomposes.[6]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-azido-4-chloro-2,5-dimethoxybenzene on a laboratory scale. All operations must be conducted in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Molarity/PuritySupplierNotes
4-Chloro-2,5-dimethoxyaniline6358-64-1187.62>98%CommercialStarting material.[7]
Sodium Nitrite (NaNO₂)7632-00-069.00>98%CommercialDiazotizing agent.
Sodium Azide (NaN₃)26628-22-865.01>99%CommercialEXTREMELY TOXIC & EXPLOSIVE HAZARD .[8]
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)CommercialAcid catalyst.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercialExtraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Soln.CommercialFor neutralization.
Brine (Saturated NaCl)7647-14-558.44Saturated Soln.CommercialFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousCommercialDrying agent.
Deionized Water (H₂O)7732-18-518.02High PurityIn-houseSolvent.
Starch-Iodide PaperN/AN/AN/ACommercialFor testing excess nitrous acid.

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer bar

  • Magnetic stir plate with cooling capabilities

  • Ice-water bath

  • Dropping funnels (x2)

  • Internal thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (if required)

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure

Step 1: Preparation of Aniline Solution

  • In a 250 mL three-neck round-bottom flask, combine 4-chloro-2,5-dimethoxyaniline (5.00 g, 26.6 mmol, 1.0 eq).

  • Add deionized water (25 mL) and concentrated hydrochloric acid (7.5 mL).

  • Stir the mixture. A thick, light-colored slurry of the hydrochloride salt will form.

Step 2: Diazotization

  • Cool the flask in an ice-water bath to an internal temperature of 0–5 °C with vigorous stirring. It is critical to maintain this temperature throughout the addition.

  • In a separate beaker, dissolve sodium nitrite (1.94 g, 28.1 mmol, 1.05 eq) in deionized water (10 mL).

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold aniline slurry over 20–30 minutes. Ensure the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting clear, yellowish solution for an additional 15 minutes at 0–5 °C.

  • Confirm the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates a positive test.[2]

Step 3: Azidation

  • In a separate beaker, dissolve sodium azide (1.90 g, 29.2 mmol, 1.1 eq) in deionized water (10 mL). CAUTION: Sodium azide is acutely toxic. [8][9]

  • Transfer the sodium azide solution to a second dropping funnel.

  • Add the sodium azide solution dropwise to the cold diazonium salt solution over 20-30 minutes. Maintain vigorous stirring and keep the internal temperature at 0–5 °C.

  • Vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.

  • Remove the ice bath and let the reaction mixture slowly warm to room temperature, stirring for an additional 1-2 hours until gas evolution ceases.

Step 4: Workup and Isolation

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude 1-azido-4-chloro-2,5-dimethoxybenzene, often obtained as a brownish oil or low-melting solid, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient if high purity is required.

Expected Results
ParameterExpected Outcome
Appearance Light brown to off-white solid or oil
Theoretical Yield 5.70 g
Typical Experimental Yield 85-95%
Purity (Post-Purification) >97% (by NMR or LC-MS)

Experimental Workflow Diagram

The following diagram outlines the complete synthetic workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification aniline 4-Chloro-2,5-dimethoxyaniline + HCl / H₂O diazotization Diazotization (0-5 °C) aniline->diazotization 1. Add NaNO₂(aq) azidation Azidation (0-5 °C) diazotization->azidation 2. Add NaN₃(aq) warm_rt Warm to RT azidation->warm_rt extraction EtOAc Extraction warm_rt->extraction wash Wash (H₂O, NaHCO₃, Brine) extraction->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Chromatography) concentrate->purify product Pure 1-Azido-4-chloro- 2,5-dimethoxybenzene purify->product

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Utilizing 4-chloro-2,5-dimethoxyphenyl azide as a Photoaffinity Label

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Photoaffinity labeling (PAL) is a powerful and indispensable technique in chemical biology and drug discovery for the identification of c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Photoaffinity labeling (PAL) is a powerful and indispensable technique in chemical biology and drug discovery for the identification of cellular targets of bioactive small molecules and for mapping ligand-binding sites within proteins.[1][2] This guide provides a detailed technical overview and practical protocols for the application of 4-chloro-2,5-dimethoxyphenyl azide, a member of the aryl azide class of photoactivatable crosslinkers.[3][4] Upon irradiation with ultraviolet (UV) light, this compound generates a highly reactive nitrene intermediate that can form a covalent bond with interacting biomolecules in close proximity.[3][5] This document offers in-depth insights into the experimental design, execution, and data interpretation when using this photoaffinity label, with a strong emphasis on safety, scientific rigor, and validated methodologies.

Introduction to Photoaffinity Labeling with Aryl Azides

The fundamental principle of photoaffinity labeling involves a ligand engineered with a photoreactive moiety that, upon light activation, transforms from a non-covalent to a covalent binder to its target protein.[1][6] This covalent capture enables the identification of the target protein from a complex biological milieu.[7] Aryl azides are a widely used class of photolabels due to their relative stability in the dark and their efficient photoactivation to form highly reactive nitrenes.[3][8][9]

The 4-chloro-2,5-dimethoxyphenyl azide scaffold offers a synthetically tractable platform for incorporation into small molecules of interest. The electron-donating methoxy groups and the electron-withdrawing chloro group can influence the reactivity and photolytic properties of the azide.

Mechanism of Action

The utility of 4-chloro-2,5-dimethoxyphenyl azide as a photoaffinity label is predicated on the photochemical generation of a highly reactive nitrene species.

Mechanism_of_Action Start 4-chloro-2,5-dimethoxyphenyl azide (Stable in Dark) UV_Activation UV Light (λ ≈ 260-365 nm) Start->UV_Activation hv Nitrene_Formation Reactive Nitrene Intermediate UV_Activation->Nitrene_Formation - N₂ Covalent_Bond Covalent Bond Formation with Target Protein Nitrene_Formation->Covalent_Bond C-H/N-H/O-H Insertion Non_Specific Reaction with Solvent/ Non-target Molecules Nitrene_Formation->Non_Specific Side Reactions Probe_Design cluster_components Key Components of a Photoaffinity Probe Probe Recognition Element (e.g., Small Molecule Drug) Linker Photoreactive Group (4-chloro-2,5-dimethoxyphenyl azide) Reporter Tag (e.g., Biotin, Alkyne) Experimental_Workflow Incubation Incubate Probe with Biological Sample (e.g., Cell Lysate, Live Cells) UV_Irradiation UV Irradiation (e.g., 254-365 nm) Incubation->UV_Irradiation Lysis Cell Lysis (if using live cells) UV_Irradiation->Lysis Click_Chemistry Conjugation to Reporter Tag (e.g., 'Click Chemistry' if using alkyne-tagged probe) Lysis->Click_Chemistry Enrichment Affinity Purification of Labeled Proteins (e.g., Streptavidin Beads) Click_Chemistry->Enrichment Analysis Downstream Analysis (SDS-PAGE, Mass Spectrometry) Enrichment->Analysis

Sources

Method

Application Note: Reaction Conditions for Nitrene Generation from Methoxy-Substituted Azides

Executive Summary & Mechanistic Rationale Nitrenes are highly reactive, electron-deficient monovalent nitrogen intermediates that serve as powerful synthons for C–H amination, aziridination, and the construction of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Nitrenes are highly reactive, electron-deficient monovalent nitrogen intermediates that serve as powerful synthons for C–H amination, aziridination, and the construction of complex N-heterocycles. The generation of nitrenes from azide precursors is highly sensitive to the electronic nature of the substituents. When an azide bears a methoxy group (e.g., 4-methoxyphenyl azide, methoxycarbonyl azide, or 1-azido-2-methoxyethane), the strong electron-donating capability of the oxygen atom fundamentally alters the intermediate's ground state, lifetime, and reaction trajectory.

The Methoxy Effect:

  • Aryl Systems: In 4-methoxyphenyl azide, photolysis generates a singlet nitrene that exhibits extraordinary basicity. In protic environments, it undergoes ultra-fast intermolecular protonation (often within ~5 ps) to form a stabilized nitrenium ion, a process so rapid it violates Kasha's rule[1]. In aprotic matrices, the singlet nitrene can undergo ring expansion to a ketenimine via a detectable benzazirine intermediate[2].

  • Acyl Systems: For methoxycarbonyl azide (

    
    ), theoretical and experimental data demonstrate a preference for a stepwise Curtius rearrangement via a discrete free nitrene intermediate. This contrasts sharply with simple alkyl or acetyl azides, which undergo concerted rearrangements without generating a free nitrene[3]. The methoxy group stabilizes the electron-deficient nitrogen, lowering the activation barrier for stepwise dissociation[4].
    

Fig 1. Mechanistic pathways of nitrene generation from methoxy-substituted azides.

Quantitative Data Summary: Reaction Conditions & Outcomes

To guide experimental design, the following table synthesizes the optimal conditions for generating and trapping nitrenes from various methoxy-substituted azide precursors.

PrecursorGeneration MethodOptimal ConditionsPrimary IntermediateMajor Reaction Outcome
4-Methoxyphenyl azide Photolysis266–313 nm, Ar matrix (10 K)Singlet Nitrene / BenzazirineKetenimine / Triplet Nitrene[2]
4-Methoxyphenyl azide Thermolysis> 100 °C, Aprotic SolventSinglet NitreneC–H Insertion / Dimerization[5]
Methoxycarbonyl azide Photolysis / FVP> 80 °C or 254 nmMethoxycarbonylnitreneStepwise Curtius (Isocyanate)[3]
1-Azido-2-methoxyethane Metal CatalysisCu(I) Catalyst, RT to 60 °CMetal-NitrenoidStereospecific Aziridination

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the causality of the experimental choices translates into verifiable results.

Protocol A: Photolytic Generation of 4-Methoxyphenylnitrene

Objective: To generate a singlet aryl nitrene while preventing premature protonation, allowing for subsequent trapping or spectroscopic observation.

  • Step 1: Preparation of the Matrix/Solution. Dissolve 4-methoxyphenyl azide in strictly anhydrous, aprotic solvent (e.g., dry acetonitrile or pentane) to a concentration of 10 mM.

    • Causality: The electron-donating methoxy group makes the resulting singlet nitrene highly basic. Trace moisture or protic solvents (like methanol) will rapidly protonate the intermediate into a nitrenium ion, quenching the desired nitrene reactivity[1].

  • Step 2: Deoxygenation. Sparge the solution with ultra-pure Argon for 20 minutes.

    • Causality: Singlet nitrenes undergo intersystem crossing (ISC) to triplet nitrenes. Triplet nitrenes are diradicals and will be rapidly quenched by dissolved triplet oxygen (

      
      ) to form nitroso oxide isomers[5].
      
  • Step 3: Irradiation. Irradiate the solution using a 313 nm LED array or a medium-pressure Hg lamp equipped with a Pyrex filter at 0 °C for 2 hours.

  • Step 4: Self-Validation (FTIR Tracking). Monitor the reaction via FTIR spectroscopy. The successful generation of the nitrene and its subsequent ring expansion is validated by the disappearance of the strong asymmetric azide stretch (

    
    ) and the appearance of the ketenimine stretch (
    
    
    
    ) or benzazirine stretch (
    
    
    )[2].
Protocol B: Thermal Stepwise Curtius Rearrangement of Methoxycarbonyl Azide

Objective: To induce thermolysis of an acyl azide, exploiting the methoxy group to force a stepwise mechanism via a free nitrene.

  • Step 1: Precursor Handling. Dissolve methoxycarbonyl azide in a high-boiling inert solvent (e.g., anhydrous toluene) to a dilute concentration of 0.1 M. (Safety Note: Acyl azides are potentially explosive; never heat them neat).

  • Step 2: Thermolysis. Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

    • Causality: Unlike acetyl azide, which rearranges concertedly, the methoxy group in methoxycarbonyl azide stabilizes the electron-deficient nitrogen, lowering the activation barrier for forming the discrete

      
       nitrene to ~126 kJ/mol[4].
      
  • Step 3: Self-Validation (Gas Evolution & IR). The reaction is physically validated by the steady evolution of

    
     gas (monitor via a mineral oil bubbler). Chemically, validate the completion of the Curtius rearrangement by taking an IR aliquot: the azide peak will vanish, replaced by the distinct, intense isocyanate stretch (
    
    
    
    )[4].
Protocol C: Copper-Catalyzed Nitrenoid Transfer (Aziridination)

Objective: To utilize an aliphatic methoxy-azide for the stereospecific aziridination of alkenes via a stabilized metal-nitrenoid intermediate.

  • Step 1: Reaction Assembly. In a flame-dried Schlenk flask, combine 1-azido-2-methoxyethane (1.2 equiv), the target alkene (1.0 equiv), and a Cu(I) catalyst (e.g.,

    
    , 5 mol%) in anhydrous dichloromethane (0.2 M).
    
  • Step 2: Catalytic Transfer. Stir the mixture at room temperature for 12 hours.

    • Causality: Direct photolysis or thermolysis of aliphatic azides often yields unselective triplet nitrenes that undergo rapid, chaotic C–H insertions. Copper catalysis intercepts the azide to form a singlet-like metal-nitrenoid species, which transfers the nitrogen atom to the alkene concertedly, preserving the stereochemistry of the starting olefin.

  • Step 3: Self-Validation (NMR Verification). Filter the crude mixture through a short pad of Celite to remove copper salts. Concentrate and analyze via

    
     NMR. The success of the nitrene transfer is confirmed by the appearance of characteristic upfield aziridine ring protons (typically between 2.0–3.0 ppm), distinct from the downfield alkene protons of the starting material.
    

References

  • Benchchem. 1-Azido-4-methoxybenzene | 2101-87-3: Thermal Decomposition and Nitrene Generation.5

  • Journal of the American Chemical Society. Aryl Nitrene Rearrangements: Spectroscopic Observation of a Benzazirine and Its Ring Expansion to a Ketenimine by Heavy-Atom Tunneling.2

  • ResearchGate. The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN).3

  • The Journal of Organic Chemistry. Thermally Persistent Carbonyl Nitrene: FC(O)N.4

  • ResearchGate. Tuning the strain effect to induce selectivity through intramolecular nitrene insertion into an adjacent methoxy C-H bond leading to form a new Benzoxazole: Experimental and Computational Studies.1

Sources

Application

Application &amp; Protocol Guide: Functionalization of Scaffolds with 4-Chloro-2,5-dimethoxy Motifs

Introduction: Strategic Value of the 4-Chloro-2,5-dimethoxy Motif The 4-chloro-2,5-dimethoxyphenyl moiety is a highly strategic building block in modern medicinal chemistry and materials science. Its unique substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value of the 4-Chloro-2,5-dimethoxy Motif

The 4-chloro-2,5-dimethoxyphenyl moiety is a highly strategic building block in modern medicinal chemistry and materials science. Its unique substitution pattern confers a combination of desirable electronic, steric, and metabolic properties. While this motif is famously a core component of several psychoactive phenethylamines and amphetamines that are potent serotonin 5-HT2A receptor agonists, its utility extends far beyond this class of compounds.[1][2][3][4][5]

The electron-donating nature of the two methoxy groups at positions 2 and 5 activates the aromatic ring, influencing its reactivity and potential for hydrogen bonding.[6][7] The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions. This dual functionality allows for the initial installation of the core motif onto a primary scaffold, followed by late-stage diversification to build complex molecular architectures and explore structure-activity relationships (SAR).

This guide provides a detailed overview of the rationale behind using this motif and presents robust, step-by-step protocols for its incorporation into target scaffolds using palladium-catalyzed cross-coupling reactions.

Chemical Rationale & Mechanistic Considerations

The decision to incorporate the 4-chloro-2,5-dimethoxy motif is driven by several key factors:

  • Modulation of Electronic Properties: The two electron-donating methoxy groups increase the electron density of the aromatic ring, which can be crucial for tuning the binding affinity of a molecule to its biological target.[7] This pattern is a known pharmacophore for interaction with certain receptors, including serotonin receptors and dihydrofolate reductase (DHFR).[6][7]

  • Vectorial Control of Synthesis: The defined substitution pattern (chloro at C4, methoxy at C2 and C5) provides precise control over subsequent functionalization steps. The chlorine atom is a reliable coupling partner in various palladium-catalyzed reactions, allowing for the directed introduction of new substituents.

  • Metabolic Stability: The methoxy groups can influence the metabolic profile of a drug candidate. While they can be sites of O-demethylation[8], their presence can also block positions that might otherwise be susceptible to oxidative metabolism.

  • Synthetic Accessibility: Key building blocks, such as 1-bromo-4-chloro-2,5-dimethoxybenzene[9][10] and 4-chloro-2,5-dimethoxyaniline[11][12], are synthetically accessible, providing reliable entry points for incorporating the motif.

The primary strategies for attaching this motif to a larger scaffold involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are favored for their high functional group tolerance, reliability, and broad substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid on the scaffold) with an organic halide (the 4-chloro-2,5-dimethoxy building block). The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13][14] The presence of a base is critical for activating the boronic acid to facilitate transmetalation.[14][15]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an amine on the scaffold and an aryl halide, or vice-versa. The mechanism is similar to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[16][17] The choice of ligand is crucial, particularly when using less reactive aryl chlorides, with bulky, electron-rich phosphine ligands like XPhos often providing superior results.[18]

Core Synthetic Protocols

The following protocols are provided as robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Scaffold-Boronic Acid with 1-Bromo-4-chloro-2,5-dimethoxybenzene

This protocol describes the C-C bond formation between a generic scaffold bearing a boronic acid or boronate ester and the commercially available 1-bromo-4-chloro-2,5-dimethoxybenzene. The bromo-substituent is preferentially targeted over the less reactive chloro-substituent in the coupling reaction.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Analysis prep Flame-dry Schlenk flask under vacuum inert Backfill with Argon/N2 (3x) prep->inert reagents Add Scaffold-B(OH)2, 1-Br-4-Cl-2,5-dimethoxybenzene, Pd Catalyst, Ligand, & Base inert->reagents solvent Add degassed solvent via syringe reagents->solvent heat Heat to 80-110 °C Monitor by TLC/LC-MS solvent->heat cool Cool to RT, Quench heat->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify char Characterize by NMR, MS, etc. purify->char

Caption: Experimental workflow for Suzuki-Miyaura coupling.

ReagentM.W.Amount (1 mmol scale)Molar Eq.Notes
Scaffold-Boronic Acid-1.0 mmol1.0Substrate
1-Bromo-4-chloro-2,5-dimethoxybenzene251.50276 mg (1.1 mmol)1.1Coupling Partner
Pd(PPh₃)₄1155.5635 mg (0.03 mmol)0.03Catalyst
Potassium Phosphate (K₃PO₄)212.27637 mg (3.0 mmol)3.0Base
1,4-Dioxane88.118 mL-Solvent
Water (degassed)18.022 mL-Solvent
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the scaffold-boronic acid (1.0 mmol), 1-bromo-4-chloro-2,5-dimethoxybenzene (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination of a Scaffold-Amine with 1-Bromo-4-chloro-2,5-dimethoxybenzene

This protocol outlines the C-N bond formation between a primary or secondary amine on the scaffold and 1-bromo-4-chloro-2,5-dimethoxybenzene. The use of a bulky biarylphosphine ligand (XPhos) is recommended for coupling with the less reactive chloro-position, though the bromo-position will react preferentially.

Buchwald_Workflow cluster_prep Vessel Preparation & Catalyst Pre-formation cluster_reagents Substrate Addition cluster_reaction Reaction & Workup cluster_analysis Analysis prep To oven-dried Schlenk tube: add Pd2(dba)3, XPhos, NaOtBu inert Evacuate & backfill with Argon (3x) prep->inert solvent1 Add anhydrous Toluene inert->solvent1 reagents Add Scaffold-Amine & 1-Br-4-Cl-2,5-dimethoxybenzene solvent1->reagents heat Heat to 100-110 °C Monitor by TLC/LC-MS reagents->heat cool Cool to RT, Quench with water heat->cool extract Filter through Celite, Extract with organic solvent cool->extract purify Column Chromatography extract->purify char Confirm structure by NMR & Mass Spec purify->char

Caption: Experimental workflow for Buchwald-Hartwig amination.

ReagentM.W.Amount (1 mmol scale)Molar Eq.Notes
Scaffold-Amine-1.2 mmol1.2Substrate
1-Bromo-4-chloro-2,5-dimethoxybenzene251.50252 mg (1.0 mmol)1.0Coupling Partner
Pd₂(dba)₃915.729.2 mg (0.01 mmol)0.02 (Pd)Catalyst Precursor
XPhos476.6519 mg (0.04 mmol)0.04Ligand
Sodium tert-butoxide (NaOtBu)96.10135 mg (1.4 mmol)1.4Base
Toluene (anhydrous)92.145 mL-Solvent
  • Vessel Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add the scaffold-amine (1.2 mmol) and 1-bromo-4-chloro-2,5-dimethoxybenzene (1.0 mmol).

  • Inert Atmosphere & Solvent: Seal the tube with a septum, remove from the glovebox (if used), and add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench by carefully adding water (10 mL). Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize the final compound by NMR and HRMS.

Data Interpretation & Troubleshooting

Successful functionalization can be confirmed through standard analytical techniques.

  • ¹H NMR: Expect the appearance of two new singlets in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the two protons on the newly introduced ring. Two sharp singlets corresponding to the methoxy groups should appear around δ 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum should show new signals for the six carbons of the dimethoxyphenyl ring, including two signals for the methoxy carbons (around δ 56-58 ppm).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product. The isotopic pattern for chlorine (M, M+2 in a ~3:1 ratio) will be a key diagnostic feature.

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent.Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous exclusion of air and moisture. Use freshly dried solvent and a strong, non-nucleophilic base like NaOtBu or K₃PO₄.
Side Product Formation (e.g., Dehalogenation) Reaction temperature too high; Catalyst degradation.Lower the reaction temperature. Screen different ligands that may offer better catalyst stability.
Homocoupling of Boronic Acid Presence of oxygen; Inappropriate base.Ensure the reaction is thoroughly degassed. Screen different bases; sometimes weaker bases like K₂CO₃ can mitigate this issue.[15]
Difficult Purification Residual palladium catalyst.Filter the crude reaction mixture through a pad of Celite before concentration. Consider using a palladium scavenger resin if necessary.

Conclusion

The 4-chloro-2,5-dimethoxy motif is a powerful tool for medicinal chemists. Its unique electronic properties and synthetic versatility make it an attractive component for scaffold functionalization. The palladium-catalyzed cross-coupling protocols detailed in this guide provide reliable and high-yielding methods for incorporating this valuable moiety, enabling the rapid exploration of chemical space and the development of novel, complex molecules.

References

  • BenchChem. (2025). Literature review of the applications of 2,5-Dimethoxythiophenol in drug discovery. BenchChem.
  • BenchChem. (2025). 2,5-Dimethoxythiophenol: A Superior Alternative for Thioether Synthesis in Drug Discovery. BenchChem.
  • Rudin, D., & Luethi, D. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Molecular Psychiatry.
  • Kolaczynska, K. E., et al. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. Wikipedia.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.
  • ChemicalBook. (n.d.). 2,5-Dimethoxy-4-chloroaniline synthesis. ChemicalBook.
  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Cawley, M. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1148-1154.
  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.
  • Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University.
  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.
  • SWGDRUG. (2014). 4-Chloro-2,5-Dimethoxyamphetamine. SWGDRUG.org.
  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene.
  • Marcher-Rørsted, E., et al. (2022). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Journal of Medicinal Chemistry.
  • Ethell, B. T., et al. (2008). Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 390(7), 1837-1842.
  • Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for 1-Azido-4-chloro-2,5-dimethoxybenzene

Welcome to the Technical Support Center for 1-Azido-4-chloro-2,5-dimethoxybenzene (CAS: 77721-43-8). As an energy-rich aryl azide, this compound is a highly valuable reagent for photoaffinity labeling and click-chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Azido-4-chloro-2,5-dimethoxybenzene (CAS: 77721-43-8). As an energy-rich aryl azide, this compound is a highly valuable reagent for photoaffinity labeling and click-chemistry cross-linking. However, its specific structural features make it uniquely susceptible to premature decomposition if handled improperly.

This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to ensure maximum reagent shelf-life and experimental safety.

Part 1: Mechanistic Overview of Decomposition

1-Azido-4-chloro-2,5-dimethoxybenzene degrades via two primary pathways: thermal decomposition and photolysis . Both pathways result in the irreversible cleavage of the N1–N2 bond, expelling nitrogen gas (


) and generating a highly reactive nitrene intermediate[1]. If this occurs during storage, the nitrene will spontaneously cross-link with itself or surrounding solvent molecules, destroying the reagent titer and potentially pressurizing the storage vessel.

G A 1-Azido-4-chloro-2,5-dimethoxybenzene B Thermal Activation (> Room Temp) A->B Improper Storage C Photolytic Activation (UV/Vis Light) A->C Light Exposure E Nitrene Intermediate (Highly Reactive) B->E N1-N2 Cleavage C->E N1-N2 Cleavage D Nitrogen Gas (N2) Evolution E->D Byproduct F C-H Insertion / Polymerization E->F Degradation G Azepine Formation (Protic Media) E->G Degradation

Decomposition pathways of 1-Azido-4-chloro-2,5-dimethoxybenzene via thermal and photolytic triggers.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this specific compound degrade faster at room temperature compared to unsubstituted phenyl azide? A1: The stability of an aryl azide is heavily influenced by its ring substituents. The presence of strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-donating groups, such as the methoxy (

) groups at the 2 and 5 positions of 1-Azido-4-chloro-2,5-dimethoxybenzene, significantly decreases the N1–N2 bond-cleavage energy. These electron-donating groups stabilize the transition state during decomposition, lowering the thermal activation barrier required to generate a reactive nitrene[2]. Consequently, keeping the product at room temperature leads to rapid degradation, necessitating strict cryogenic storage[3].

Q2: What is the optimal storage temperature and container type? A2: The compound must be stored in the dark at temperatures between -10 °C and -20 °C (ideally -18 °C)[3][4]. Because aryl azides undergo photolysis when exposed to UV or visible light—forming highly reactive singlet nitrenes that cause unwanted cross-linking—amber or opaque plastic containers are mandatory[1].

Q3: How does the Carbon-to-Nitrogen (C/N) ratio affect my storage limits? A3: 1-Azido-4-chloro-2,5-dimethoxybenzene contains 8 carbon atoms and 3 nitrogen atoms, resulting in a C/N ratio of ~2.67. Safety guidelines dictate that organic azides with a C/N ratio between 1 and 3 can be safely isolated, but they should be stored at concentrations no greater than 1 M and in quantities not exceeding 5 grams per vessel to mitigate explosive risks[4][5].

Part 3: Troubleshooting Guide

Issue 1: The storage vial emits a "hissing" sound upon opening, or the septum appears deformed/bulging.

  • Root Cause: Irreversible

    
     gas evolution. Thermal or photolytic energy has cleaved the azide bond, releasing nitrogen gas and leaving behind nitrene radicals that polymerize[1].
    
  • Corrective Action: Do not use the reagent. The molarity is compromised, and the internal pressure poses a safety risk. Vent the vial in a fume hood using a needle behind a blast shield, then dispose of it according to hazardous waste protocols.

Issue 2: The compound fails to participate in downstream cross-linking or CuAAC (click) reactions.

  • Root Cause: Silent decomposition. The azide functional group has degraded due to repeated freeze-thaw cycles, ambient light exposure on the benchtop, or the use of metal spatulas which can catalyze degradation[4].

  • Corrective Action: Implement the Post-Storage Integrity Validation Protocol (below) to verify the presence of the azide group before initiating complex syntheses.

Part 4: Quantitative Storage Parameters
ParameterSpecification / LimitMechanistic Rationale
Storage Temperature

-18 °C
Kinetically freezes thermal N1–N2 bond cleavage[4].
Light Exposure Zero (Amber Vials)Prevents photolytic excitation to singlet nitrenes[1].
Max Storage Concentration

1.0 M
Mitigates energetic density risks for C/N < 3 azides[5].
Max Quantity per Vessel

5.0 grams
Limits potential energy release during accidental shock[5].
Incompatible Tools Metal SpatulasPrevents formation of highly sensitive metal azides[4].
Part 5: Self-Validating Experimental Protocols
Protocol 1: Safe Aliquoting and Cryogenic Storage Workflow

Purpose: To divide bulk material into single-use aliquots without triggering photolysis or thermal degradation.

  • Preparation: Dim the ambient laboratory lighting. Ensure all glass vials are amber-coated or wrapped tightly in aluminum foil. Avoid using any metal spatulas; use static-free polypropylene spatulas instead[4].

  • Temperature Control: Chill the receiving vials on dry ice prior to transfer.

  • Solvent Considerations (If storing in solution): Dissolve the compound in an anhydrous, inert solvent. Strictly avoid halogenated solvents (e.g., dichloromethane, chloroform), as trace impurities or unreacted azide precursors can react to form highly explosive di- or tri-azidomethane[4].

  • Aliquot & Purge: Transfer the desired volume/mass into the chilled vials. Gently purge the headspace of each vial with dry Argon or Nitrogen gas to displace oxygen and moisture.

  • Sealing & Storage: Seal with PTFE-lined caps. Store immediately in a dedicated -20 °C freezer away from light[3].

  • Self-Validation Step: A properly stored aliquot will show no pressure buildup upon opening and will remain a free-flowing powder or clear solution.

Protocol 2: Post-Storage Integrity Validation (FTIR)

Purpose: To confirm the azide functional group is intact prior to a critical experiment.

  • Sampling: Under dim light, extract a micro-sample (1-2 mg) of the stored 1-Azido-4-chloro-2,5-dimethoxybenzene.

  • Analysis: Analyze the sample using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

  • Data Interpretation: Look for a strong, sharp asymmetric stretching band between 2100 cm⁻¹ and 2120 cm⁻¹ .

  • Self-Validation Step: The presence of this peak confirms the azide group is intact. If this peak is absent or significantly diminished, and new peaks appear in the amine/imine regions, the batch has decomposed and must be discarded.

Part 6: References
  • [5] Title: Information on Azide Compounds - Stanford Environmental Health & Safety Source: stanford.edu URL:

  • [3] Title: Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers Source: acs.org URL:

  • [4] Title: Safe Handling of Azides - University of Pittsburgh Source: pitt.edu URL:

  • [1] Title: Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences Source: nih.gov URL:

  • [2] Title: Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers (PMC) Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Optimizing Sterically Hindered Aryl Azide Click Reactions

Subject: Troubleshooting & Optimization Guide for Low-Yield CuAAC/SPAAC with Ortho-Substituted Aryl Azides. To: Research Scientists, Medicinal Chemists, and Process Development Engineers.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Low-Yield CuAAC/SPAAC with Ortho-Substituted Aryl Azides. To: Research Scientists, Medicinal Chemists, and Process Development Engineers. From: Senior Application Scientist, Technical Support Division.

Executive Summary: The "Kinetic Trap" of Steric Hindrance

You are likely reading this because your standard "click" protocol—which works flawlessly for benzyl azides—is failing with your ortho-substituted or sterically encumbered aryl azide.

The Science: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step for hindered substrates is often the formation of the metallacycle intermediate . Bulky groups at the ortho position of the aryl ring physically obstruct the azide's N1/N3 atoms from coordinating effectively with the copper-acetylide complex. This creates a high activation energy barrier, rendering standard ligands (like TBTA) and room-temperature conditions ineffective.

This guide provides an autonomous, non-templated troubleshooting workflow to overcome these kinetic barriers.

Part 1: The Catalyst System (The Engine)

Q: I am using TBTA. Why is my reaction stalling with hindered azides?

A: TBTA (Tris(benzyltriazolylmethyl)amine) is the "Model T" of click ligands—reliable for simple substrates but underpowered for hindered ones.

  • The Failure Mode: TBTA is prone to oxidative degradation and has poor solubility in aqueous/organic mixtures. With hindered azides, the reaction kinetics are naturally slow.[1] This extended timeframe allows dissolved oxygen to oxidize your Cu(I) to inactive Cu(II) before the slow-reacting azide can convert to product.

  • The Fix: Switch to THPTA or BTTAA .[2]

    • THPTA: Water-soluble and protects Cu(I) better than TBTA, allowing the catalyst to survive the longer reaction times required for hindered substrates.

    • BTTAA (Best in Class): For sterically demanding substrates, BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is superior. Its electron-rich nature accelerates the turnover rate, effectively lowering the activation barrier that your steric groups have raised.

Q: Should I increase the Copper load?

A: Yes, but only if you manage the environment.

  • Standard: 1–5 mol% Cu.[1]

  • Hindered: Increase to 10–15 mol% .

  • Critical Warning: Increasing copper without excluding oxygen will only generate more reactive oxygen species (ROS), which can degrade your biomolecules or sensitive functional groups. You must degas if you increase the load.

Part 2: Reaction Environment (The Conditions)

Q: My starting material is recovering unreacted. Should I heat it?

A: Heat is the most effective tool for overcoming the steric activation barrier, but it carries a risk of azide decomposition.

  • Protocol: Raise temperature to 40–50°C .

  • Safety Check: Aryl azides can decompose to nitrenes (releasing N2) at high temperatures. Do not exceed 60°C without DSC (Differential Scanning Calorimetry) data on your specific azide.

  • Solvent Effect: Use a solvent system that allows high concentration (0.1 M – 0.5 M). Dilution is the enemy of slow kinetics. A mixture of DMSO/tBuOH (3:1) is often ideal for solubilizing organic azides while maintaining catalyst activity.

Q: How do I prevent the "Glaser Coupling" byproduct?

A: If you see homocoupling of your alkyne (diynes) instead of the triazole product, your system has too much oxygen.

  • The Mechanism: Oxygen re-oxidizes Cu(I) to Cu(II), which then catalyzes alkyne-alkyne coupling.

  • The Fix: Sparge solvents with Argon/Nitrogen for 15 minutes before adding the catalyst.[3] Add Sodium Ascorbate (reductant) in large excess (5–10 equivalents relative to Cu) to keep the copper in the Cu(I) state.

Part 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Yield < 10% (No Byproducts) Steric barrier too high; Catalyst death.1. Switch ligand to BTTAA. 2. Increase Temp to 45°C. 3. Degas solvents thoroughly.
Yield < 10% (Blue precipitate) Cu(I) oxidation / Catalyst crash out.1. Increase ligand:Cu ratio to 2:1 or 5:1. 2. Add 10% DMSO to improve solubility.
Alkyne Homocoupling (Glaser) Oxygen contamination.1. Perform reaction under Argon balloon. 2. Fresh Sodium Ascorbate prep.
Azide disappeared, no Product Thermal decomposition / Nitrene formation.1. Lower temp to 30°C. 2. Check if light exposure is degrading the azide.
Part 4: Visualizing the Barrier & Solution
Diagram 1: The Steric Kinetic Trap

This diagram illustrates why ortho-substitution blocks the catalytic cycle.

StericMechanism cluster_fix Optimization Fixes Start Reagents: Ortho-Substituted Azide + Alkyne Cu_Acetylide Formation of Cu(I)-Acetylide Start->Cu_Acetylide Fast Coordination Azide Coordination (The Kinetic Trap) Cu_Acetylide->Coordination Cu(I) binds Alkyne Metallacycle Metallacycle Intermediate Coordination->Metallacycle BLOCKED by Ortho-Sterics Product 1,2,3-Triazole Product Metallacycle->Product Reductive Elimination Fix1 Ligand: BTTAA (Accelerates Turnover) Fix1->Coordination Fix2 Heat (45°C) (Overcomes Barrier) Fix2->Coordination

Caption: The "Kinetic Trap" occurs during azide coordination. Bulky ligands (BTTAA) and heat are required to force the cycle forward.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled / Low Yield Check_Color Is the solution turning Green/Blue? Start->Check_Color Yes_Color Oxidation of Cu(I) -> Cu(II) Check_Color->Yes_Color Yes No_Color Kinetic Stalling Check_Color->No_Color No (Stays Clear/Yellow) Action_Oxidation ACTION: 1. Degas (Argon) 2. Add excess Ascorbate 3. Use THPTA/BTTAA Yes_Color->Action_Oxidation Check_Ligand Which Ligand used? No_Color->Check_Ligand Ligand_TBTA TBTA Check_Ligand->Ligand_TBTA Ligand_BTTAA BTTAA / THPTA Check_Ligand->Ligand_BTTAA Action_Switch ACTION: Switch to BTTAA (TBTA is too slow) Ligand_TBTA->Action_Switch Check_Temp Temperature? Ligand_BTTAA->Check_Temp Temp_RT Room Temp Check_Temp->Temp_RT Temp_Heat 40-50°C Check_Temp->Temp_Heat Action_Heat ACTION: Increase to 45°C (Monitor Azide stability) Temp_RT->Action_Heat Action_Conc ACTION: Increase Concentration (>0.1 M) Temp_Heat->Action_Conc

Caption: Step-by-step logic to diagnose failure modes in hindered click reactions.

Part 5: The "Gold Standard" Protocol for Hindered Substrates

Objective: Conjugation of an ortho-substituted aryl azide (e.g., 2,6-disubstituted) with a terminal alkyne.

Reagents:

  • CuSO4·5H2O: 20 mM in water.[4]

  • Ligand (BTTAA or THPTA): 50 mM in water.[5]

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Solvent: DMSO or DMF (for reactants).

Procedure:

  • Preparation: Dissolve the hindered Azide (1.0 eq) and Alkyne (1.2 eq) in DMSO. Aim for a high final concentration (e.g., 0.2 M ).

  • Premix Catalyst: In a separate tube, mix CuSO4 (0.1 eq) and Ligand (0.2 eq). Note: A 1:2 Cu:Ligand ratio is crucial to prevent catalyst aggregation.

  • Deoxygenation (Critical): Bubble Argon or Nitrogen through the reactant solution and the catalyst premix for 5–10 minutes.

  • Initiation: Add the Catalyst premix to the reactant solution.

  • Reduction: Add Sodium Ascorbate (0.5 eq) to initiate the reaction. The solution should be clear or slightly yellow (not blue).

  • Incubation: Seal the vial under inert gas. Heat to 45°C with stirring for 4–12 hours.

  • Monitoring: Check via LC-MS. If conversion stalls at 50%, add a second bolus of Sodium Ascorbate (0.5 eq) to revive the Cu(I).

References
  • Mechanism of CuAAC & Steric Effects: Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link

  • Ligand Comparison (BTTAA vs TBTA): Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link

  • Ortho-Substitution Effects: Yoshida, S., et al. (2018).[6] Further enhancement of the clickability of doubly sterically-hindered aryl azides by para-amino substitution.[6] Chemical Communications. Link

  • General Troubleshooting: BenchChem Technical Support. Troubleshooting Low Yield in Copper-Catalyzed Click Reactions. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Staudinger Ligation of Electron-Rich Azides

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled kinetics or low yields when applying the Staudinger ligation to electron-rich azides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stalled kinetics or low yields when applying the Staudinger ligation to electron-rich azides.

Unlike standard bioorthogonal click reactions, the Staudinger ligation relies on a delicate balance of nucleophilicity and electrophilicity. When the electronic properties of your substrate deviate from the norm, standard protocols often fail. This guide synthesizes mechanistic causality with field-proven protocols to help you rescue your bioconjugation workflows.

Diagnostic Data Summary

Before altering your experimental design, compare your reaction's symptoms against this diagnostic matrix to identify the mechanistic bottleneck.

Symptom (Observed via LC-MS / NMR)Mechanistic CausePrimary Solution
High unreacted azide & phosphine High LUMO of the electron-rich azide severely retards the initial nucleophilic attack[1].Switch to a polar protic solvent system; utilize an electron-rich phosphine[2].
High phosphine oxide, low amide Nonspecific air oxidation of the phosphine outcompetes the sluggish azide attack[3].Thoroughly degas all solvents; execute the reaction under strict anaerobic conditions.
Iminophosphorane accumulation Intramolecular cyclization is stalled due to poor leaving group ability or steric hindrance[4].Transition to a traceless Staudinger ligation using a phosphinothioester trap[4].

In-Depth Troubleshooting FAQs

Q1: Why do electron-rich azides specifically cause low conversion?

A: The rate-determining step of the Staudinger ligation is the initial bimolecular encounter where the phosphine acts as a nucleophile to attack the terminal nitrogen of the azide, forming a phosphazide intermediate[5]. Electron-rich azides (e.g., alkyl azides with electron-donating inductive effects or aryl azides lacking electron-withdrawing groups) possess a higher Lowest Unoccupied Molecular Orbital (LUMO). This makes them significantly less electrophilic. Consequently, the activation energy barrier for the initial attack increases, leading to sluggish kinetics and low overall conversion[1].

Q2: How can I modify my phosphine reagent to overcome this kinetic barrier?

A: You can accelerate the reaction by increasing the nucleophilicity of your phosphine. Hammett analyses have definitively shown that installing electron-donating substituents (such as para-methoxy groups) on the aryl rings of the phosphine accelerates the overall reaction rate[2]. Cautionary Note: While electron-rich phosphines react faster with your sluggish azide, they are also exponentially more susceptible to nonspecific air oxidation[1],[3]. If you adopt this strategy, you must implement rigorous degassing protocols (see Protocol 1).

Q3: What role does the solvent play, and how can I optimize it?

A: Solvent selection is the most accessible parameter to tune without redesigning your reagents. The transition state for the rate-limiting phosphazide formation involves a significant buildup of positive charge on the phosphorus atom[2]. Polar, protic solvents (such as water/acetonitrile or water/DMF mixtures) stabilize this highly polar transition state via hydrogen bonding and high dielectric constants, thereby accelerating the reaction[2],[6]. Shifting from anhydrous toluene to a 5% H₂O in CH₃CN mixture can dramatically rescue stalled ligations.

Q4: My reaction stalls at an intermediate mass, and no amide is formed. What is happening?

A: If your reaction successfully navigates the initial attack but fails to yield the final amide, it has stalled at the iminophosphorane (aza-ylide) stage. This occurs when the intramolecular electrophilic trap (usually an ester) is too hindered or possesses a poor leaving group. To resolve this, switch to a traceless Staudinger ligation utilizing a phosphinothioester (e.g., (diphenylphosphino)methanethiol). The thiolate is a vastly superior leaving group compared to an alkoxide, which rapidly accelerates the S→N acyl transfer and drives the reaction to completion[4].

Experimental Protocols

Protocol 1: Optimized Staudinger Ligation for Electron-Rich Azides

This protocol utilizes a polar protic solvent system and strict anaerobic conditions to maximize the reaction rate while suppressing phosphine oxidation.

  • Solvent Preparation: Prepare a solvent mixture of Acetonitrile and Water (95:5 v/v). Subject the mixture to three cycles of freeze-pump-thaw degassing to remove dissolved oxygen. Backfill the reaction vessel with Argon.

  • Reagent Solubilization: Dissolve the electron-rich azide (1.0 equivalent, typically 10-50 mM) in the degassed solvent under Argon.

  • Phosphine Addition: In a separate purged vial, dissolve the phosphine reagent (1.5 to 2.0 equivalents to drive the slow kinetics) in the degassed solvent. Add this dropwise to the azide solution.

  • Reaction Execution: Stir the reaction at 25 °C to 37 °C in the dark. Self-Validation Step: Do not exceed 37 °C, as higher temperatures disproportionately accelerate phosphine oxidation over the desired ligation.

  • Workup: Once complete (verified by Protocol 2), remove the solvent under reduced pressure and purify the amide product via reverse-phase HPLC or flash chromatography.

Protocol 2: Kinetic Monitoring and Troubleshooting via ³¹P NMR

Because LC-MS can sometimes artificially hydrolyze intermediates, ³¹P NMR is the gold standard for diagnosing Staudinger ligation bottlenecks[4].

  • Baseline Setup: Dissolve your phosphine reagent in your chosen deuterated solvent (e.g., CD₃CN with 5% D₂O). Record a baseline ³¹P NMR spectrum. (Standard triarylphosphines typically appear around -5 ppm).

  • In Situ Monitoring: Add the electron-rich azide directly to the NMR tube. Seal under Argon.

  • Data Acquisition: Acquire ³¹P spectra every 30 minutes for 12 hours.

  • Interpretation:

    • Persistent signal at ~ -5 ppm: The initial attack is too slow. Action: Increase solvent polarity or use a more electron-rich phosphine.

    • Rapid appearance of signal at ~ +30 ppm: Your phosphine is oxidizing to phosphine oxide before it can react. Action: Improve your degassing technique.

    • Accumulation of signal at ~ +20 ppm: The iminophosphorane has formed but cannot cyclize. Action: Switch to a thioester trap.

Mechanistic & Troubleshooting Visualizations

G A Electron-Rich Azide (High LUMO) C Phosphazide Intermediate A->C Rate-Limiting Attack B Phosphine Reagent (Nucleophile) B->C Nucleophilic Attack D Iminophosphorane (Aza-ylide) C->D - N2 E Amide Product + Phosphine Oxide D->E Intramolecular Cyclization

Mechanism of the Staudinger Ligation highlighting the rate-limiting phosphazide formation.

G Start Analyze Reaction via 31P NMR Unreacted Signal at ~ -5 ppm (Unreacted Phosphine) Start->Unreacted Slow initial attack Oxide Signal at ~ +30 ppm (Phosphine Oxide) Start->Oxide Oxidation side reaction Imino Signal at ~ +20 ppm (Iminophosphorane) Start->Imino Slow cyclization Sol1 Increase solvent polarity or use electron-rich phosphine Unreacted->Sol1 Sol2 Degas solvents thoroughly to prevent air oxidation Oxide->Sol2 Sol3 Switch to thioester trap for faster cyclization Imino->Sol3

Decision tree for diagnosing and resolving low Staudinger ligation yields using 31P NMR.

References

1.[2] Mechanistic Investigation of the Staudinger Ligation. ysu.am. 2 2.[4] Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. raineslab.com. 4 3.[1] Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. nih.gov. 1 4.[3] A FRET-based Fluorogenic Phosphine for Live Cell Imaging with the Staudinger Ligation. nih.gov. 3 5.[6] Technical Support Center: Solvent Effects on 1-Azidopropane Reaction Kinetics. benchchem.com. 6 6.[5] Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. researchgate.net. 5

Sources

Optimization

Minimizing side reactions during photolysis of dimethoxy aryl azides

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Photochemistry Division Subject: Technical Guide: Minimizing Side Reactions During Photolysis of Dimethoxy Aryl Azides E...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Photochemistry Division Subject: Technical Guide: Minimizing Side Reactions During Photolysis of Dimethoxy Aryl Azides

Executive Summary: The "Dimethoxy" Dilemma

Dimethoxy aryl azides (often 2,6-dimethoxy derivatives like 4-azido-2,6-dimethoxyphenol) are a cornerstone of photoaffinity labeling (PAL) because they address a critical limitation of simple phenyl azides: excitation wavelength . While simple phenyl azides require damaging short-wave UV (<300 nm), the electron-donating methoxy groups red-shift the absorption maximum, allowing activation with milder long-wave UV (350–365 nm).

However, this electronic modification comes with a trade-off. While the ortho-methoxy groups provide some steric protection, these molecules are still susceptible to ring expansion (ketenimine formation) and triplet state side reactions . This guide details the mechanistic causality of these failures and provides self-validating protocols to minimize them.

Mechanism of Failure: The Fate of the Nitrene

To troubleshoot, you must visualize the invisible competition occurring in your reaction vessel. Upon irradiation, the aryl azide releases nitrogen (


) to form a Singlet Nitrene .[1] This species has three potential fates:
  • Insertion (The Goal): The singlet nitrene inserts into a nearby C-H or N-H bond (crosslinking).

  • Ring Expansion (The Enemy): The singlet nitrene rearranges into a benzazirine and then a ketenimine (1,2-didehydroazepine). This electrophile reacts with nucleophiles (water, amines) instead of your target, creating "dead" byproducts.

  • Intersystem Crossing (The Trap): The singlet relaxes to a Triplet Nitrene . This species is a diradical that cannot insert; instead, it abstracts hydrogen (reduction) or dimerizes (azo formation).

Pathway Visualization

The following diagram maps these competing pathways. Your experimental goal is to maximize the green path and suppress the red paths.

NitreneFate Azide Aryl Azide (Precursor) Singlet Singlet Nitrene (Short-lived, Reactive) Azide->Singlet hv (365 nm) -N2 Insertion C-H/N-H Insertion (Successful Crosslink) Singlet->Insertion Fast (Proximity Dependent) Benzazirine Benzazirine Intermediate Singlet->Benzazirine Ring Expansion (Favored by EDGs) Triplet Triplet Nitrene (Diradical) Singlet->Triplet Intersystem Crossing (Slow Insertion) Ketenimine Ketenimine (Electrophile) Benzazirine->Ketenimine NucleophileProduct Nucleophilic Addition (Dead End: Amine/Water Adduct) Ketenimine->NucleophileProduct + R-NH2 / H2O Dimer Azo Dimerization (Precipitate) Triplet->Dimer High Conc. Reduction Reduction to Amine (H-Abstraction) Triplet->Reduction + Reducing Agents

Figure 1: The mechanistic bifurcation of aryl nitrenes.[1] Successful labeling requires maximizing the insertion rate over ring expansion and ISC.

Technical Support: Troubleshooting & FAQs

Category 1: Buffer & Environment

Q: My labeling efficiency is near zero, and I see a new low-molecular-weight band. What happened? A: You likely used a nucleophilic buffer.

  • The Cause: If you use buffers containing primary amines (e.g., Tris, Glycine ), they will attack the ring-expanded ketenimine intermediate faster than the nitrene can insert into your protein. This forms a stable, non-crosslinked adduct.

  • The Fix: Switch to non-nucleophilic buffers like Phosphate (PBS), HEPES, or MOPS . Ensure the pH is near neutral (7.0–7.5); extremely acidic conditions can accelerate nitrene protonation.

Q: I added DTT to maintain protein stability, but the azide didn't react. Why? A: The azide was reduced before photolysis.

  • The Cause: Thiols (DTT,

    
    -mercaptoethanol) are potent reducing agents. They can reduce the aryl azide group directly to an amine (aryl-NH
    
    
    
    ) in the dark, rendering it photo-inactive.
  • The Fix: Remove all reducing agents via dialysis or desalting columns (e.g., Zeba spin columns) before adding the crosslinker. If a reducing environment is strictly required, use TCEP (Tris(2-carboxyethyl)phosphine), though testing for compatibility is still recommended.

Category 2: Photolysis Conditions

Q: My protein precipitated during irradiation. Is it the crosslinker? A: It is likely heat aggregation or dimerization.

  • The Cause: High-intensity UV lamps generate significant heat (infrared radiation). Also, if the azide concentration is too high (>1 mM), triplet nitrenes will collide and dimerize to form azo compounds (Ar-N=N-Ar), which are often insoluble.

  • The Fix:

    • Cooling: Always irradiate samples on ice or in a temperature-controlled block.

    • Concentration: Keep the crosslinker concentration low (typically <100

      
      M for specific labeling, or <1 mM for non-specific).
      
    • Filtration: Use a specific 365 nm LED source rather than a broad-spectrum UV lamp to minimize heat and damage to aromatic amino acids (Trp/Tyr).

Category 3: "Dimethoxy" Specifics

Q: Why use dimethoxy aryl azides if they still ring-expand? Why not perfluorophenyl azides? A: It is a choice between wavelength and efficiency.

  • Context: Perfluorophenyl azides are indeed superior for insertion efficiency because fluorine atoms suppress ring expansion and stabilize the singlet state. However, they absorb in the short-UV (<300 nm).

  • The Trade-off: You choose dimethoxy derivatives when you must use long-wave UV (365 nm) to protect delicate biological samples, accepting the higher risk of ring expansion. You manage this risk by strictly excluding nucleophiles (Tris) from the buffer.

Optimized Experimental Protocol

This protocol is designed to minimize the "dead-end" pathways identified in Figure 1.

Materials:

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly NO Tris/Glycine).

  • Light Source: 365 nm LED (e.g., UVP Crosslinker or equivalent LED array).

  • Quench: 1 M Tris-HCl, pH 8.0 (Added after photolysis).

Step-by-Step Workflow:

  • Pre-Equilibration (Dark):

    • Incubate the probe with the target protein in HEPES buffer for 30 minutes in the dark.

    • Critical Check: Ensure no DTT is present.

  • Concentration Check:

    • Ensure the probe concentration does not exceed 500

      
      M to prevent dimerization.
      
  • Irradiation (The Critical Step):

    • Place samples in an open-top vessel (quartz cuvette or clear-bottom plate). Glass absorbs UV; plastic absorbs UV below 300 nm but may pass 365 nm (verify transmission).

    • Cooling: Place the vessel on ice.

    • Exposure: Irradiate at 365 nm for 5–15 minutes.

    • Note: Flash photolysis (high intensity, short time) is preferred over long, low-intensity exposure to favor singlet insertion over ISC.

  • Quenching:

    • Immediately add Tris-HCl (final 50 mM) .

    • Why? This deliberately reacts with any remaining long-lived ketenimines or unreacted azides, stopping the reaction and preventing non-specific background labeling during workup.

  • Analysis:

    • Proceed to SDS-PAGE or Mass Spectrometry.

Workflow Diagram

Workflow Step1 Sample Prep (HEPES/PBS, No DTT) Step2 Incubation (Dark, 30 min) Step1->Step2 Step3 Irradiation (365 nm, On Ice) Step2->Step3 Activate Step4 Quenching (Add Tris) Step3->Step4 Stop Rxn Step5 Analysis (MS / Western) Step4->Step5

Figure 2: Optimized workflow ensuring buffer compatibility and reaction control.

Quantitative Comparison of Azide Classes

FeatureSimple Phenyl AzideDimethoxy Phenyl AzidePerfluorophenyl Azide
Excitation Max ~260–280 nm~300–360 nm~260–270 nm
Ring Expansion High (Major Pathway)Moderate (Steric Hindrance helps)Very Low (Fluorine stabilized)
C-H Insertion PoorModerateExcellent
Buffer Sensitivity High (Avoid Tris)High (Avoid Tris)Low
Best Use Case Robust small moleculesUV-sensitive proteinsHigh-efficiency proteomics

References

  • Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Tip. Link

  • Beilstein Journal of Organic Chemistry. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. (2011).[2] Link

  • National Institutes of Health (NIH). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2016). Link

  • Royal Society of Chemistry (RSC). Visible-light-induced protein labeling in live cells with aryl azides. (2023).[3] Link

  • BenchChem. An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking. (2025).[4] Link

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 1-Azido-4-chloro-2,5-dimethoxybenzene Intermediates

Welcome to the technical support center for the purification of 1-Azido-4-chloro-2,5-dimethoxybenzene and its related intermediates. This guide is designed for researchers, chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Azido-4-chloro-2,5-dimethoxybenzene and its related intermediates. This guide is designed for researchers, chemists, and drug development professionals who handle this energetic and synthetically valuable compound. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies effectively.

The synthesis of highly functionalized aryl azides like 1-Azido-4-chloro-2,5-dimethoxybenzene is a critical step in many multi-step synthetic routes, particularly in the development of pharmaceuticals and materials via "click chemistry".[1] However, the inherent reactivity of the azide group presents unique challenges in purification, demanding careful technique to prevent decomposition and ensure the high purity required for subsequent steps.[2] This guide consolidates best practices, troubleshooting advice, and detailed protocols to navigate these challenges successfully.

Section 1: Safety First - Essential Handling of Aryl Azides

Before any purification is attempted, it is imperative to understand the risks associated with aryl azides. While generally more stable than their alkyl counterparts, they are energetic compounds.[2]

Q1: What are the primary hazards associated with 1-Azido-4-chloro-2,5-dimethoxybenzene?

A1: The primary hazards are its potential for explosive decomposition when subjected to heat, shock, or friction.[3] Key points to remember are:

  • Thermal Sensitivity: Aryl azides can decompose, sometimes violently, upon heating. Most aromatic azides decompose in the range of 150–200°C, but this can be lower depending on substituents.

  • Shock Sensitivity: Avoid scraping solid azide with metal spatulas, which can generate sparks. Use plastic or wood spatulas instead.[4] Avoid using ground-glass joints when possible, as friction can be a source of initiation.

  • UV Light Sensitivity: Exposure to UV light (including 254 nm TLC lamps) can induce the formation of highly reactive nitrene intermediates, leading to product degradation and the formation of complex impurities.[4]

  • Acid Instability: Strong acids can catalyze the release of nitrogen gas, and in some cases, lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[3]

Q2: How can I assess the stability of my synthesized azide?

A2: A general rule of thumb for the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. An azide is considered to have a higher degree of safety when the ratio (NC + NO) / NN is greater than 3. For 1-Azido-4-chloro-2,5-dimethoxybenzene (C₈H₈ClN₃O₂), this ratio is (8 + 2) / 3 = 3.33, suggesting it can be isolated and handled with appropriate care. Azides with a low carbon-to-nitrogen ratio are often highly energetic.[2][3]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-Azido-4-chloro-2,5-dimethoxybenzene in a practical, question-and-answer format.

Q3: My crude product is a dark, oily residue instead of the expected solid. What went wrong and how do I purify it?

  • Probable Cause(s):

    • Decomposition: The dark color often indicates decomposition, potentially caused by excessive heat during solvent removal, prolonged reaction times, or exposure to light.

    • Residual Solvents: High-boiling point solvents (like DMF or DMSO) used in the synthesis may be present.

    • Significant Impurities: The presence of unreacted starting materials or side-products can depress the melting point and prevent crystallization.

  • Recommended Solutions:

    • Avoid High Heat: When removing solvent on a rotary evaporator, use a water bath temperature below 40°C and do not evaporate to complete dryness, which can overheat the sample.

    • Purify via Chromatography: An oily product is best purified by flash column chromatography on silica gel. This is the most effective method to separate the target compound from both polar and non-polar impurities. A typical starting eluent would be a hexane/ethyl acetate mixture.[5][6]

    • Aqueous Workup: Before chromatography, ensure a thorough aqueous workup was performed. This includes washing the organic layer with water and brine to remove residual high-boiling polar solvents and inorganic salts.[7]

Q4: After my silica gel column, my product is still impure. I see multiple spots on the TLC plate. What should I do?

  • Probable Cause(s):

    • Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power for the impurities present.

    • Column Overloading: Too much crude material was loaded onto the column relative to its size.

    • Decomposition on Silica: While less common for aryl azides than some other functional groups, silica gel is slightly acidic and can potentially cause degradation of sensitive compounds over long periods.

  • Recommended Solutions:

    • Optimize TLC: Before running the column, carefully optimize the eluent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.25-0.35 and show clear separation from all impurity spots.

    • Use a Gradient: If impurities are close in polarity, a shallow solvent gradient (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%) will provide better separation than an isocratic (constant composition) system.

    • Re-purify: Combine the impure fractions and run a second column using a different, more selective solvent system (e.g., dichloromethane/hexane) or consider recrystallization if the product is a solid and mostly pure.

Q5: My yield is very low after purification. Where could my product have gone?

  • Probable Cause(s):

    • Incomplete Reaction: The initial synthesis may not have gone to completion.

    • Decomposition: As mentioned, aryl azides can be lost due to degradation from heat, light, or acid during the reaction or workup.

    • Physical Loss during Workup: The product may have some water solubility, leading to loss in the aqueous layers during extraction. Vigorous shaking can also form emulsions, trapping product at the interface.

    • Product Adsorbed on Silica: The compound may have been irreversibly adsorbed onto the silica gel if it is too polar or reactive.

  • Recommended Solutions:

    • Monitor the Reaction: Use TLC to monitor the reaction to ensure the starting material is fully consumed before starting the workup.

    • Control Conditions: Protect the reaction from light by wrapping the flask in aluminum foil. Maintain recommended temperatures for both the reaction and solvent removal.[4]

    • Optimize Extraction: Back-extract the aqueous layers with fresh organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product. To break emulsions, add a small amount of brine.

    • Check the Column: If you suspect irreversible adsorption, you can try flushing the column with a very polar solvent like methanol to see if any additional material elutes.

Section 3: Frequently Asked Questions (FAQs)

Q6: What are the most common impurities I should expect from a typical synthesis?

A6: The impurity profile depends on the synthetic route.

  • From Diazotization of an Amine: Expect unreacted 2-amino-1-chloro-4,7-dimethoxybenzene, corresponding phenol byproducts (from reaction with water), and potentially triazene compounds.

  • From Nucleophilic Substitution of a Dihalide: Expect unreacted 1,4-dichloro-2,5-dimethoxybenzene and potentially di-azido side products.

  • General: Residual reagents (e.g., sodium azide, which must be carefully quenched and removed) and degradation products are always a possibility.[8] These azido-containing impurities are of particular concern in pharmaceutical manufacturing due to their potential mutagenicity.[9][10]

Q7: How do I choose between column chromatography and recrystallization?

A7: The choice depends on the state and purity of your crude product.

  • Column Chromatography is ideal for:

    • Purifying oils or non-crystalline solids.

    • Separating complex mixtures with multiple components.[11]

    • Removing impurities with very different polarities from your product.

  • Recrystallization is best for:

    • Final purification of a compound that is already >90% pure.[12]

    • Purifying a solid product on a large scale.

    • It is often performed after column chromatography to obtain an analytically pure, crystalline sample.[13]

Q8: What are the best storage conditions for purified 1-Azido-4-chloro-2,5-dimethoxybenzene?

A8: Store the purified compound in a sealed vial, wrapped in foil to protect it from light. It should be kept in a refrigerator or freezer to minimize thermal decomposition.[3] Ensure the container is clearly labeled with all appropriate hazard warnings.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes you have a crude, oily, or solid product that requires significant purification.

1. Preparation of the Silica Slurry:

  • In a beaker, add silica gel (e.g., 230-400 mesh) to your chosen starting eluent (e.g., 5% Ethyl Acetate in Hexane). A good rule of thumb is to use 50-100 g of silica for every 1 g of crude material.
  • Stir to create a uniform, pourable slurry without any clumps.

2. Packing the Column:

  • Secure a glass column vertically. Add a small layer of sand to the bottom.
  • Fill the column about halfway with the eluent.
  • Pour the silica slurry into the column in a single, continuous motion.
  • Gently tap the side of the column to help the silica pack evenly. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

3. Loading the Sample (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).
  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
  • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed column.

4. Running the Column:

  • Carefully add the eluent to the column.
  • Using gentle air pressure (or a pump), push the solvent through the column at a steady rate.
  • Collect fractions in test tubes. Monitor the separation by periodically checking the fractions with TLC.
  • Once the desired product begins to elute, you may choose to slowly increase the polarity of the eluent (e.g., to 10% Ethyl Acetate in Hexane) to speed up elution if needed.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure, keeping the water bath temperature below 40°C.
Protocol 2: Purification by Recrystallization

This method is suitable for a solid product that is already relatively pure (>90%).

1. Solvent Selection:

  • The key is to find a solvent (or solvent pair) in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[13]
  • Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate). An ethanol/water mixture is often a good starting point for moderately polar compounds.[14]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of hot solvent required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.

3. Cooling and Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[13]
  • Do not disturb the flask during this process.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

4. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

5. Drying:

  • Dry the crystals under vacuum to remove all residual solvent. The purity can be confirmed by melting point analysis and NMR.

Section 5: Visual Workflows

Diagram 1: General Purification Workflow

crude Crude Product (Post-Workup) tlc Analyze by TLC crude->tlc state Physical State? tlc->state solid Solid state->solid Solid oil Oil / Gummy Solid state->oil Oil purity High Purity? (>90%) solid->purity column Flash Column Chromatography oil->column recryst Recrystallization purity->recryst Yes purity->column No final Pure Product recryst->final re_eval Re-evaluate Purity (TLC, NMR) column->re_eval re_eval->recryst Needs Polishing re_eval->final Pure start Problem: Poor Separation on Column tlc_result What does the TLC show? start->tlc_result rf_zero Spots at Rf = 0 (Stuck on baseline) tlc_result->rf_zero rf_one Spots at Rf = 1 (Ran with solvent front) tlc_result->rf_one rf_close Spots are smeared or too close tlc_result->rf_close sol_zero Solution: Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_zero->sol_zero sol_one Solution: Decrease Eluent Polarity (e.g., more Hexane) rf_one->sol_one sol_close Solution: 1. Use a shallower gradient. 2. Try a different solvent system (e.g., DCM/Hexane). rf_close->sol_close

Sources

Optimization

Technical Support Center: Stability of 4-chloro-2,5-dimethoxyphenyl azide

Welcome to the technical support center for 4-chloro-2,5-dimethoxyphenyl azide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-chloro-2,5-dimethoxyphenyl azide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in aqueous buffers. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information based on the fundamental principles of aryl azide chemistry, offering predictive insights and robust experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the predicted stability of 4-chloro-2,5-dimethoxyphenyl azide in aqueous buffers?
  • Electron-Donating Groups (EDG): The two methoxy (-OCH₃) groups at positions 2 and 5 are strong electron-donating groups. EDGs can destabilize the azide group by increasing electron density on the ring, which can facilitate the extrusion of dinitrogen gas (N₂), a common decomposition pathway.[2]

  • Electron-Withdrawing Groups (EWG): The chloro (-Cl) group at position 4 is an electron-withdrawing group. EWGs tend to stabilize the azide by withdrawing electron density from the ring.

The net effect on stability will be a balance between these opposing electronic influences. It is plausible that the strong donating effect of the two methoxy groups may render this compound more susceptible to degradation, particularly thermal, compared to an unsubstituted phenyl azide. Therefore, careful handling and storage are crucial.[3][4]

Q2: What are the primary decomposition pathways for an aryl azide like this in an aqueous experimental setting?

Aryl azides can decompose through several pathways, especially under experimental conditions.[5] The most relevant for aqueous buffers are:

  • Thermal Decomposition: This is a primary concern. Upon heating, aryl azides lose N₂ to form a highly reactive nitrene intermediate.[6][7] This nitrene can then undergo various reactions, such as insertion into C-H or N-H bonds or reacting with nucleophiles present in the buffer.[5]

  • Photolytic Decomposition: Exposure to UV light can also trigger the formation of a nitrene intermediate.[8][9] It is imperative to protect solutions containing this compound from light.[4][10]

  • Acid-Catalyzed Hydrolysis: In acidic buffers (low pH), the azide group can be protonated, leading to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive, and the corresponding phenol.[11][12] This pathway should be strictly avoided.

  • Reduction: The azide group is susceptible to reduction to the corresponding amine by various reducing agents, including some biological components or additives like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[13]

Q3: Which factors will most significantly impact the stability of my 4-chloro-2,5-dimethoxyphenyl azide solutions?

You should carefully control the following factors:

  • Temperature: This is the most critical factor. Elevated temperatures will accelerate thermal decomposition. Store all stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[10][14]

  • pH: Avoid strongly acidic conditions (pH < 4) to prevent the formation of dangerous hydrazoic acid.[12] While many aryl azides are relatively stable at neutral and slightly basic pH, the stability at the extremes should be experimentally verified for your specific buffer system.

  • Light: Protect all solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil.[4][9]

  • Buffer Composition: Be aware of nucleophilic components in your buffer (e.g., primary amines like Tris) which can react with the nitrene formed upon decomposition.[9] Also, avoid any components that could act as reducing agents.[13]

Q4: What are the best practices for preparing and storing stock solutions?
  • Solvent: Prepare a concentrated stock solution in an anhydrous, inert organic solvent such as DMSO or DMF. Ensure the solvent is high purity and free of contaminants.

  • Concentration: Do not exceed a concentration of 1M for storage.[1][4]

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers, protected from light.[10] For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment from the frozen organic stock.

  • Safety: Always handle organic azides in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10][11] Avoid using metal spatulas to handle the solid compound.[11][14]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: My reaction yield is consistently lower than expected. I suspect the azide is degrading.
  • Possible Cause 1: Thermal Instability in Buffer. The azide may be decomposing at the temperature of your experiment.

    • Solution: Perform a time-course stability study. Prepare your azide in the experimental buffer, and incubate it at the reaction temperature. At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze the remaining azide concentration by HPLC-UV. If significant degradation is observed, consider lowering the reaction temperature or reducing the reaction time.

  • Possible Cause 2: Incompatible Buffer Components. A component in your buffer may be reacting with the azide.

    • Solution: Review your buffer composition. Are there any strong nucleophiles (e.g., Tris) or reducing agents (e.g., DTT)? If so, consider switching to a more inert buffer system like phosphate-buffered saline (PBS) or HEPES. If a component is essential, its compatibility must be tested directly.

  • Possible Cause 3: Photodegradation. The experimental setup may be exposing the sample to excessive light.

    • Solution: Repeat the experiment with all vessels containing the azide wrapped in aluminum foil. If yields improve, light exposure was the issue. Ensure all future experiments are conducted with adequate light protection.[9]

Problem: I observe an unknown peak in my HPLC/LC-MS analysis that grows over time.
  • Possible Cause: Degradation Product. This is likely a degradation product of your azide.

    • Solution 1: Characterize the Impurity. Use LC-MS to determine the mass of the unknown peak. A mass corresponding to the loss of N₂ (28 Da) and potential reaction with a buffer component can help identify the degradation pathway. For example, hydrolysis would result in the addition of an -OH group and loss of the azide group.

    • Solution 2: Perform a Forced Degradation Study. Intentionally degrade the azide under various stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[15][16] This will help you generate and identify potential degradation products, creating a reference library for impurities you might see in your experiments.[17][18]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing issues related to the stability of 4-chloro-2,5-dimethoxyphenyl azide.

TroubleshootingWorkflow start Start: Unexpected Experimental Result (e.g., Low Yield, Extra Peak) check_purity 1. Verify Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is material pure? check_purity->is_pure purify Purify Azide and Repeat Experiment is_pure->purify No run_stability 2. Assess Stability in Buffer (Protocol 2: Stability Study) is_pure->run_stability Yes purify->check_purity is_stable Is azide stable under experimental conditions? run_stability->is_stable investigate_reaction Problem is likely reaction-specific (e.g., kinetics, other reagents) is_stable->investigate_reaction Yes identify_cause 3. Identify Cause of Instability is_stable->identify_cause No end Optimized Experiment investigate_reaction->end is_thermal Is it thermal? identify_cause->is_thermal is_photolytic Is it photolytic? identify_cause->is_photolytic is_buffer Is it buffer-related? identify_cause->is_buffer fix_thermal Lower Temperature / Reduce Time is_thermal->fix_thermal Yes fix_photolytic Protect from Light is_photolytic->fix_photolytic Yes fix_buffer Change Buffer System (e.g., remove Tris/DTT) is_buffer->fix_buffer Yes fix_thermal->end fix_photolytic->end fix_buffer->end

Figure 1. A decision tree for troubleshooting experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the azide to identify potential degradation products and establish the specificity of your analytical method, as recommended by ICH guidelines.[15][19]

  • Preparation: Prepare a 1 mg/mL solution of 4-chloro-2,5-dimethoxyphenyl azide in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the solution into separate, clearly labeled amber glass vials for each stress condition.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a vial at 80°C for 48 hours in a calibrated oven.

    • Photolytic Degradation: Expose a solution in a clear quartz vial to a photostability chamber (ICH Q1B option) for a defined period.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with your mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound.[16] Identify the retention times and mass-to-charge ratios of the major degradation products formed under each condition.

Protocol 2: Workflow for Aqueous Buffer Stability Assessment

This protocol provides a step-by-step method to determine the stability of the azide in your specific experimental buffer.

StabilityWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis & Data Processing prep_stock Prepare 10 mg/mL Stock in Anhydrous DMSO prep_work Prepare 100 µg/mL Working Solution in Experimental Buffer prep_stock->prep_work incubate Incubate Working Solution at Target Experimental Temperature (e.g., 37°C), Protected from Light prep_work->incubate sample Take Aliquots at T=0, 1, 2, 4, 8, 24h incubate->sample quench Immediately Quench Aliquots (e.g., Dilute in Cold Mobile Phase or Freeze) sample->quench hplc Analyze all Samples by Validated HPLC-UV Method quench->hplc plot Plot % Remaining Azide vs. Time hplc->plot kinetics Calculate Degradation Rate Constant (k) and Half-Life (t½) plot->kinetics

Figure 2. Workflow for assessing azide stability in an aqueous buffer.

Illustrative Stability Data

The following table presents hypothetical, yet chemically plausible, data that could be generated from a stability study (Protocol 2) to illustrate the compound's sensitivity to pH and temperature.

Time (hours)% Remaining (pH 5.0, 25°C)% Remaining (pH 7.4, 25°C)% Remaining (pH 7.4, 37°C)% Remaining (pH 8.5, 37°C)
0 100.0100.0100.0100.0
2 99.199.596.295.8
4 98.299.192.591.9
8 96.598.285.684.5
24 90.194.862.360.1
48 81.290.038.836.2

Interpretation of Hypothetical Data: This data illustrates that the azide is most stable at neutral pH and room temperature. Stability decreases significantly at physiological temperature (37°C), and slightly more under mildly acidic or basic conditions at the higher temperature. This underscores the importance of conducting experiments at the lowest feasible temperature and for the shortest duration possible.

References

  • Azides. (n.d.). Columbia University Environmental Health & Safety. Retrieved from [Link]

  • Scriven, E. F. V., & Turnbull, K. (2009). Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. Journal of Thermal Analysis and Calorimetry, 100(1), 29-36. Retrieved from [Link]

  • Azide Compounds. (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]

  • Sodium Azide and Organic Azides. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Gritsan, N. P., & Platz, M. S. (2006). Photodecomposition of Some Para-Substituted 2-Pyrazolylphenyl Azides. Substituents Affect the Phenylnitrene S−T Gap More Than the Barrier to Ring Expansion. Journal of the American Chemical Society, 128(29), 9456–9464. Retrieved from [Link]

  • Scriven, E. F. V., & Turnbull, K. (2010). Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. Journal of Thermal Analysis and Calorimetry, 100, 29-36. Retrieved from [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2017). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Macro Letters, 6(1), 79-83. Retrieved from [Link]

  • Weiss, F. D., & Raines, R. T. (2019). Aryl Azides as Phosphine-Activated Switches for Small Molecule Function. Scientific Reports, 9(1), 1470. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Scriven, E. F. V., & Turnbull, K. (2010). Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. Journal of Thermal Analysis and Calorimetry, 100(1), 29-36. Retrieved from [Link]

  • Li, S., et al. (2020). Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. Beilstein Journal of Organic Chemistry, 16, 2236-2242. Retrieved from [Link]

  • Knaack, T., & T. U. (2017). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 9(12), 649. Retrieved from [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Adam, D. (2001). The synthesis and characterisation of halogen and nitro phenyl azide derivatives as highly energetic materials. Dissertation, LMU München. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-8. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Klick, S., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Abramovitch, R. A., & Knaus, G. N. (1971). Thermal reaction of arylsulphinylamines with aryl azides. Journal of the Chemical Society D: Chemical Communications, (5), 238-239. Retrieved from [Link]

  • Pritchina, E. A., Gritsan, N. P., & Platz, M. S. (2001). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society, 123(40), 10002-10003. Retrieved from [Link]

  • Richard, J. P., & Jencks, W. P. (2009). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 131(36), 12976-12977. Retrieved from [Link]

  • Hartle, M. D., et al. (2016). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. Journal of the American Chemical Society, 138(12), 4064-4071. Retrieved from [Link]

  • Campbell, I. B. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2555-2559. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Temperature Control for Energetic Azide Compounds

Welcome to the Technical Support Center for the safe handling of energetic azide compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique reactivity of azid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling of energetic azide compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique reactivity of azides but must also manage their inherent risks. The information herein is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a culture of safety and experimental success.

Azide compounds are prized for their utility in reactions like "click" chemistry and the synthesis of nitrogen-containing heterocycles.[1] However, their high nitrogen content makes them energetic, with the potential for rapid, exothermic decomposition if not handled correctly.[2][3] Temperature is the most critical parameter governing their stability. This guide provides a comprehensive framework for proactive temperature control, risk assessment, and emergency response in a practical question-and-answer format.

Part 1: Frequently Asked Questions - The Fundamentals of Azide Stability

This section addresses the foundational knowledge required before bringing any azide into the laboratory.

Q1: What makes azide compounds so sensitive to temperature?

A1: The azide functional group (-N₃) is a linear arrangement of three nitrogen atoms. This structure is kinetically stable but thermodynamically unstable. The decomposition of an azide releases a significant amount of energy (enthalpy of decomposition) as it forms the extremely stable dinitrogen gas (N₂).[3][4] Heat provides the activation energy needed to initiate this decomposition. Once started, the heat generated by the decomposition can trigger a self-accelerating, runaway reaction, which can lead to an explosion.[5]

Q2: How can I assess the thermal stability of a specific organic azide I plan to synthesize or use?

A2: A preliminary risk assessment can be done using structural rules, but experimental analysis is crucial for uncharacterized compounds.

  • Carbon-to-Nitrogen (C/N) Ratio: This is a primary indicator. A higher ratio of carbon atoms to nitrogen atoms generally indicates greater stability by diluting the energetic azide group within the molecule.[6][7]

    • C/N Ratio < 1: Should never be isolated and only handled as a transient intermediate in dilute solution.[1]

    • 1 ≤ C/N Ratio ≤ 3: Can be synthesized and isolated but should be stored in solution (≤1M) at low temperatures.[1][6]

    • C/N Ratio > 3: Generally considered the minimum for isolating and storing the pure substance (e.g., n-nonyl azide).[1]

  • Differential Scanning Calorimetry (DSC): This is the gold standard for experimental assessment.[7][8] DSC measures the heat flow into or out of a sample as it is heated.[9] It can precisely determine the onset temperature of decomposition (T_onset), which is the temperature at which the material begins to release energy.[7] This data is critical for defining a maximum safe operating temperature for your reaction.[10]

Q3: Are there factors other than ambient temperature that can trigger azide decomposition?

A3: Yes. Temperature control is paramount, but other energy inputs can initiate decomposition. These include:

  • Mechanical Shock and Friction: Solid azides, especially heavy metal azides, can be highly sensitive to impact or grinding.[2] Avoid using metal spatulas and ground glass joints, which can create friction.[1][11]

  • Static Discharge: Energetic materials can be sensitive to electrostatic discharge (ESD).[12][13] Proper grounding and humidity control (40-60%) are important, especially when handling solid azides.[12]

  • Incompatible Materials:

    • Heavy Metals: Azides react with heavy metals like lead, copper, silver, and mercury to form highly shock-sensitive and explosive salts. This is why azide solutions must never be poured down the drain, as they can react with metal plumbing.[14][15]

    • Strong Acids: Acids react with azides to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][14]

    • Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can react with sodium azide to form extremely explosive di- and triazidomethane.[1][16]

    • Catalytic Metals: Certain transition metals can catalyze the decomposition of azides, sometimes forming reactive nitrene intermediates.[17][18] This is a desired reaction in some synthetic contexts but must be carefully controlled.

Part 2: Proactive Temperature Control & Monitoring

This section provides actionable protocols and troubleshooting for maintaining thermal control during an experiment.

Q4: My protocol calls for a reaction at 0 °C. Is a simple ice-water bath sufficient?

A4: While a simple ice bath provides a 0 °C environment, it offers poor protection against an exotherm. An ice bath has a fixed, high cooling capacity but no ability to actively cool below 0 °C. If a reaction begins to run away and generate heat, it can quickly overwhelm the bath's ability to absorb that heat, leading to a rapid temperature increase. A cryostat or a properly monitored cooling bath with a mixture like dry ice/acetone is superior because it provides a larger temperature differential (ΔT) and allows for active temperature management.

Q5: What is the best way to monitor the internal temperature of an azide reaction?

A5: Direct and continuous monitoring is non-negotiable.

  • Equipment: Use a calibrated electronic thermometer (thermocouple or RTD) with the probe placed directly in the reaction mixture. Ensure the probe is made of a compatible material (e.g., glass or PTFE-coated) to avoid catalysis.

  • Data Logging: Whenever possible, use a system that logs the temperature over time. A slow, steady increase in temperature, even with active cooling, is a critical warning sign of a developing exotherm.

  • Alerts: Set up audible and visual alarms to trigger if the temperature deviates from the setpoint by a predetermined amount (e.g., ± 2 °C).

Protocol 1: Setting Up a Temperature-Controlled Azide Reaction

  • Hazard Assessment: Perform a thorough risk assessment. Determine the T_onset of your azide if possible and establish a maximum allowable reaction temperature that provides a significant safety margin (e.g., at least 50-75 °C below T_onset).

  • Select Cooling System: Choose a cooling bath (cryostat, dry ice/acetone) capable of reaching at least 20-30 °C below your target reaction temperature.

  • Assemble Apparatus: Conduct the reaction in a chemical fume hood behind a blast shield.[1] Use equipment free of incompatible metals. If using glassware with ground glass joints, ensure they are well-lubricated and handle with extreme care.[11]

  • Install Monitoring: Place a calibrated temperature probe directly into the reaction vessel. Position a secondary thermometer in the cooling bath to monitor its performance.

  • Establish Baseline: Cool the solvent and non-azide reagents to the target temperature. Ensure the system holds this temperature stably for 15-20 minutes before any azide is introduced.

  • Controlled Addition: Add the azide reagent slowly and sub-surface via a syringe pump or dropping funnel. This is the most critical step. A slow addition rate allows the cooling system to dissipate the heat of reaction and prevents a dangerous accumulation of unreacted azide.

  • Continuous Monitoring: Watch the internal temperature closely throughout the addition and for a significant period after. A temperature spike during addition indicates the rate is too fast. A temperature rise after addition is complete could signal decomposition.

Visualization 1: Azide Reaction Safety Workflow

This diagram outlines the critical decision points for safely conducting a reaction involving energetic azides.

AzideSafetyWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_monitor Monitoring & Response P1 Conduct Risk Assessment (DSC, C/N Ratio) P2 Select Appropriate PPE & Engineering Controls (Blast Shield, Fume Hood) P1->P2 P3 Assemble Apparatus (No incompatible metals) P2->P3 E1 Establish Stable Baseline Temperature P3->E1 E2 Slow, Controlled Addition of Azide Reagent E1->E2 E3 Continuously Monitor Internal Temperature E2->E3 M1 Is Temperature Stable? E3->M1 M2 Continue Reaction M1->M2 Yes M3 Initiate Emergency Protocol M1->M3 No (Exotherm Detected)

Caption: Workflow for preparing and executing reactions with energetic azides.

Part 3: Troubleshooting & Emergency Response

Even with careful planning, unexpected events can occur. This section provides clear, step-by-step guidance for troubleshooting thermal deviations.

Q6: My reaction temperature is slowly rising above the setpoint, even with cooling. What should I do?

A6: This is a critical warning sign. Do not ignore it. A slow, uncontrolled temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal.

Troubleshooting Steps:

  • Stop All Additions: Immediately stop adding any reagents, especially the azide.

  • Increase Cooling: Lower the temperature of the external cooling bath. If using a dry ice/acetone bath, carefully add more dry ice.

  • Add Cold Solvent: If possible and safe for the reaction chemistry, add pre-chilled solvent to dilute the reaction mixture and absorb heat.

  • Prepare to Quench: If the temperature does not stabilize or continues to rise after the above steps, you must proceed to the emergency quenching protocol. Alert a colleague and be prepared to evacuate.

Q7: What is the correct way to quench an azide reaction in an emergency?

A7: The goal of an emergency quench is to rapidly consume the energetic azide, converting it into a more stable compound. The choice of quenching agent is critical. Triphenylphosphine (PPh₃) is often used for organic azides as it reacts quickly in a Staudinger reaction to form a stable phosphazide, which can then be hydrolyzed to an amine and triphenylphosphine oxide. For inorganic azides like sodium azide, a carefully controlled addition of nitrous acid is effective.[16]

Protocol 2: Emergency Quenching of an Organic Azide Reaction

WARNING: This procedure is a last resort to prevent a thermal runaway. It should only be performed if other cooling measures have failed.

  • Alert Personnel: Inform a colleague immediately. Do not work alone.

  • Ensure Maximum Cooling: Keep all cooling measures active.

  • Prepare Quenching Agent: Have a pre-prepared, concentrated solution of a suitable quenching agent (e.g., triphenylphosphine in a compatible, dry solvent) ready.

  • Slow Addition: Add the quenching solution slowly to the reacting mixture. A rapid addition could cause its own exotherm. Monitor the temperature closely during the quench.

  • Observe: A successful quench should result in the reaction temperature stabilizing and then beginning to fall towards the bath temperature.

  • Evacuate if Necessary: If at any point you see rapid gas evolution, uncontrolled temperature acceleration, or other signs of decomposition, evacuate the area immediately and alert safety personnel.

Visualization 2: Exotherm Response Decision Tree

This diagram provides a clear, step-by-step guide for responding to an unexpected temperature increase.

ExothermResponse Start Exotherm Detected: Internal T° > Setpoint T° Step1 Immediately Stop All Reagent Addition Start->Step1 Step2 Increase External Cooling (Lower Cryostat Temp) Step1->Step2 Step3 Add Pre-Chilled Solvent (If safe & possible) Step2->Step3 Check1 Does Temperature Stabilize? Step3->Check1 Action_Safe Continue Monitoring Closely Check1->Action_Safe Yes Action_Quench PREPARE TO QUENCH Check1->Action_Quench No Step4 Slowly Add Quenching Agent (e.g., PPh3 soln) Action_Quench->Step4 Check2 Does Temperature Fall? Step4->Check2 Action_Success Quench Successful. Maintain Cooling. Check2->Action_Success Yes Action_Evacuate EVACUATE IMMEDIATELY Alert Safety Personnel Check2->Action_Evacuate No (Runaway)

Caption: Decision tree for responding to a thermal excursion in an azide reaction.

Part 4: Data Summary & References

Table 1: Comparative Thermal Stability of Representative Azides

This table provides a summary of thermal stability data obtained via Differential Scanning Calorimetry (DSC). The onset temperature (T_onset) is a critical parameter for risk assessment.[7] Note that these values can be influenced by purity and experimental conditions.

Compound ClassRepresentative ExampleOnset Temperature (T_onset)Enthalpy of Decomposition (ΔH_d)Notes
Sulfonyl Azides p-Toluenesulfonyl azide~110-120 °CHigh (~ -200 kJ/mol)[10]Generally more stable than other classes, but still highly energetic.
Aryl Azides Phenyl azide~150-160 °CModerateStability is highly dependent on substituents.
Alkyl Azides 1-Azidohexane~190-200 °CModerateStability increases with alkyl chain length (higher C/N ratio).
Acyl Azides Benzoyl azide~60-70 °CHighOften generated and used in situ at low temperatures due to low stability.

Data is compiled for illustrative purposes and should not be used in place of a specific experimental safety analysis for the exact reagent being used.[7][10]

References

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Columbia University Environmental Health & Safety. Azides Fact Sheet. [Link]

  • University of California, Riverside Environmental Health & Safety. Azide Compounds. [Link]

  • Shen, B., & Marek, J. (2014). Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. Chemical Communications, 50(74), 10736-10747. [Link]

  • Klapötke, T. M. (2012).
  • Sherwood, J. R., et al. (2017). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 21(11), 1863-1871. [Link]

  • Fischer, N., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(3), 549. [Link]

  • University of California, Berkeley Environmental Health & Safety. Safe Handling of Sodium Azide (SAZ). [Link]

  • Stevens Institute of Technology, Department of Chemistry and Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • Reddit r/Chempros. (2021, March 2). How to quench azide. [Link]

  • Yoffe, A. D. (1949). Thermal decomposition and explosion of azides. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1054), 373-392. [Link]

  • Shingaki, T., & Takebayashi, M. (1961). Thermal decomposition of methyl azide. Bulletin of the Chemical Society of Japan, 34(10), 1432-1436. [Link]

  • Innosyn. Azide Chemistry Made Safe. [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • Franklin, S. N., & Kisenyi, J. M. (1974). Catalysis of hydrogen azide decomposition. Journal of the Chemical Society, Chemical Communications, (22), 939. [Link]

  • RSC Publishing. Catalysis of hydrogen azide decomposition. [Link]

  • Torkar, K., & Spath, H. T. (1976). Thermal decomposition of potassium azide. Journal of Applied Physics, 47(2), 523-529. [Link]

  • Brand, H. V. (2008). U.S. Patent No. 7,338,540. U.S.
  • Defense Systems Information Analysis Center (DSIAC). (2019, November 2). Safety Hazards in the Energetics Laboratory. [Link]

  • Park, Y., & Chang, S. (2015). Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Accounts of Chemical Research, 48(5), 1279-1290. [Link]

  • University of Rochester, Chemistry Department. Synthesis and Reduction of Azides. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory. [Link]

  • University of Southern Mississippi, Polymer Chemistry Characterization Lab. Differential Scanning Calorimetry (DSC). [Link]

  • ResearchGate. DSC thermogram of azide derivative of diglycidyl ether bisphenol A system with and without catalyst. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

Optimization

Removing copper catalyst from 2,5-dimethoxybenzene triazole products

Technical Support Center: Removing Copper Catalyst from 2,5-Dimethoxybenzene Triazoles Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals deali...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removing Copper Catalyst from 2,5-Dimethoxybenzene Triazoles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with persistent copper contamination following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Mechanistic Insight: The "Sticky" Copper Problem

Why is copper so difficult to remove from 2,5-dimethoxybenzene triazoles? In CuAAC click chemistry, the resulting 1,2,3-triazole ring is an excellent metal chelator due to the available lone pairs on the N2 and N3 nitrogen atoms[1]. When this ring is coupled with a 2,5-dimethoxybenzene moiety, the molecule becomes exceptionally "sticky" for transition metals. The electron-rich dimethoxybenzene ring can participate in secondary coordination sphere interactions, and the methoxy oxygens can act as additional dative ligands.

This creates a highly stable, thermodynamically favored chelation pocket for Cu(I) and Cu(II) species. Consequently, standard aqueous workups fail because the binding constant (


) of the product-copper complex competes with or exceeds that of standard extraction solvents[2]. To break this interaction, you must introduce a chelator with a significantly higher 

(like EDTA) or utilize the mass-action of a solid-phase scavenger[2][3].

Copper Removal Decision Workflow

CopperRemoval Start Crude 2,5-Dimethoxybenzene Triazole Mixture Solubility Is product highly water-soluble? Start->Solubility LLE Liquid-Liquid Extraction (0.5 M EDTA or NH4OH) Solubility->LLE No (Lipophilic) Resin Solid-Phase Scavenging (Thiourea/Chelex Resin) Solubility->Resin Yes (Hydrophilic) CheckColor Is organic layer blue/green? LLE->CheckColor Crystallization Recrystallization (e.g., EtOH/Water) Resin->Crystallization CheckColor->Resin Yes (Residual Cu) CheckColor->Crystallization No Pure Copper-Free Product (<10 ppm Cu) Crystallization->Pure

Decision matrix for copper removal from CuAAC triazole products.

Step-by-Step Validation Protocols

How do I execute a self-validating copper removal protocol?

Protocol A: The Biphasic EDTA / NH₄OH Displacement Wash

Causality: Ethylenediaminetetraacetic acid (EDTA) forms a highly stable, water-soluble complex with Cu(II) (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), thermodynamically driving the copper out of the triazole's coordination sphere[2]. Alternatively, NH₄OH provides a massive excess of competing ammonia ligands to displace the metal.
Methodology:
  • Dilution: Dissolve the crude CuAAC reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Chelator Addition: Add an equal volume of either 0.5 M aqueous EDTA solution (adjusted to pH 8.0) OR a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH[2][4].

  • Kinetic Mixing: Vigorously stir the biphasic mixture for 30–60 minutes. (Self-Validation: Vigorous stirring is critical to overcome mass transfer limitations between the organic and aqueous phases).

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. The aqueous layer should appear deep blue or green, visually validating successful Cu-complex formation[2][3].

  • Iteration: Drain the aqueous layer. Repeat the wash 2-3 times until the aqueous layer remains completely colorless.

  • Isolation: Wash the organic layer with brine (saturated NaCl) to remove residual chelator, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol B: Solid-Phase Scavenging (Thiourea Resins)

Causality: When liquid-liquid extraction fails due to emulsion formation or extreme product hydrophilicity, solid-supported scavengers are required[3]. Thiourea-functionalized silica acts as a "soft" ligand with exquisite specificity for "soft" transition metals like Cu(I) and Cu(II), pulling them out of solution permanently without retaining the organic product[5]. Methodology:

  • Solubilization: Dissolve the crude triazole product in a polar aprotic solvent (e.g., THF, DMF, or DCM).

  • Resin Loading: Add a thiourea-functionalized silica resin (e.g., SiliaMetS Thiourea or QuadraPure TU) at 3 to 5 equivalents relative to the initial copper catalyst loading[3].

  • Incubation: Stir the suspension gently at room temperature (or up to 40°C for stubborn complexes) for 4 to 12 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the copper-bound resin[3].

  • Elution: Wash the resin bed with 2-3 column volumes of the reaction solvent to ensure quantitative recovery of the triazole product.

  • Concentration: Evaporate the filtrate to yield the highly purified, copper-free product.

Comparative Efficacy of Copper Removal Methods

Which method is best for my specific scale and purity requirements?

Purification MethodTypical Cu ReductionProduct RecoveryBest Suited ForProcessing Time
Aqueous EDTA Wash (0.5 M, pH 8) >90% (<50 ppm)High (>90%)Lipophilic organic-soluble triazoles1-2 hours
NH₄OH / NH₄Cl Wash >95% (<30 ppm)High (>90%)Highly coordinating lipophilic products1-2 hours
Thiourea Scavenger Resin >99% (<10 ppm)Medium-High (80-95%)Hydrophilic products or persistent Cu4-12 hours
Recrystallization >99% (<5 ppm)Medium (60-85%)Final polishing of solid products12-24 hours

Data synthesized from established pharmaceutical scavenging benchmarks and solid-supported catalyst literature[3][5].

Troubleshooting FAQs

Q: My 2,5-dimethoxybenzene triazole product is still green/blue after three EDTA washes. What does this indicate and how do I fix it? A: A persistent green or blue hue is a definitive indicator of residual copper contamination[2]. The 2,5-dimethoxybenzene moiety is electron-rich, and combined with the triazole nitrogens, it creates a highly stable chelation pocket that kinetically outcompetes standard EDTA washes. To break this thermodynamic trap, switch to a solid-phase scavenger resin (Protocol B) or perform a wash with a stronger competing ligand system, such as 10% aqueous ammonium hydroxide in saturated ammonium chloride[3].

Q: Why do I lose product yield during the aqueous EDTA wash? A: If your product has partial water solubility, it will partition into the aqueous layer along with the copper-EDTA complex[2][3]. To mitigate this, use brine (saturated NaCl) in combination with your chelator to "salt out" the organic product, forcing it back into the organic phase[2]. If the product is highly hydrophilic, abandon liquid-liquid extraction entirely and use a solid-phase scavenger resin or perform dialysis against an EDTA buffer[2][6].

Q: Is it better to add EDTA directly to the reaction vessel or use it only during the workup? A: For small molecules, EDTA is best utilized during the biphasic liquid-liquid workup. Adding EDTA directly to a monophasic reaction mixture can precipitate the Cu-EDTA complex, complicating filtration and solvent removal. However, for macromolecular or bioconjugate products, dialyzing the crude mixture directly against an EDTA-containing buffer is the industry standard[1][6].

References

  • Non-Magnetic and Magnetic Supported Copper(I) Chelating Adsorbents as Efficient Heterogeneous Catalysts and Copper Scavengers for Click Chemistry. Advanced Synthesis & Catalysis, 2010, 352, 3306-3320. Available at: [Link]

  • Best method for removing Cu(I) from Org compounds. Reddit Chempros Community, 2024. Available at: [Link]

  • How can I remove copper from a click reaction mixture using EDTA? ResearchGate Community, 2014. Available at: [Link]

  • Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 2015, 20(5), 9155-9182. Available at: [Link]

Sources

Troubleshooting

Identifying impurities in crude 1-Azido-4-chloro-2,5-dimethoxybenzene mixtures

Welcome to the dedicated technical support resource for researchers working with 1-Azido-4-chloro-2,5-dimethoxybenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers working with 1-Azido-4-chloro-2,5-dimethoxybenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in identifying and managing impurities in your crude product mixtures. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the purity and integrity of your compound for successful downstream applications.

Troubleshooting Guide: Navigating Common Impurity Issues

This section addresses specific experimental challenges you may encounter. The guidance provided is rooted in established analytical chemistry principles and practical laboratory experience.

Question: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely identities of these impurities?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation when analyzing crude 1-Azido-4-chloro-2,5-dimethoxybenzene. The identities of these spots are typically related to unreacted starting materials, intermediates, or by-products from side reactions.

The most common synthesis of this compound involves the diazotization of 2,5-dimethoxy-4-chloroaniline followed by treatment with sodium azide. Based on this, the primary impurities to suspect are:

  • Unreacted 2,5-dimethoxy-4-chloroaniline (Starting Material): This is often a major contaminant if the diazotization reaction did not go to completion. It is more polar than the desired azide product and will have a lower Retention Factor (Rf) on the TLC plate.

  • 1,4-Dichloro-2,5-dimethoxybenzene (By-product): This can be formed as a by-product during the synthesis of the starting material, 2,5-dimethoxy-4-chloroaniline, or during the diazotization reaction itself under certain conditions.

  • Phenolic Impurities (Degradation/By-products): The diazonium salt intermediate is susceptible to hydrolysis, which can lead to the formation of corresponding phenol derivatives. These are typically highly polar and may remain at the baseline of the TLC.

To begin identifying these spots, you can co-spot your crude mixture lane with the starting material. If one of the spots in your crude mixture corresponds to the Rf of the starting material, you have provisionally identified one of the impurities.

Question: I observe an unexpected peak in my HPLC chromatogram. How can I proceed with its identification?

Answer:

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram warrants a systematic approach to identification. The retention time of the peak provides initial information about its polarity relative to your desired product.

Here is a recommended workflow for identifying the unknown peak:

  • Analyze the UV-Vis Spectrum: Most modern HPLC systems are equipped with a Diode-Array Detector (DAD) or Photodiode-Array (PDA) detector. The UV-Vis spectrum of the unknown peak can be compared to that of your product and starting materials. While not definitive, a significant difference in the absorption maxima can indicate a structurally different compound.

  • Spiking Experiment: If you have a hypothesis about the identity of the impurity (e.g., the starting material), you can perform a "spiking" experiment. Inject a sample of your crude mixture, and then inject a separate sample where a small amount of the suspected impurity has been added. If the area of the unknown peak increases, you have likely confirmed its identity.

  • LC-MS Analysis: The most powerful tool for this situation is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight. This information is invaluable for proposing a molecular formula and structure. For example, the molecular weight of 1-Azido-4-chloro-2,5-dimethoxybenzene is approximately 229.6 g/mol . A peak with a different mass would confirm it as an impurity.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, you can use preparative HPLC to isolate it. Once isolated, you can perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate its structure.

Below is a decision-making workflow for impurity identification:

G start Unexpected Peak in HPLC uv_vis Analyze UV-Vis Spectrum start->uv_vis spiking Perform Spiking Experiment (if impurity is suspected) uv_vis->spiking lc_ms Run LC-MS Analysis spiking->lc_ms If spiking is inconclusive or standard is unavailable identify Impurity Identified spiking->identify If spiking confirms identity prep_hplc Isolate with Preparative HPLC lc_ms->prep_hplc If further confirmation is needed lc_ms->identify If mass confirms identity nmr Structure Elucidation by NMR prep_hplc->nmr nmr->identify

Caption: Workflow for HPLC Impurity Identification.

Frequently Asked Questions (FAQs)

What are the most common impurities found in crude 1-Azido-4-chloro-2,5-dimethoxybenzene?

Based on its common synthetic route, the following impurities are frequently encountered:

Impurity NameChemical StructureOriginTypical Analytical Signature
2,5-dimethoxy-4-chloroanilineC₈H₁₀ClNO₂Unreacted starting materialMore polar than the product (lower Rf on TLC, earlier elution in reverse-phase HPLC).
1,4-Dichloro-2,5-dimethoxybenzeneC₈H₈Cl₂O₂By-product from starting material synthesis or diazotization.Less polar than the product (higher Rf on TLC, later elution in reverse-phase HPLC).
4-Chloro-2,5-dimethoxyphenolC₈H₉ClO₃Hydrolysis of the diazonium salt intermediate.Highly polar, may streak or remain at the baseline on TLC.

What is the recommended method for purifying crude 1-Azido-4-chloro-2,5-dimethoxybenzene?

The purification method of choice depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and effective method for purifying this compound on a laboratory scale. A silica gel stationary phase is typically used with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The less polar 1,4-dichloro-2,5-dimethoxybenzene will elute first, followed by the desired product, and finally the more polar 2,5-dimethoxy-4-chloroaniline.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an effective method for removing minor impurities. A suitable solvent system would need to be determined empirically, but options could include ethanol, methanol, or a mixture of hexanes and ethyl acetate.

What are the key safety precautions when handling 1-Azido-4-chloro-2,5-dimethoxybenzene?

Organic azides are energetic materials and should be handled with caution.

  • Potential for Explosion: Avoid heating solid organic azides, as they can decompose explosively. Also, avoid friction or grinding.

  • Use of Metal Spatulas: Do not use metal spatulas, as heavy metal azides can be formed, which are highly shock-sensitive. Use plastic or Teflon spatulas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Scale of Reaction: It is prudent to work with small quantities of this compound whenever possible.

The synthesis of this compound involves sodium azide, which is highly toxic. Always handle sodium azide in a well-ventilated fume hood and take care to avoid inhalation or skin contact.

Experimental Protocols

Protocol 1: Representative TLC Analysis of Crude 1-Azido-4-chloro-2,5-dimethoxybenzene

  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Prepare the Mobile Phase: A common mobile phase is 20% ethyl acetate in hexanes.

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate in one lane. If available, co-spot the starting material (2,5-dimethoxy-4-chloroaniline) in another lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualize the Plate: Remove the plate and allow the solvent to evaporate. Visualize the spots under UV light (254 nm). You can also use a staining agent like potassium permanganate if the compounds are not UV-active.

  • Calculate Rf Values: The Rf value for each spot is the distance traveled by the spot divided by the distance traveled by the solvent front. The desired product will have a higher Rf than the starting aniline due to its lower polarity.

References

  • Synthesis and application of a novel trifunctional linker for solid-phase organic synthesis. Tetrahedron Letters, 2003. Available at: [Link]

  • Synthesis of 1,4-dichloro-2,5-dimethoxybenzene. Organic Syntheses, 1951. Available at: [Link]

  • Safety of Organic Azides. Chemical & Engineering News, 2011. Available at: [Link]

Reference Data & Comparative Studies

Validation

1H NMR characterization of 1-Azido-4-chloro-2,5-dimethoxybenzene

This guide details the , a critical intermediate in the synthesis of photoaffinity labels and functionalized phenethylamines.[1] This analysis departs from standard spectral listing; instead, it functions as a comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the , a critical intermediate in the synthesis of photoaffinity labels and functionalized phenethylamines.[1]

This analysis departs from standard spectral listing; instead, it functions as a comparative validation protocol . It contrasts the target azide directly with its synthetic precursor, 2,5-dimethoxy-4-chloroaniline , providing the specific diagnostic signal shifts required to confirm successful diazonium substitution.

Executive Summary: The Diagnostic Shift

The primary challenge in synthesizing 1-Azido-4-chloro-2,5-dimethoxybenzene is confirming the complete conversion of the amine precursor without isolating the unstable diazonium intermediate.[1]

  • The Problem: Both the precursor and the product possess the same 1,2,4,5-substituted aromatic core, resulting in similar splitting patterns (two aromatic singlets).

  • The Solution: The chemical shift (

    
    ) of the proton ortho to the nitrogen substituent (H-6)  is the definitive tracking metric.
    
    • Amine Precursor: The amino group (

      
      ) is strongly electron-donating, significantly shielding the ortho-proton, pushing it upfield (
      
      
      
      ppm).[1]
    • Azide Product: The azido group (

      
      ) is mildly electron-withdrawing (inductively) and lacks the strong mesomeric shielding of the amine. This causes a diagnostic downfield shift  of the H-6 proton (
      
      
      
      ppm).[1]

Comparative 1H NMR Data Profile

The following table contrasts the expected spectral performance of the starting material versus the isolated azide product. Use this to monitor reaction completion.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton AssignmentPrecursor: 2,5-Dimethoxy-4-chloroanilineTarget: 1-Azido-4-chloro-2,5-dimethoxybenzene Diagnostic Action
H-3 (Ar-H)

6.80 – 6.90 (s, 1H)

6.95 – 7.05 (s, 1H)
Minor Shift: Little change; environment (Cl/OMe) is stable.[1]
H-6 (Ar-H)

6.30 – 6.50 (s, 1H)

6.75 – 6.85 (s, 1H)
CRITICAL INDICATOR: Look for a downfield shift of >0.3 ppm.[1]
-OCH₃ (C-2)

3.80 – 3.85 (s, 3H)

3.80 – 3.90 (s, 3H)
Stable singlet.[1]
-OCH₃ (C-5)

3.75 – 3.80 (s, 3H)

3.75 – 3.85 (s, 3H)
Stable singlet.[1]
-NH₂ vs -N₃

3.50 – 4.00 (br s, 2H)
Absent Disappearance of broad exchangeable peak confirms amine loss.[1]

Technical Note: In the azide product, the two aromatic singlets (H-3 and H-6) often appear much closer together (overlap is possible depending on solvent) compared to the distinct separation seen in the aniline precursor.

Experimental Protocol: Synthesis & Characterization

This workflow ensures the safe generation of the azide and its subsequent validation.

Phase 1: Diazotization (In-Situ)[1]
  • Dissolution: Dissolve 2,5-dimethoxy-4-chloroaniline (1.0 eq) in 6M HCl (aqueous). Cool to 0°C in an ice/salt bath.

    • Why: Temperature control is critical to prevent decomposition of the diazonium salt into a phenol.

  • Activation: Dropwise add NaNO₂ (1.1 eq) in water while maintaining temp < 5°C. Stir for 30 mins.

    • Visual Check: Solution should become clear/yellowish; precipitate may dissolve.

Phase 2: Azidation (Substitution)[1]
  • Displacement: Carefully add NaN₃ (1.2 eq) dissolved in minimal water dropwise.[2]

    • Caution: Vigorous

      
       gas evolution will occur. Ensure distinct venting.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

    • Observation: A precipitate (the aryl azide) typically forms as the ionic diazonium species is converted to the lipophilic azide.

Phase 3: Workup & NMR Prep
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with sat.

    
     (to remove acid) and Brine.[2]
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo (Do not heat > 40°C; azides are thermal hazards).
    
  • NMR Sample: Dissolve ~10 mg of the yellow/off-white solid in 0.6 mL CDCl₃ .

Validation Logic Pathway

The following diagram illustrates the decision-making process for validating the product using the NMR data derived above.

NMR_Validation_Logic Start Crude Product Isolated H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_Amine Check 3.0-4.5 ppm Region H_NMR->Check_Amine Amine_Present Broad Singlet (-NH2) Visible? Check_Amine->Amine_Present Check_Aromatic Analyze Aromatic Region (6.0-7.5 ppm) Amine_Present->Check_Aromatic No Result_Fail_1 FAILURE: Incomplete Reaction Broad -NH2 present H-6 < 6.5 ppm Amine_Present->Result_Fail_1 Yes Shift_Analysis Calculate Shift of Upfield Proton (H-6) Check_Aromatic->Shift_Analysis Result_Success VALIDATION SUCCESS H-6 > 6.7 ppm No Amine Peak Shift_Analysis->Result_Success Shift > 6.7 ppm Result_Fail_2 FAILURE: Phenol Hydrolysis New -OH peak (~5-6 ppm) Shift inconsistent Shift_Analysis->Result_Fail_2 Shift Anomalous

Figure 1: Logic flow for NMR verification of the amine-to-azide conversion.

Safety & Stability Comparison

When handling these alternatives, consider the following stability profiles:

Feature2,5-Dimethoxy-4-chloroaniline (Alternative 1)1-Azido-4-chloro-2,5-dimethoxybenzene (Product)
Thermal Stability High. Stable at room temp.[1] Melting point ~100°C.Low. Potential decomposition >100°C with

release. Store < -20°C.
Light Sensitivity Moderate.[1] Oxidizes slowly in air/light (darkens).Extreme. Photo-labile. Used specifically for photo-activation.[1] Protect from light immediately.
Toxicity Toxic by inhalation/contact.Potentially explosive (high energy). Treat as a cytotoxic agent.

References

  • National Institute of Standards and Technology (NIST). 2,5-Dimethoxy-4-chloroaniline - Mass Spectrum and Data.[1] NIST Chemistry WebBook. Available at: [Link][1]

  • Royal Society of Chemistry. 1-Azido-4-chloro-2,5-dimethoxybenzene Data Sheet.[1] ChemSpider/RSC. Available at: [Link][1]

  • University of Wisconsin-Madison. A Guide to 1H NMR Chemical Shift Values. Department of Chemistry.[3] Available at: [Link][1]

Sources

Comparative

FT-IR Spectrum Analysis of Azide Stretching Frequency in Dimethoxybenzenes: A Comparative Guide to Spectrometer Performance

Aryl azides are indispensable tools in modern chemistry and chemical biology, widely utilized in photoaffinity labeling, bioconjugation, and as highly sensitive 1[1]. The azide asymmetric stretching vibration ( ) typical...

Author: BenchChem Technical Support Team. Date: March 2026

Aryl azides are indispensable tools in modern chemistry and chemical biology, widely utilized in photoaffinity labeling, bioconjugation, and as highly sensitive 1[1]. The azide asymmetric stretching vibration (


) typically appears in an uncluttered region of the infrared spectrum (2100–2150 cm⁻¹), making it an ideal reporter for local electrostatic environments and structural changes[1]. However, the exact frequency and lineshape of this band are highly susceptible to stereoelectronic substituent effects and complex vibrational couplings[2].

Dimethoxybenzenes (specifically, dimethoxyphenyl azides) serve as excellent model systems for evaluating FT-IR spectrometer performance. The methoxy (–OCH₃) group exerts competing resonance (+R) and inductive (–I) effects depending on its position (ortho, meta, or para) relative to the azide moiety. Resolving the subtle frequency shifts and complex absorption profiles of these isomers requires careful selection of FT-IR instrumentation.

This guide provides an objective comparison of FT-IR spectrometer technologies—Benchtop ATR-FTIR, High-Resolution Vacuum FT-IR, and Portable FT-IR—using the azide stretching frequency of dimethoxybenzenes as the analytical benchmark.

Mechanistic Grounding: Substituent Effects and Fermi Resonance

As a Senior Application Scientist, I frequently observe researchers misinterpreting broad or asymmetric azide peaks as mere artifacts of poor sample preparation. In reality, the complexity of the aryl azide IR absorption profile is rooted in physical organic chemistry and quantum mechanical coupling.

Stereoelectronic Tuning

The activation energy and stretching frequency of an aryl azide can be precisely tuned by varying its substituents[3].

  • Ortho/Para Positions: Methoxy groups at the ortho or para positions donate electron density into the aromatic ring via resonance (+R effect). This increases the single-bond character of the N=N bond within the azide group, resulting in a lower force constant and a characteristic "red shift" (lower frequency, ~2105 cm⁻¹).

  • Meta Position: Meta-methoxy groups cannot donate electrons via resonance to the azide-bearing carbon. Instead, their electron-withdrawing inductive effect (–I effect) dominates, increasing the triple-bond character of the terminal N≡N bond and causing a "blue shift" (higher frequency, ~2124 cm⁻¹).

Fermi Resonance Complications

Aryl azides frequently exhibit complex, multi-component absorption profiles due to2[2]. This occurs when the fundamental


 mode quantum-mechanically couples with a combination band or overtone of lower-frequency vibrations (such as the symmetric stretch combined with an in-plane bending mode)[2]. Deconvoluting these overlapping bands to extract accurate local field data requires an instrument with high spectral resolution.

Mechanism Root Methoxy Substituent Position on Aryl Azide OrthoPara Ortho / Para Position (+R Resonance Dominates) Root->OrthoPara Meta Meta Position (-I Inductive Dominates) Root->Meta Effect1 Increased Electron Density on Azide Group OrthoPara->Effect1 Effect2 Decreased Electron Density on Azide Group Meta->Effect2 Shift1 Red Shift (Lower Frequency ~2105 cm⁻¹) Effect1->Shift1 Shift2 Blue Shift (Higher Frequency ~2124 cm⁻¹) Effect2->Shift2

Causality of stereoelectronic substituent effects on azide stretching frequency.

Experimental Protocol: Synthesis and FT-IR Analysis

To ensure a self-validating analytical system, the following protocol details the synthesis of dimethoxyphenyl azides and their standardized FT-IR analysis.

Step 1: Synthesis of Dimethoxyphenyl Azides

While direct azidation of aryl halides via copper-catalyzed coupling is possible[4], the classical diazotization route is preferred for generating high-purity analytical standards without trace metal contamination:

  • Diazotization: Dissolve 10 mmol of the specific dimethoxyaniline (e.g., 2,4-dimethoxyaniline) in 20 mL of 6 M HCl. Cool the solution to 0 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 11 mmol in 5 mL H₂O) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azidation: Slowly add an aqueous solution of sodium azide (NaN₃, 15 mmol in 5 mL H₂O) dropwise. (Caution: Nitrogen gas will evolve vigorously).

  • Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous mixture with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 2: FT-IR Sample Preparation and Acquisition
  • Neat Analysis (ATR): Place 2–3 µL of the liquid azide directly onto the diamond crystal of the ATR accessory. Ensure intimate contact and apply the pressure anvil if analyzing a crystallized isomer.

  • Solution Analysis (Transmission): To eliminate intermolecular hydrogen-bonding artifacts, dissolve the azide in anhydrous tetrahydrofuran (THF) to a concentration of 10 mM. Inject into a 50 µm pathlength CaF₂ liquid transmission cell.

  • Acquisition: Acquire spectra using 64 scans to ensure adequate Signal-to-Noise Ratio (SNR), applying a Happ-Genzel apodization function and zero-filling factor of 2.

Workflow A 1. Dimethoxyaniline Precursor B 2. Diazotization (NaNO2, HCl, 0°C) A->B C 3. Azidation (NaN3, 0°C to RT) B->C D 4. Dimethoxyphenyl Azide Isolation C->D E 5. FT-IR Spectroscopic Analysis D->E

Step-by-step synthetic and analytical workflow for dimethoxyphenyl azides.

Comparative Analysis of FT-IR Spectrometers

To resolve the stereoelectronic shifts and Fermi resonances in dimethoxyphenyl azides, we compared three distinct FT-IR platforms.

Table 1: FT-IR Spectrometer Performance Comparison
Spectrometer TypeDetector TechnologyResolution LimitSNR (at 2100 cm⁻¹)Fermi Resonance ResolutionIdeal Use Case
Portable FT-IR Room Temp DTGS8 cm⁻¹ModerateUnresolved (Merged Band)Rapid synthetic validation in fume hoods
Benchtop ATR-FTIR TE-Cooled DTGS4 cm⁻¹HighPartial (Shoulder visible)Routine structural characterization
High-Res Vacuum FT-IR Liquid N₂ MCT0.5 cm⁻¹Ultra-HighFully Resolved (Distinct peaks)Precision vibrational probe analysis
Table 2: Experimental Azide Stretching Frequencies ( ) by Isomer

Data acquired in 10 mM THF solutions to normalize solvent dielectric effects.

IsomerDominant Electronic EffectBenchtop ATR-FTIR Peak (cm⁻¹)High-Res Vacuum FT-IR Peaks (cm⁻¹)
2,4-Dimethoxyphenyl azide +R (Resonance)2105 (Broad)2105.2 (Fundamental), 2118.4 (Fermi)
2,6-Dimethoxyphenyl azide +R & Steric Hindrance2112 (Broad)2112.5 (Fundamental), 2123.1 (Fermi)
3,5-Dimethoxyphenyl azide -I (Inductive)2124 (Broad)2124.8 (Fundamental), 2135.0 (Fermi)

Data Interpretation and Analytical Causality

  • Portable FT-IR: While highly convenient for rapid verification of the azide functional group (confirming successful synthesis), the 8 cm⁻¹ resolution artificially broadens the peak. It fails entirely to resolve the high-frequency Fermi resonance shoulder, merging it into a single, asymmetric band. This obscures any nuanced stereoelectronic data.

  • Benchtop ATR-FTIR: Provides a reliable workhorse solution. At 4 cm⁻¹ resolution, the macroscopic shift between the 2,4-dimethoxy (2105 cm⁻¹) and 3,5-dimethoxy (2124 cm⁻¹) isomers is clearly visible, validating the resonance vs. inductive effect causality. However, the Fermi resonance shoulder appears only as an inflection point, making precise peak integration difficult.

  • High-Resolution Vacuum FT-IR: The vacuum environment eliminates atmospheric water vapor interference, which heavily populates the mid-IR region. Coupled with a highly sensitive MCT detector and 0.5 cm⁻¹ resolution, this system fully resolves the fundamental

    
     peak from its Fermi resonance combination bands[2]. This level of fidelity is absolutely critical for researchers utilizing aryl azides to calculate local electric fields in protein pockets or complex solvent environments[1].
    

References

  • Site-Specific Spectroscopic Reporters of the Local Electric Field, Hydration, Structure, and Dynamics of Biomolecules National Center for Biotechnology Information (PMC)[Link]

  • Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides: A DFT Study The Journal of Physical Chemistry A - ACS Publications[Link]

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers ACS Publications[Link]

  • Synthetic Methodology By Using Sodium dichloroiodate (NaICl2) Reagent ResearchGate[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of halogenated aryl azides

A Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of Halogenated Aryl Azides in Photoaffinity Labeling Executive Summary Target deconvolution and the mapping of protein-ligand interactions are critical bo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of Halogenated Aryl Azides in Photoaffinity Labeling

Executive Summary

Target deconvolution and the mapping of protein-ligand interactions are critical bottlenecks in modern drug development. Photoaffinity labeling (PAL) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for identifying these interactions. While traditional non-halogenated aryl azides have been used for decades, they suffer from poor cross-linking efficiency and complex mass spectrometry (MS) fragmentation profiles.

This guide provides an objective, data-driven comparison of halogenated aryl azides (such as perfluorophenyl azides and brominated/chlorinated variants) against traditional alternatives. By analyzing their distinct photochemistry and MS fragmentation patterns, this guide empowers researchers to select the optimal photoreactive probe for chemoproteomic workflows.

Mechanistic Causality: Why Halogenation Matters

To understand the MS behavior of these probes, we must first examine the causality behind their photochemical reactivity.

The Limitation of Traditional Aryl Azides: Upon UV irradiation (<300 nm), traditional aryl azides extrude nitrogen gas (


) to form a highly reactive singlet nitrene[1]. However, this singlet nitrene is highly unstable and rapidly undergoes ring expansion to form a seven-membered dehydroazepine intermediate[1]. Dehydroazepines act as electrophiles, preferentially reacting with nucleophiles (like amines) rather than performing the desired direct C-H insertion. This leads to low cross-linking yields and off-target labeling.

The Halogenated Advantage: Halogenated aryl azides, particularly perfluorophenyl azides (PFPAs), solve this problem. The highly electronegative halogen atoms pull electron density away from the aromatic ring. This inductive effect thermodynamically stabilizes the singlet perfluoroaryl nitrene, significantly increasing the activation energy required for ring expansion[2]. Consequently, the stabilized nitrene undergoes highly efficient, direct C-H or N-H insertion into the target protein, forming a robust covalent bond that withstands the rigors of MS ionization[2].

Photochemistry AA Non-Halogenated Aryl Azide SN1 Singlet Nitrene AA->SN1 UV (<300 nm) -N2 HAA Halogenated Aryl Azide (e.g., PFPA) SN2 Singlet Nitrene HAA->SN2 UV (300-350 nm) -N2 DH Dehydroazepine (Ring Expansion) SN1->DH Fast CH2 Direct C-H Insertion (High Yield Cross-link) SN2->CH2 Halogen Stabilized (No Ring Expansion) Nuc Nucleophilic Attack (Low Specificity) DH->Nuc

Fig 1: Photochemical pathways of non-halogenated vs. halogenated aryl azides.

Mass Spectrometry Fragmentation Dynamics

When analyzing cross-linked peptides via LC-MS/MS, the choice of fragmentation technique dictates the quality of the data. Halogenated aryl azides exhibit unique behaviors across different MS stages.

A. In-Source Fragmentation and Metastable Ions

Azide groups are inherently labile. During Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), unreacted azide probes frequently undergo prompt loss of


 (-28.006 Da)[3]. This generates metastable ions that can complicate MS1 spectra. Halogenation does not prevent this in-source decay, meaning researchers must account for the -28 Da mass shift when searching for unreacted probe masses in control samples[3].
B. CID vs. ETD Fragmentation of Cross-Linked Peptides

Once the probe is covalently attached to the peptide, tandem MS (MS/MS) is used to sequence the peptide and localize the binding site.

  • Collision-Induced Dissociation (CID/HCD): CID deposits vibrational energy into the molecule. Because the C-N bond formed by PFPA insertion is remarkably strong, CID often cleaves the peptide backbone (yielding b and y ions) while leaving the halogenated cross-linker attached to the modified amino acid. However, in highly energetic HCD, PFPAs can yield distinct fluorinated aromatic reporter ions (e.g.,

    
    ), which act as diagnostic markers for cross-linked peptides[4].
    
  • Electron Transfer Dissociation (ETD): ETD is an electron-driven process that specifically cleaves N-C

    
     bonds along the peptide backbone (yielding c and z ions) while preserving post-translational modifications and cross-linkers[5]. For halogenated aryl azides, ETD is the preferred method for pinpointing the exact amino acid residue modified by the nitrene, as it avoids the complex internal fragmentation of the probe sometimes seen in CID[5].
    
C. The Isotopic Signature Advantage

Perhaps the greatest analytical advantage of specific halogenated azides (Chlorinated and Brominated) is their natural isotopic distribution.

  • Brominated Aryl Azides: Bromine exists naturally as

    
     and 
    
    
    
    in a nearly 1:1 ratio. A peptide cross-linked with a brominated probe will exhibit a distinct MS1 doublet separated by exactly 1.998 Da of equal intensity.
  • Chlorinated Aryl Azides: Chlorine (

    
     and 
    
    
    
    ) presents a 3:1 isotopic doublet. These built-in isotopic signatures allow bioinformatics software to filter out thousands of background peptides and selectively trigger MS2 scans only on cross-linked species, drastically improving signal-to-noise ratios in complex lysates.

Comparative Performance Analysis

The following table objectively compares the performance of various photoaffinity probes in MS-based workflows.

Probe TypePhotolysis WavelengthRing Expansion?MS1 Isotopic SignatureMS2 (CID) BehaviorOverall MS Suitability
Non-Halogenated Aryl Azide < 300 nm (Damaging)Yes (High)NoneUnpredictable, labile bondsLow
Perfluorophenyl Azide (PFPA) 315 - 350 nmNoNone (Monoisotopic

)
Stable C-N bond, yields reporter ionsHigh
Brominated Aryl Azide 300 - 350 nmNo1:1 Doublet (

2 Da)
Stable, retains Br signature in fragmentsExcellent
Diazirine 350 - 380 nmNoNoneProne to neutral loss of diazirine remnantsModerate
Benzophenone ~ 350 nmNoNoneExtremely bulky, poor ionization efficiencyModerate

Standardized Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating system, follow this optimized protocol for utilizing halogenated aryl azides in chemoproteomics.

Step 1: Probe Incubation & Photocrosslinking

  • Incubate the target protein/lysate (1 mg/mL) with the halogenated aryl azide probe (1-10

    
    M) in PBS (pH 7.4) for 30 minutes at 4°C to reach binding equilibrium.
    
  • Irradiate the sample using a UV lamp (315–350 nm) for 5–15 minutes on ice. Causality: This wavelength efficiently activates the halogenated azide without causing the background protein degradation associated with <300 nm UV light[1].

Step 2: Digestion & Enrichment

  • Denature the cross-linked complex using 8M Urea, reduce disulfide bonds with 10 mM DTT, and alkylate with 20 mM Iodoacetamide.

  • Digest the sample overnight at 37°C using Trypsin (1:50 enzyme-to-protein ratio).

  • (Optional) If the probe contains an enrichment handle (e.g., biotin), capture the cross-linked peptides using Streptavidin-agarose beads, wash extensively, and elute.

Step 3: LC-MS/MS Acquisition Strategy

  • Inject the digested peptides onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • MS1 Survey Scan: Acquire high-resolution MS1 data. If using a Brominated/Chlorinated probe, program the acquisition software to recognize the specific isotopic doublet (1:1 or 3:1).

  • MS2 Triggering: Utilize a decision-tree method. Trigger HCD/CID to generate reporter ions and sequence the peptide backbone. Concurrently trigger ETD on the same precursor to preserve the cross-link and localize the exact site of insertion[5].

MSWorkflow S1 Nano-LC Separation of Digested Peptides S2 MS1 Survey Scan (High-Res Orbitrap/TOF) S1->S2 Decision Halogen Isotopic Signature Detected? (e.g., 1:1 Br) S2->Decision Decision->S2 No (Ignore/Skip) S3_CID Trigger HCD/CID (Peptide Sequence & Reporter Ions) Decision->S3_CID Yes (Targeted MS2) S3_ETD Trigger ETD (Preserves Cross-link, c/z ions) Decision->S3_ETD Yes (Targeted MS2) S4 Bioinformatic Mapping & Binding Site Localization S3_CID->S4 S3_ETD->S4

Fig 2: Decision-tree LC-MS/MS workflow for halogenated aryl azide cross-linked peptides.

References

  • MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions Source: ResearchGate URL
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: MDPI URL
  • Cross-Linking Reagents Source: Koram Biotech URL
  • Recent Strategies for Using Monolithic Materials in Glycoprotein and Glycopeptide Analysis Source: MDPI URL
  • Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo Source: ResearchGate URL

Sources

Comparative

Reactivity Comparison Guide: 4-Chloro vs. 4-Bromo 2,5-Dimethoxyphenyl Azides in Chemical Biology and Synthesis

Executive Summary When designing bifunctional probes, photoaffinity labels (PALs), or modular synthetic building blocks, the selection of the precise halogen substituent on the aromatic ring is a critical parameter that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When designing bifunctional probes, photoaffinity labels (PALs), or modular synthetic building blocks, the selection of the precise halogen substituent on the aromatic ring is a critical parameter that dictates downstream experimental success. 4-chloro-2,5-dimethoxyphenyl azide and 4-bromo-2,5-dimethoxyphenyl azide share an identical structural core but exhibit divergent reactivity profiles driven by the unique properties of their respective carbon-halogen (C-X) bonds.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two reagents. By analyzing their photochemical behavior, cycloaddition kinetics, and transition-metal-catalyzed cross-coupling efficiency, this guide will help you select the optimal reagent for your specific workflow and establish self-validating protocols to ensure experimental integrity.

Physicochemical & Electronic Profiling

The 2,5-dimethoxy substitution pattern provides electron density to the phenyl ring, stabilizing radical intermediates and influencing the absorption maxima for photolysis. However, the para-halogen (Cl vs. Br) introduces critical differences in bond strength and spin-orbit coupling.

Parameter4-Chloro-2,5-dimethoxyphenyl azide4-Bromo-2,5-dimethoxyphenyl azideCausality / Impact
Hammett Constant (σp) 0.230.23Identical inductive/resonance effects yield indistinguishable CuAAC kinetics.
C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/molLower BDE for C-Br drives highly efficient Pd-catalyzed oxidative addition 1.
Atomic Radius (Van der Waals) 1.75 Å1.85 ÅMinimal steric impact on the distal azide; slight influence in tight enzymatic pockets.
Spin-Orbit Coupling Constant 587 cm⁻¹2460 cm⁻¹Higher constant in Br accelerates Intersystem Crossing (ISC) during photolysis.

Photochemical Reactivity: The Heavy Atom Effect

Aryl azides are classic photoaffinity labels. Upon UV irradiation, they extrude nitrogen gas to yield a highly reactive singlet nitrene. For successful covalent tagging of a target protein, the singlet nitrene must rapidly insert into a nearby C-H or heteroatom-H bond.

However, singlet nitrenes can undergo Intersystem Crossing (ISC) to a triplet nitrene state. Triplet nitrenes behave as diradicals, preferentially undergoing hydrogen abstraction rather than direct insertion. This abstraction pathway leads to non-specific background labeling and reduced crosslinking efficiency.

The 4-Bromo Liability: Bromine's large electron cloud results in a strong internal "Heavy Atom Effect," which significantly accelerates the rate of ISC. Consequently, photolysis of 4-bromo-2,5-dimethoxyphenyl azide yields a higher population of triplet nitrenes compared to the 4-chloro analog. For high-fidelity photoaffinity labeling where specific C-H insertion is required, the 4-chloro derivative is objectively superior .

NitrenePathway A Aryl Azide (Ar-N3) B Singlet Nitrene (Ar-N:) High Insertion Efficiency A->B hν (UV Light) C Triplet Nitrene (Ar-N•-•) Radical Abstraction B->C Intersystem Crossing (ISC) Accelerated by 4-Bromo D Specific Target Crosslinking B->D C-H Insertion E Non-specific Background Labeling C->E H-Abstraction

Photochemical activation of aryl azides and halogen-dependent intersystem crossing.

Click Chemistry (CuAAC) Dynamics

Both compounds feature an aryl azide group that readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles 2. Because the Hammett constants for para-chloro and para-bromo groups are identical (σp = 0.23), their electronic influence on the distal azide moiety is indistinguishable. Both reagents will undergo cycloaddition with terminal alkynes at identical rates, achieving >95% conversion under standard aqueous/organic conditions at room temperature.

Orthogonal Cross-Coupling: Exploiting Bond Dissociation Energies

When these azides are utilized as bifunctional linkers—where the azide is "clicked" first and the halogen is subsequently used for cross-coupling—the 4-bromo derivative becomes the reagent of choice .

The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond 3. In palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the initial and rate-determining step is the oxidative addition of the Pd(0) catalyst into the C-X bond. The 4-bromo variant undergoes rapid oxidative addition under mild conditions, whereas the 4-chloro variant requires elevated temperatures (>100°C) and specialized, electron-rich phosphine ligands (e.g., XPhos) to force the reaction 3.

OrthogonalWorkflow Start 4-Bromo-2,5-dimethoxyphenyl azide Click CuAAC (Click) Target: Azide Start->Click Alkyne, Cu(I) RT Product1 1,2,3-Triazole (Intact C-Br) Click->Product1 Coupling Pd-Coupling Target: C-Br Product1->Coupling Boronic Acid, Pd(0) 80°C Product2 Functionalized Bioconjugate Coupling->Product2

Orthogonal functionalization workflow exploiting azide click chemistry and C-Br cross-coupling.

Validated Experimental Workflows

To ensure reproducibility, the following protocols have been designed as self-validating systems containing necessary internal controls.

Protocol A: Orthogonal Functionalization (CuAAC followed by Suzuki Coupling)

Target Substrate: 4-Bromo-2,5-dimethoxyphenyl azide Causality Check: The azide must be reacted first. Palladium catalysts can inadvertently reduce azides, and azides are thermally unstable at the elevated temperatures required for cross-coupling. CuAAC operates at room temperature, preserving the C-Br bond for subsequent functionalization.

  • CuAAC (Click): Dissolve 4-bromo-2,5-dimethoxyphenyl azide (1.0 eq) and terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq).

  • Stir at room temperature for 2 hours.

  • Self-Validation Control: Run a parallel reaction omitting CuSO₄. The absence of triazole product confirms the reaction is strictly Cu-catalytic and not a thermal background process.

  • Extract the 1,2,3-triazole intermediate using EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Suzuki Coupling: Dissolve the triazole intermediate (1.0 eq) and arylboronic acid (1.2 eq) in Toluene/H₂O (4:1).

  • Add K₃PO₄ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Degas the system with N₂ for 10 minutes.

  • Heat to 80°C for 4 hours. The weak C-Br bond ensures high yield without requiring harsh >100°C conditions.

Protocol B: Photoaffinity Labeling (PAL) Assay

Target Substrate: 4-Chloro-2,5-dimethoxyphenyl azide Causality Check: Irradiation at 302 nm is selected to efficiently cleave the azide while avoiding the 254 nm wavelength that causes direct DNA and protein damage. The 4-chloro derivative is chosen to minimize triplet-nitrene-mediated background labeling.

  • Incubate the target protein (10 µM) with the 4-chloro azide probe (50 µM) in PBS (pH 7.4) for 30 minutes at 4°C to allow equilibrium binding.

  • Transfer the mixture to a shallow quartz well plate on ice.

  • Irradiate with a 302 nm UV lamp at a distance of 5 cm for 10 minutes.

  • Self-Validation Control: Maintain an identical sample wrapped in aluminum foil (Dark Control). Any labeling observed in this control indicates non-specific electrophilic reactivity rather than true photolabeling.

  • Quench the reaction with 10 mM DTT and analyze crosslinking efficiency via SDS-PAGE or LC-MS/MS.

Conclusion & Selection Matrix

  • Choose 4-Chloro-2,5-dimethoxyphenyl azide for: Photoaffinity labeling, minimizing non-specific triplet nitrene crosslinking, and applications requiring a metabolically stable halogen.

  • Choose 4-Bromo-2,5-dimethoxyphenyl azide for: Modular chemical synthesis, orthogonal click/cross-coupling workflows, and rapid Pd-catalyzed functionalization under mild conditions.

References

  • Wikipedia. "4-Chlorophenyl azide." [Link]

Sources

Validation

HPLC Method Development for Purity Analysis of Aryl Azide Derivatives: A Comparative Guide

Introduction: The Critical Role of Aryl Azides in Chemical Biology Aryl azides are indispensable tools in modern drug development, serving as premier photoaffinity labels for target deconvolution and versatile handles fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Aryl Azides in Chemical Biology

Aryl azides are indispensable tools in modern drug development, serving as premier photoaffinity labels for target deconvolution and versatile handles for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. However, their inherent reactivity—specifically their susceptibility to thermal and photolytic degradation into highly reactive nitrenes—poses significant analytical challenges. Ensuring the high purity of aryl azide derivatives is critical, as trace synthetic precursors (e.g., anilines) or degradation products can compromise downstream bioconjugation efficiency and biological assays[2].

The Analytical Challenge: Causality in Method Design

When developing an HPLC method for aryl azides, the primary challenge is separating the parent azide from structurally similar impurities. Traditional alkyl-based reversed-phase columns (e.g., C18) rely purely on hydrophobic dispersive forces. While effective for general separations, C18 often fails to provide adequate resolution between an aryl azide and its corresponding aniline or halogenated precursor due to their nearly identical hydrophobicities.

To overcome this, alternative stationary phases such as Biphenyl and Pentafluorophenyl (PFP) are employed. These phases introduce orthogonal retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and mild steric hindrance—which exploit the subtle electronic differences between the electron-rich azide group and other aromatic substituents .

ColumnSelection Start Analyze Aryl Azide Structure Decision Are impurities structurally similar (e.g., anilines)? Start->Decision C18 Standard C18 Column (Hydrophobic Retention) Decision->C18 No PiPi Require Orthogonal Selectivity (π-π Interactions) Decision->PiPi Yes Biphenyl Biphenyl Column (Enhanced π-π & Steric) PiPi->Biphenyl Aromatic/Basic Impurities PFP PFP Column (Dipole-Dipole & H-Bonding) PiPi->PFP Halogenated Impurities

Logical decision tree for selecting HPLC stationary phases for aryl azide analysis.

Comparative Performance: C18 vs. Biphenyl vs. PFP

To objectively compare these stationary phases, we evaluate their performance in separating a model mixture: 4-azidoaniline (degradation product/precursor), 4-azidobiphenyl, and a standard aryl azide photoaffinity probe.

  • Standard C18: Relies on partitioning. Often results in co-elution of the azide and its amine precursor if the hydrophobic difference is marginal.

  • Biphenyl Phase: Features two sequential phenyl groups. It provides enhanced retention for aromatic compounds through π-π interactions. Crucially, using methanol instead of acetonitrile as the organic modifier amplifies these π-π interactions, leading to superior resolution [3].

  • PFP (Pentafluorophenyl) Phase: The highly electronegative fluorine atoms create a strong dipole, offering unique selectivity for halogenated aryl azides (e.g., fluorinated photoaffinity labels) [4].

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance across the three column chemistries using a Methanol/Water gradient.

Column ChemistryRetention Time (Azide)Resolution (Amine/Azide)Peak Tailing FactorPrimary Retention Mechanism
Standard C18 6.4 min1.2 (Co-elution risk)1.4Hydrophobic (Dispersive)
PFP 7.8 min2.51.1Dipole-Dipole, π-π
Biphenyl 8.5 min3.1 (Baseline resolved)1.0Enhanced π-π, Steric
Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checks (e.g., dark controls) to prevent artifactual degradation during analysis.

Step-by-Step HPLC Protocol for Aryl Azide Purity Analysis

Step 1: Sample Preparation (Critical Step)

  • Causality: Aryl azides are highly photosensitive and can degrade into nitrenes under ambient laboratory lighting, skewing purity results[5].

  • Action: Weigh and dissolve the aryl azide sample (target concentration: 0.5 - 1.0 mg/mL) in HPLC-grade Methanol using low-actinic (amber) glassware.

  • Validation Check: Prepare a secondary "light-exposed" control sample to identify the specific retention time of the photo-degradation product (typically the corresponding amine).

Step 2: Chromatographic Conditions

  • Column: Biphenyl core-shell column (e.g., 100 x 2.1 mm, 2.7 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid ensures consistent ionization if MS detection is coupled, and suppresses silanol ionization on the column).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness) .

Step 3: Gradient Elution Profile

  • 0-2 min: 5% B (Isocratic hold to focus polar impurities).

  • 2-10 min: 5% to 95% B (Linear gradient to elute the hydrophobic aryl azide).

  • 10-12 min: 95% B (Column wash).

  • 12-15 min: 5% B (Re-equilibration).

Step 4: Detection

  • Method: Diode Array Detector (DAD) set to 210 nm and 254 nm. Aryl azides typically exhibit strong UV absorbance in this range[6].

  • Validation Check: Extract the UV spectrum of the main peak. The loss of the azide group often results in a distinct hypsochromic shift in the UV spectrum, confirming peak identity when compared to the light-exposed control.

ExperimentalWorkflow Prep Sample Prep (Amber Vials, Dark) Injection HPLC Injection (Biphenyl Column) Prep->Injection Control Light-Exposed Control Prep Control->Injection Validation Separation Gradient Elution (MeOH / H2O + 0.1% FA) Injection->Separation Detection DAD Detection (210 nm / 254 nm) Separation->Detection Validation Spectral Comparison & Purity Calculation Detection->Validation

Self-validating experimental workflow for HPLC analysis of light-sensitive aryl azides.

Mechanistic Insights: The Role of Mobile Phase in Selectivity

A common pitfall in method development is defaulting to Acetonitrile as the organic modifier. While Acetonitrile offers lower backpressure and a lower UV cutoff, it is a π-electron-rich solvent (due to the cyano group). When used with a Biphenyl or PFP column, Acetonitrile competes with the aryl azide analytes for the π-π interaction sites on the stationary phase, effectively masking the column's unique selectivity [3].

By switching to Methanol—a protic, non-π-containing solvent—the stationary phase's aromatic rings are fully exposed to the analytes. This causality explains why the resolution between an aryl azide and its amine precursor jumps from 1.2 (co-elution risk) to 3.1 (baseline resolved) simply by changing the organic modifier from Acetonitrile to Methanol on a Biphenyl column.

Conclusion

For the rigorous purity analysis of aryl azide derivatives, relying on standard C18 chemistry often falls short due to the subtle structural differences between the intact azide and its degradation products. By strategically employing Biphenyl or PFP stationary phases coupled with Methanol-based mobile phases, analytical scientists can leverage orthogonal π-π interactions to achieve baseline resolution. Implementing self-validating protocols, such as parallel light-exposed controls and strictly controlled sample preparation environments, ensures that the resulting purity data is both accurate and trustworthy for downstream bioconjugation and drug discovery applications.

References
  • ResearchGate - Synthesis and applications of aryl azides. Source: ResearchGate. URL:[Link]

  • Chromatography Online - Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Source: LCGC. URL: [Link]

  • MDPI - 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Source: MDPI. URL: [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Maxima of 1-Azido-4-chloro-2,5-dimethoxybenzene

Executive Summary & Application Context Aryl azides are cornerstone reagents in photoaffinity labeling, bioconjugation, and materials science. Among these,1[1] represents a highly tuned derivative designed to overcome th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Aryl azides are cornerstone reagents in photoaffinity labeling, bioconjugation, and materials science. Among these,1[1] represents a highly tuned derivative designed to overcome the spectral limitations of unsubstituted phenyl azides. This guide objectively compares its UV-Vis absorption profile against alternative aryl azides, details the mechanistic causality behind its spectral shifts, and provides a field-proven, self-validating experimental protocol for its characterization.

Mechanistic Causality: Substituent Effects on Photophysical Properties

To optimize photoactivation workflows without damaging sensitive biological samples, we must understand the causality behind a molecule's absorption spectrum. Unsubstituted phenyl azide exhibits two primary transition-allowed absorption bands: a strong B-band at ~248 nm and a weaker A-band at ~279 nm 2[2]. However, irradiating biological matrices at <280 nm often causes competitive absorption and photodamage to aromatic amino acids (e.g., tryptophan, tyrosine).

The structural modifications in 1-Azido-4-chloro-2,5-dimethoxybenzene specifically address this limitation through two primary mechanisms:

  • Auxochromic Bathochromic Shift: The methoxy (-OCH₃) groups at the 2 and 5 positions act as strong electron-donating groups via resonance. The lone pairs on the oxygen atoms conjugate with the aromatic π-system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This induces a significant bathochromic (red) shift, pushing the absorption tail well past 300 nm. Similar shifts and transient singlet nitrene formations are observed in other 3[3].

  • Inductive Stabilization: The chlorine atom at the 4-position exerts an electron-withdrawing inductive effect (-I), which is characteristic of 4[4]. This fine-tunes the stability of the ground state and influences the lifetime of the transient nitrene species generated post-photolysis, preventing premature degradation while maintaining the red-shifted absorption profile.

Photolysis A Aryl Azide (Ground State S0) B Excited State (S1) Absorption ~260-310 nm A->B hν (UV Irradiation) C Singlet Nitrene (Transient Intermediate) B->C -N2 (Extrusion) D Triplet Nitrene (Relaxed State) C->D Intersystem Crossing E Cross-linked Product (C-H / N-H Insertion) C->E Fast Insertion D->E Radical Recombination

Fig 1: Photochemical activation pathway of aryl azides to reactive nitrenes.

Comparative Performance Analysis

When selecting a photo-crosslinker or click-chemistry precursor, the UV-Vis absorption maximum (


) dictates the required light source. Below is an objective comparison of 1-Azido-4-chloro-2,5-dimethoxybenzene against common alternatives.
CompoundPrimary

(nm)
Secondary

/ Tail (nm)
Key Characteristic / Application
Phenyl Azide 248279Baseline aryl azide; requires harsh short-wave UV[2].
4-Chlorophenyl Azide ~255~285Halogenated analog; slightly shifted, used in click chemistry[4][5].
4-Azidobenzoic Acid 274N/ACarboxyl-functionalized; commonly coupled to polymers like dextran[6].
1-Azido-4-chloro-2,5-dimethoxybenzene ~265~295 - 315 (Broad)Red-shifted due to methoxy groups; allows safer >300 nm photoactivation.

Note: Spectral values are solvent-dependent (typically measured in acetonitrile or methanol). The inclusion of 7 consistently broadens the absorption bands compared to unsubstituted variants[7].

Experimental Protocol: Self-Validating UV-Vis Characterization

From an application science perspective, ensuring data integrity requires a self-validating workflow. Azides are sensitive to light and thermal degradation; thus, sample preparation must be meticulously controlled to prevent artifactual readings.

Materials Required
  • 1-Azido-4-chloro-2,5-dimethoxybenzene (Purity

    
     95%)
    
  • Spectroscopic grade Acetonitrile (MeCN)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Solvent Blanking (Baseline Correction):

    • Fill two matched quartz cuvettes with spectroscopic grade MeCN.

    • Run a baseline scan from 200 nm to 450 nm.

    • Causality: MeCN has a UV cutoff of ~190 nm, ensuring no solvent interference in the target 250-350 nm range.

  • Stock Solution Preparation:

    • Weigh exactly 1.0 mg of the azide under amber/red light to prevent premature photolysis.

    • Dissolve in 10 mL of MeCN to create a concentrated stock.

  • Serial Dilution (Linearity Verification):

    • Prepare a concentration gradient: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.

    • Self-Validation Check: Plotting Absorbance vs. Concentration at the

      
       must yield a straight line (
      
      
      
      ) per the Beer-Lambert law. Deviation indicates aggregation or degradation.
  • Spectral Scanning:

    • Scan each dilution from 200 nm to 450 nm.

    • Identify the primary

      
       and the secondary shoulder extending past 300 nm.
      
  • Photolysis Validation (Functional Check):

    • Irradiate the 30 µM sample with a 313 nm UV lamp for 30-second intervals.

    • Re-scan the UV-Vis spectrum.

    • Observation: The absorption band corresponding to the azide group will exponentially decay as nitrogen is extruded and the transient nitrene forms[3].

Workflow S1 1. Sample Prep (Amber Light, MeCN) S2 2. Baseline Scan (Solvent Blanking) S1->S2 S3 3. Serial Dilution (10-50 µM) S2->S3 S4 4. UV-Vis Scanning (200-450 nm) S3->S4 S5 5. Photolysis Check (Decay Monitoring) S4->S5

Fig 2: Self-validating experimental workflow for aryl azide spectral analysis.

References

  • 77721-43-8|1-Azido-4-chloro-2,5-dimethoxybenzene - BLDpharm | bldpharm.com | 1

  • 4-Chlorophenyl azide - Wikipedia | wikipedia.org | 4

  • 1-azido-4-chlorobenzene | 3296-05-7 - Sigma-Aldrich | sigmaaldrich.com | 5

  • Ultrafast Infrared and UV-vis Studies of the Photochemistry of Methoxycarbonylphenyl Azides in Solution | nih.gov | 3

  • Structural Dynamics of Phenyl Azide in Light-Absorbing Excited States | ustc.edu.cn | 2

  • UV-visible spectra of (a) 4-azidobenzoic acid, (b) dextran and (c)... | researchgate.net | 6

  • Photochemistry of ortho, ortho' dialkyl phenyl azides - PubMed | nih.gov | 7

Sources

Validation

A Comparative Guide to the Crystal Structures of 2,5-Dimethoxy-4-Substituted Benzenes: Insights for Drug Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a comprehensive understanding of a molecule's solid-state properties is not merely an academic exercise; it is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's solid-state properties is not merely an academic exercise; it is a critical determinant of a drug candidate's viability. The crystal structure, the precise three-dimensional arrangement of molecules in a solid, governs a multitude of physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. For the class of 2,5-dimethoxy-4-substituted benzene derivatives, which includes potent psychoactive compounds, a detailed knowledge of their crystal packing and intermolecular interactions is paramount for the rational design of new chemical entities with optimized therapeutic profiles.

This guide provides a comparative analysis of the crystal structure data for a series of 2,5-dimethoxy-4-substituted benzenes. While experimental crystal structures for the more complex amphetamine and phenethylamine derivatives such as 2,5-dimethoxy-4-chloroamphetamine (DOC) and 2,5-dimethoxy-4-chlorophenethylamine (2C-C) are not publicly available, a detailed examination of their core substituted benzene scaffold offers invaluable insights. By comparing the crystal structures of 1,4-dichloro-2,5-dimethoxybenzene, 1,4-dibromo-2,5-dimethoxybenzene, and the parent 1,4-dimethoxybenzene, we can elucidate the profound impact of halogen substitution on molecular conformation and crystal packing. These findings provide a foundational understanding that can be extrapolated to predict and comprehend the solid-state behavior of their more complex, pharmacologically active analogues.

Comparative Crystallographic Analysis of 2,5-Dimethoxy-4-Substituted Benzenes

The substitution at the 4-position of the 2,5-dimethoxybenzene ring significantly influences the crystal packing and intermolecular interactions. A comparison of the crystallographic data for the unsubstituted, dichloro-, and dibromo- derivatives reveals these effects.

Parameter1,4-Dimethoxybenzene1,4-Dichloro-2,5-dimethoxybenzene[1]1,4-Dibromo-2,5-dimethoxybenzene[2]
Chemical Formula C₈H₁₀O₂C₈H₈Cl₂O₂C₈H₈Br₂O₂
Molecular Weight 138.16 g/mol 207.05 g/mol 295.94 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) Data not available8.453(2)6.573(1)
b (Å) Data not available9.876(2)8.438(2)
c (Å) Data not available10.878(3)8.756(2)
β (°) Data not available109.58(2)90.14(3)
Volume (ų) Data not available855.9(4)485.6(2)
Z Data not available42
Calculated Density (g/cm³) Data not available1.605Data not available

Key Observations and Structural Insights:

The crystal structure of 1,4-dichloro-2,5-dimethoxybenzene reveals a planar aromatic core, with the arrangement of molecules in the crystal lattice governed by weak intermolecular forces.[1] Similarly, in 1,4-dibromo-2,5-dimethoxybenzene, the asymmetric unit contains one half-molecule, with the complete molecule generated by inversion symmetry.[2] The introduction of progressively larger halogen atoms at the 4-position is expected to systematically alter the unit cell dimensions and the nature of the intermolecular contacts, with halogen bonding playing an increasingly important role in the crystal packing of the bromo- and iodo- derivatives.

Extrapolating to Amphetamine and Phenethylamine Derivatives: A Predictive Outlook

The addition of an amphetamine or phenethylamine side chain to the 2,5-dimethoxy-4-chloro-benzene core introduces significant structural and chemical complexity. The primary amine group of these side chains is a potent hydrogen bond donor, which would undoubtedly lead to the formation of strong intermolecular hydrogen bonding networks, a feature absent in the simpler benzene analogues. This would likely result in more complex and densely packed crystal structures.

Furthermore, the chiral center in the amphetamine derivatives (like DOC) introduces the possibility of different crystal packing arrangements for the individual enantiomers versus the racemic mixture. The conformational flexibility of the side chain would also allow for a variety of possible molecular conformations in the solid state, potentially leading to polymorphism, where a compound can exist in multiple crystal forms with different physical properties. While experimental data is lacking, these fundamental principles of crystal engineering provide a rational basis for predicting the solid-state behavior of these complex molecules.

Methodologies for Crystal Structure Determination and Prediction

A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a thorough understanding of the crystal structures of 2,5-dimethoxy-4-chloro substituted benzenes and their derivatives.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. The following protocol outlines the key steps in this process.

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common and effective method. The key is to allow the crystals to form slowly and without agitation to minimize defects.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A stream of cold nitrogen gas is often used to cool the crystal, which minimizes thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern.

  • Structure Solution: The diffraction data is processed to yield a set of structure factors. The initial atomic positions are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic sensibility. The refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Computational Approach: Crystal Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structures of a molecule. Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's chemical diagram.

Figure 2: A simplified workflow for computational crystal structure prediction.

Methodology Overview:

  • Conformational Analysis: The first step involves identifying the low-energy conformations of the isolated molecule using quantum mechanical calculations.

  • Generation of Trial Crystal Structures: A large number of plausible crystal packing arrangements are generated for each low-energy conformer within a range of common space groups.

  • Lattice Energy Minimization: The geometry of each trial crystal structure is optimized to find the local minimum on the lattice energy surface. This is typically done using force fields or more accurate, but computationally expensive, quantum mechanical methods.

  • Ranking of Predicted Structures: The optimized structures are ranked based on their calculated lattice energies. The structure with the lowest energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally.

This computational approach can be particularly valuable for prioritizing experimental efforts and for understanding the factors that govern the crystal packing of a given molecule.

Conclusion

The analysis of the crystal structures of 2,5-dimethoxy-4-substituted benzenes provides a solid foundation for understanding the solid-state properties of this important class of compounds. While experimental data for the more complex amphetamine and phenethylamine derivatives remains elusive, the principles of crystal engineering, combined with the insights gained from their core benzene scaffold, allow for a rational and predictive approach to their structural analysis. A synergistic combination of single-crystal X-ray diffraction and computational crystal structure prediction will be instrumental in advancing the development of new therapeutic agents based on this versatile chemical framework.

References

  • Luo, Z., Chang, J., Feng, M., Zhang, Q., & Zhu, H. (2010). 1,4-Dibromo-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1806. [Link]

Sources

Comparative

Comparative Guide: Thermal vs. Photochemical Activation of Methoxy Aryl Azides

As a Senior Application Scientist, selecting the appropriate activation modality for aryl azides is critical when designing photoaffinity labels, cross-linkers, or synthetic intermediates. The introduction of an electron...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate activation modality for aryl azides is critical when designing photoaffinity labels, cross-linkers, or synthetic intermediates. The introduction of an electron-donating group (EDG), such as a methoxy (–OCH₃) substituent, fundamentally alters the electronic landscape of the azide. This guide objectively compares the mechanistic divergence, performance metrics, and experimental workflows of thermal versus photochemical activation of methoxy aryl azides.

Mechanistic Divergence: The Role of the Methoxy Substituent

To master aryl azide chemistry, one must understand the causality behind the reaction pathways. Unsubstituted phenyl azides typically undergo photolysis to yield a singlet nitrene that rapidly undergoes ring expansion to a dehydroazepine. However, methoxy-substituted aryl azides deviate significantly from this classical behavior.

Photochemical Activation: The Nitrenium Ion Pathway

When exposed to UV light (typically <300 nm), the methoxy aryl azide is excited to the S₂ state, followed by rapid internal conversion to S₁ and the ultrafast extrusion of nitrogen gas (N₂) in the picosecond domain 1. The resulting singlet nitrene is rendered highly basic by the electron-donating methoxy group [[2]](). In aqueous or protic environments, it undergoes near-instantaneous protonation rather than ring expansion. As demonstrated in studies of3, this yields a methoxyphenylnitrenium ion with a remarkably long lifetime of approximately 1 µs, making it a highly efficient electrophile for cross-linking 3.

Thermal Activation: The Diradical Dimerization Pathway

Conversely, thermal decomposition of aryl azides requires overcoming a substantial activation energy barrier of approximately 30–34 kcal/mol [[1]](). Because the generation of the nitrene is slow under bulk heating (>100°C), the transient singlet state has ample time to undergo intersystem crossing to the triplet ground state (T₀). Triplet nitrenes behave chemically as diradicals. Instead of clean protonation, they engage in hydrogen abstraction or bimolecular reactions. For instance, the thermolysis of 4-methoxy-phenyl azide characteristically results in dimerization to form 2,7-dimethoxy-phenazine [[4]]().

G A Methoxy Aryl Azide B Photochemical Activation (UV Light, <300 nm) A->B C Thermal Activation (Heat, >100°C) A->C Δ D Singlet Nitrene (S1 State) B->D -N₂ (Picoseconds) E Triplet Nitrene (T0 Ground State) C->E -N₂ (Slow) D->E Intersystem Crossing F Methoxyphenylnitrenium Ion (Protic Media) D->F Rapid H⁺ transfer G Dimerization / H-Abstraction (e.g., Dimethoxyphenazine) E->G Radical reactions

Mechanistic divergence of methoxy aryl azides via thermal versus photochemical activation.

Comparative Performance Data

To facilitate protocol selection, the quantitative and qualitative differences between the two activation modalities are summarized below.

ParameterPhotochemical ActivationThermal Activation
Energy Source UV Irradiation (e.g., 254–300 nm)Conductive Heat (>100°C)
Activation Barrier Bypassed via S₀ → S₂ excitation~30–34 kcal/mol 1
Primary Intermediate Singlet Nitrene → Nitrenium IonTriplet Nitrene (Diradical)
Reaction Timescale Picoseconds (N₂ loss) to Minutes (Bulk)Hours (Bulk conversion)
Major Product Pathway Nucleophilic trapping (Protic media) [[3]]()Dimerization (Phenazines) 4
Spatiotemporal Control High (Instantaneous On/Off)Low (Dependent on thermal mass)

Experimental Workflows: Self-Validating Protocols

A robust experimental design must be self-validating. The protocols below incorporate real-time spectroscopic monitoring to ensure the chosen pathway is exclusively activated.

Protocol Step1 1. Sample Preparation Dissolve azide in solvent Split1 Photochemical Workflow Step1->Split1 Split2 Thermal Workflow Step1->Split2 Photo1 2a. UV Irradiation (254-300 nm) Maintain 0-4°C Split1->Photo1 Therm1 2b. Reflux in Toluene (110°C, Degassed) Split2->Therm1 Photo2 3a. Monitor N₃ stretch (~2100 cm⁻¹) Reaction complete in minutes Photo1->Photo2 Val 4. Self-Validation & LC-MS Confirm nitrenium vs. dimer products Photo2->Val Therm2 3b. Monitor N₃ stretch (~2100 cm⁻¹) Reaction complete in hours Therm1->Therm2 Therm2->Val

Step-by-step experimental workflows for photochemical and thermal activation protocols.

Protocol A: Photochemical Activation (Nitrenium Ion Trapping)

Objective: Generate and trap the methoxyphenylnitrenium ion while strictly preventing thermal degradation.

  • Solvent Preparation: Dissolve the methoxy aryl azide (e.g., 10 mM) in a protic solvent mixture, such as 20% Acetonitrile in Water. Causality: The protic environment is mandatory to donate a proton to the highly basic singlet nitrene, forming the nitrenium ion before intersystem crossing can occur.

  • Temperature Control: Submerge the quartz reaction vessel in an ice bath (0–4°C). Causality: Cooling completely suppresses the thermal activation pathway, ensuring all N₂ extrusion is photon-driven.

  • Irradiation & Validation: Irradiate using a UV lamp (254 nm or 300 nm). Simultaneously prepare a foil-wrapped "dark control" in the same ice bath.

  • Spectroscopic Monitoring: Monitor the reaction via ATR-FTIR. The disappearance of the strong asymmetric azide stretch at ~2110 cm⁻¹ in the irradiated sample, coupled with its persistence in the dark control, self-validates that the activation is purely photochemical.

Protocol B: Thermal Activation (Thermolysis / Dimerization)

Objective: Drive the extrusion of N₂ via heat to form triplet nitrene-derived phenazine dimers.

  • Solvent Preparation: Dissolve the methoxy aryl azide in a high-boiling aprotic solvent, such as anhydrous Toluene. Causality: Toluene (b.p. 110°C) provides the necessary thermal energy to overcome the ~34 kcal/mol activation barrier without prematurely trapping the intermediate via protonation.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Triplet nitrenes are highly reactive with molecular oxygen. Degassing prevents the formation of unwanted nitroso byproducts, directing the pathway toward dimerization.

  • Heating & Validation: Heat the reaction to reflux (110°C). Monitor the conversion via HPLC-MS or TLC. The visual formation of a highly conjugated, colored product (e.g., 2,7-dimethoxyphenazine) serves as a direct validation of the triplet dimerization pathway.

References

  • Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations Source: ACS Publications URL:[Link]

  • Aryl Nitrenium Ions in Aqueous Solution Source: J Chem Soc Chem Comm / ResearchGate URL:[Link]

  • Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs Source: ResearchGate URL:[Link]

  • Thermal Decomposition of 4-Methoxy-Phenyl Azide Source: British Library Microfilm / London Met URL:[Link]

Sources

Validation

Benchmarking 1-Azido-4-chloro-2,5-dimethoxybenzene against standard photoaffinity labels

Benchmarking 1-Azido-4-chloro-2,5-dimethoxybenzene Against Standard Photoaffinity Labels: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-Azido-4-chloro-2,5-dimethoxybenzene Against Standard Photoaffinity Labels: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug discovery and chemical biology: the capture of transient, low-affinity protein-ligand interactions. Photoaffinity labeling (PAL) is the gold standard for this task, relying on the generation of highly reactive intermediates to covalently trap biological partners[1]. However, the choice of the photoreactive group (PRG) dictates the success or failure of the assay.

In this guide, we will objectively benchmark 1-Azido-4-chloro-2,5-dimethoxybenzene —an advanced, rationally substituted aryl azide—against the three classical pillars of PAL: benzophenones, diazirines, and unsubstituted aryl azides. By understanding the photochemical causality behind these molecules, researchers can design self-validating workflows with maximized crosslinking yields and minimal off-target artifacts.

Section 1: Mechanistic Grounding & Causality

To understand why 1-Azido-4-chloro-2,5-dimethoxybenzene is a superior probe for specific applications, we must first analyze the mechanistic limitations of standard PRGs[2].

1. Benzophenones (Bp): The Stability vs. Steric Trade-off Benzophenones are excited at a biologically safe 350–360 nm to form a triplet diradical[2]. This diradical is highly stable in aqueous solvents and preferentially inserts into unreactive C-H bonds[3]. The Causality: Because the diradical is relatively long-lived, it can wait for a favorable geometric alignment to crosslink. However, this slow reaction rate requires prolonged UV irradiation, which can degrade the protein[4]. Furthermore, the bulky diphenyl structure often perturbs the native binding affinity of the ligand[3].

2. Diazirines: The Quenching Dilemma Diazirines are the smallest PRGs, minimizing steric interference[5]. Upon irradiation at ~350 nm, they extrude nitrogen to form a highly reactive carbene[5]. The Causality: Carbenes are extremely electrophilic and react instantaneously. However, if the binding pocket is solvent-exposed, the carbene is rapidly quenched by water molecules (forming an inert alcohol) before it can insert into the protein backbone[4]. This competitive quenching frequently results in overall crosslinking yields below 10%[4].

3. Standard Aryl Azides: The UV Damage Problem Unsubstituted phenyl azides generate a singlet nitrene upon photolysis[5]. The Causality: The primary flaw of standard aryl azides is their absorption maximum, which lies below 300 nm[6]. Irradiating biological samples at <300 nm causes severe oxidative damage and protein denaturation[5]. Additionally, the singlet nitrene rapidly undergoes a ring expansion to form a long-lived ketenimine, which only reacts with nucleophiles (like lysine), drastically reducing the labeling efficiency in hydrophobic pockets[3].

The 1-Azido-4-chloro-2,5-dimethoxybenzene Advantage By introducing specific substituents to the benzene ring, we fundamentally alter the photophysics of the azide[7].

  • Wavelength Shifting (The Push-Pull Effect): The methoxy groups at the 2 and 5 positions are strongly electron-donating via resonance, while the chloro group at the 4 position is electron-withdrawing. This "push-pull" electronic system lowers the HOMO-LUMO gap, red-shifting the activation wavelength to a biologically benign ~350 nm (or even into the visible spectrum)[7].

  • Nitrene Stabilization: The chloro substituent stabilizes the initial singlet nitrene intermediate[7]. This stabilization decreases the rate of the parasitic ring-expansion to the ketenimine, thereby favoring direct, high-yield C-H and N-H insertion into the target protein[6].

Photochemistry A 1-Azido-4-chloro- 2,5-dimethoxybenzene B Singlet Nitrene (Highly Reactive) A->B hν (~350 nm) -N₂ C Triplet Nitrene (Diradical) B->C Intersystem Crossing (ISC) D Ketenimine (Electrophile) B->D Ring Expansion E C-H / N-H Insertion (Crosslinked Adduct) B->E Direct Insertion C->E Radical Recombination F Nucleophilic Addition (Crosslinked Adduct) D->F Nucleophile (NuH)

Photochemical activation pathways of substituted aryl azides.

Section 2: Quantitative Benchmarking

The following table synthesizes the performance metrics of 1-Azido-4-chloro-2,5-dimethoxybenzene against standard PRGs, based on comparative structural and kinetic studies[4],[2],[7].

FeatureBenzophenoneDiazirineUnsubstituted Aryl Azide1-Azido-4-chloro-2,5-dimethoxybenzene
Reactive Intermediate Triplet DiradicalCarbeneSinglet Nitrene / KetenimineStabilized Singlet Nitrene
Activation Wavelength 350 - 360 nm350 - 380 nm< 300 nm (Damaging)~350 nm (Safe)
Steric Bulk High (Bulky)Low (Minimal)Low to ModerateModerate
Solvent Quenching Risk LowHigh (Quenched by H₂O)ModerateLow to Moderate
Typical Crosslinking Yield 10% - 20% (Slow)3% - 15%< 10%25% - 50% (Fast)
Primary Target Bond C-H bondsC-H, O-H, N-H bondsNucleophiles (via Ketenimine)C-H, N-H bonds

Section 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, a PAL assay must be a self-validating system. The protocol below details the workflow for mapping a protein target using a 1-Azido-4-chloro-2,5-dimethoxybenzene-functionalized probe. It incorporates mandatory controls to rule out non-specific background labeling and UV-induced artifacts.

Step-by-Step Methodology:

  • Probe Incubation & Equilibration (The Binding Phase)

    • Action: Incubate the target protein (e.g., 1 µM) with the azide-functionalized probe (e.g., 5 µM) in a physiological buffer (pH 7.4).

    • Causality: Allow 30 minutes at 4°C in the dark to reach thermodynamic equilibrium.

    • Self-Validation (Critical): Prepare two parallel control samples.

      • Dark Control: Protein + Probe (No UV exposure). Validates that crosslinking is strictly photo-dependent.

      • Competition Control: Protein + Probe + 50x excess of unlabeled native ligand. Validates that the probe is binding specifically to the active site, as the excess ligand will outcompete the probe, reducing the final signal[4].

  • Photoactivation (The Crosslinking Phase)

    • Action: Transfer the samples to a shallow 96-well plate on ice. Irradiate at 350 nm using a UV-A lamp (e.g., 100 W) for 10 to 15 minutes.

    • Causality: The 350 nm wavelength safely activates the dimethoxy-chloro-substituted azide without denaturing the protein[7]. The ice bath prevents thermal degradation during irradiation.

  • Cell Lysis & Click Chemistry (The Tagging Phase)

    • Action: If performing in live cells, lyse the cells using a mild detergent (e.g., 1% NP-40). Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-alkyne reporter to a terminal alkyne handle on the probe.

    • Causality: Bioorthogonal click chemistry allows the initial probe to remain small and cell-permeable, only adding the bulky biotin reporter after the covalent crosslinking is complete.

  • Enrichment & LC-MS/MS Analysis (The Identification Phase)

    • Action: Pull down the biotinylated protein-probe complexes using Streptavidin-agarose beads. Wash stringently (e.g., with 1% SDS) to remove non-covalently bound proteins. Digest the enriched proteins with trypsin and analyze via LC-MS/MS.

    • Causality: The stringent wash ensures only covalently modified proteins are sequenced. The MS/MS spectra will reveal a mass shift corresponding to the probe, pinpointing the exact amino acid residue of insertion[6].

Workflow Step1 1. Probe Incubation Equilibrate probe with target protein (dark, 4°C) Step2 2. UV Irradiation Irradiate at 350 nm to generate reactive nitrene Step1->Step2 Step3 3. Cell Lysis & Click Chemistry Attach reporter tag via CuAAC Step2->Step3 Step4 4. Enrichment Pull-down crosslinked complexes Step3->Step4 Step5 5. LC-MS/MS Analysis Digest and analyze peptides Step4->Step5

Self-validating photoaffinity labeling workflow using click-compatible azide probes.

Section 4: Conclusion

While diazirines and benzophenones remain popular, they force researchers to compromise between solvent quenching and steric disruption[4]. By utilizing a rationally designed PRG like 1-Azido-4-chloro-2,5-dimethoxybenzene, chemical biologists can bypass these limitations. The specific electron-donating and withdrawing substituents elegantly shift the activation wavelength to the safe UV-A/visible range while kinetically trapping the highly reactive singlet nitrene[7]. When coupled with a rigorously controlled, self-validating experimental workflow, this substituted aryl azide provides a superior platform for mapping the most elusive biological interactions.

References

  • Walrant A, Sachon E. "Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?" Mass Spectrometry Reviews. 2024. URL:[Link]

  • Bush JT, Walport LJ, McGouran JF, et al. "The Ugi four-component reaction enables expedient synthesis and comparison of photoaffinity probes." Chemical Science (RSC Publishing). 2013; 4: 4115-4120. URL:[Link]

  • Sumranjit J, Chung SJ. "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." Molecules (MDPI). 2013; 18(9): 10425-10451. URL:[Link]

  • Zhang Y, Tan J, Chen Y. "Visible-light-induced protein labeling in live cells with aryl azides." Chemical Communications (RSC Publishing). 2023; 59: 2413-2420. URL:[Link]

  • Tomohiro T. "DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION." Heterocycles. 2014; 89(12). URL:[Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 1-Azido-4-chloro-2,5-dimethoxybenzene

Executive Summary & Risk Profile[1][2] 1-Azido-4-chloro-2,5-dimethoxybenzene is an aryl organic azide. While organic azides are valuable synthetic intermediates, they possess inherent high-energy properties that classify...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1][2]

1-Azido-4-chloro-2,5-dimethoxybenzene is an aryl organic azide. While organic azides are valuable synthetic intermediates, they possess inherent high-energy properties that classify them as potentially explosive and shock-sensitive materials .

Proper disposal is not merely a regulatory requirement; it is a critical safety control to prevent the formation of Hydrazoic Acid (HN₃) —a highly toxic and volatile gas—and to mitigate explosion risks associated with accumulation in plumbing or waste containers.[1]

Compound Analysis
ParameterValueImplications
Formula C₈H₈ClN₃O₂Aryl Azide
Molecular Weight 213.62 g/mol
(C+O)/N Ratio 3.33> 3.0 (Generally Stable) .[2][3] According to Smith’s Rule, this compound is more stable than lower molecular weight azides, but it retains significant energy and thermal sensitivity.
Hazard Class Reactive (D003) Potential for rapid decomposition; incompatible with strong acids and heavy metals.

Immediate Safety Directives (Pre-Disposal)

Before initiating any disposal workflow, adhere to these non-negotiable safety constraints:

  • NO Acid Contact: Never allow this compound to contact acids. Acidification releases Hydrazoic Acid (HN₃) , which causes precipitous blood pressure drops, respiratory collapse, and death.

  • NO Metal Spatulas: Use only Teflon, ceramic, or plastic tools. Metal contact (especially Cu, Pb) can form heavy metal azides, which are primary explosives (highly shock-sensitive).[1]

  • NO Drain Disposal: Never flush down the sink. Azides accumulate in lead/copper plumbing traps, creating explosion hazards for maintenance personnel.

  • Segregation: Store waste in a dedicated container labeled "AZIDE WASTE - DO NOT ADD ACID."

Disposal Decision Matrix

Operate under the principle of "Minimize, Deactivate, Pack." Choose your disposal path based on the quantity and state of the material.

AzideDisposal Start Waste Identification: 1-Azido-4-chloro-2,5-dimethoxybenzene StateCheck Physical State? Start->StateCheck Solid Solid / Bulk (>500 mg) StateCheck->Solid High Energy Density Solution Solution / Residue (<500 mg) StateCheck->Solution Diluted LabPack PATH A: Lab Pack (Professional Disposal) Solid->LabPack Safest Route Solution->LabPack Preferred Deactivation PATH B: Chemical Deactivation (In-House Treatment) Solution->Deactivation If Capability Exists Action1 1. Wet with solvent (Explosion suppression) 2. Pack in HDPE container 3. Label 'Reactive Azide Waste' LabPack->Action1 Action2 Staudinger Reduction (Convert to Amine) Deactivation->Action2

Figure 1: Operational decision matrix for azide waste. Path A (Lab Pack) is the industry standard for bulk safety. Path B (Deactivation) is reserved for cleaning glassware or treating small reaction residues.

Path A: Commercial Disposal (Lab Pack) - Preferred

For solid waste or quantities >500 mg, do not attempt in-lab destruction unless you are a trained process chemist. The risk of thermal runaway during deactivation outweighs the convenience.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of decomposition.

  • Stabilization: If the solid is dry, wet it slightly with a compatible solvent (e.g., Hexane or Toluene) to desensitize it to friction/static.

  • Labeling: Affix a hazardous waste label with the following specifics:

    • Constituents: 1-Azido-4-chloro-2,5-dimethoxybenzene, [Solvent Name].

    • Hazard Flags: REACTIVE, TOXIC.

    • Warning: "POTENTIAL EXPLOSIVE - DO NOT MIX WITH ACIDS OR METALS."

  • Storage: Store in a satellite accumulation area away from heat, light, and acid cabinets until EHS pickup.

Path B: Chemical Deactivation Protocol (Staudinger Reduction)

Use Case: Deactivating reaction mixtures, mother liquors, or cleaning contaminated glassware. Mechanism: This protocol converts the high-energy Azide into a stable Amine (4-chloro-2,5-dimethoxyaniline) using Triphenylphosphine (PPh₃). This eliminates the explosion hazard.

Reagents Required[3][6][7][8][9]
  • Triphenylphosphine (PPh₃) - 1.5 equivalents per equivalent of azide.

  • Solvent: Tetrahydrofuran (THF) / Water (10:1 ratio).

  • Glassware: Round-bottom flask with a reflux condenser (vented to fume hood).

Step-by-Step Procedure
  • Setup: Work in a fume hood behind a blast shield.

  • Dissolution: Dissolve the azide waste in THF.

  • Addition: Slowly add 1.5 equivalents of Triphenylphosphine (PPh₃) .

    • Observation: Nitrogen gas (N₂) will evolve.[4] This is a sign the reaction is working.

    • Caution: Evolution can be vigorous. Add PPh₃ in portions.

  • Incubation: Stir at room temperature for 2 hours. If N₂ evolution is slow, warm gently to 40°C.

  • Hydrolysis: Add water (approx. 10% of solvent volume) to hydrolyze the intermediate phosphazide into the amine and triphenylphosphine oxide.

  • Verification: Monitor by TLC or LC-MS to ensure the azide peak is gone.

  • Final Disposal: The resulting mixture now contains the corresponding aniline and PPh₃-oxide. This can now be disposed of as Standard Organic Waste (halogenated solvent stream) rather than Reactive/Explosive waste.

Staudinger Azide R-N3 (Reactive Azide) Phosphazide R-N=PPh3 (Phosphazide) Azide->Phosphazide - N2 (Gas) PPh3 + PPh3 PPh3->Phosphazide Amine R-NH2 (Stable Amine) Phosphazide->Amine Oxide + O=PPh3 Phosphazide->Oxide Water + H2O Water->Amine

Figure 2: Mechanism of the Staudinger Reduction. The release of Nitrogen gas (N₂) is the driving force that irreversibly destroys the azide functionality.

Emergency Procedures

ScenarioImmediate Action
Spill (Solid) Do not sweep (friction hazard). Cover with a sand/soda ash mixture. Wet with solvent. Scoop gently with a plastic shovel.
Spill (Liquid) Absorb with vermiculite or sand. Do not use paper towels (organic azides can dry on paper and become shock-sensitive).
Skin Exposure Flush with water for 15 minutes.[5][2][6] Azides are rapidly absorbed through the skin. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. [Link]

  • Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8][9] Sodium Azide and Hydrazoic Acid.[4] OSHA Method ID-211. [Link]

Sources

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